Humulene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1E,4E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6+,13-7+,14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMPSKZZVDUYOS-HRGUGZIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=CCC(=CCC1)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC(/C=C/C/C(=C/CC1)/C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858793 | |
| Record name | Humulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-Humulene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
99.00 to 100.00 °C. @ 3.00 mm Hg | |
| Record name | alpha-Humulene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6753-98-6 | |
| Record name | Humulene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6753-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Humulene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006753986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,8-Cycloundecatriene, 2,6,6,9-tetramethyl-, (1E,4E,8E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Humulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Humulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HUMULENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54W56MD2WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Humulene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | alpha-Humulene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of α-Humulene
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Humulene, also known as α-caryophyllene, is a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, most notably in hops (Humulus lupulus), from which it derives its name.[1][2] It is a significant contributor to the characteristic aroma of hops and beer.[3] Beyond its aromatic properties, α-humulene has garnered considerable interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities.[4][5] This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and key experimental protocols related to α-humulene, tailored for professionals in research and drug development.
Chemical Structure
α-Humulene is a sesquiterpene with the molecular formula C₁₅H₂₄.[6] Its structure is characterized by an 11-membered ring containing three non-conjugated double bonds.[2] The systematic IUPAC name for the most common isomer is (1E,4E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene .[6]
The key structural features include:
-
An 11-membered macrocycle: This large ring structure imparts significant conformational flexibility to the molecule.
-
Three trisubstituted double bonds: These are located at positions 1, 4, and 8 of the cycloundecatriene ring and are all in the E (trans) configuration in the most stable and common isomer.[6]
-
Four methyl groups: Two of these are geminal (attached to the same carbon atom, C6), one is at C2, and one is at C9.
Stereoisomerism
The stereochemistry of α-humulene is a critical aspect of its chemical identity and biological activity.
Geometric Isomerism
The presence of three double bonds within the 11-membered ring gives rise to the possibility of geometric isomerism. The most prevalent and naturally occurring isomer is the (1E,4E,8E)-stereoisomer.[6] Other geometric isomers are possible but are less common.
Enantiomers
α-Humulene possesses a single chiral center at the C9 position, which bears a methyl group and a hydrogen atom. This chirality means that α-humulene can exist as a pair of enantiomers:
-
(+)-α-Humulene: This is the naturally occurring enantiomer. While the specific rotation is positive, the absolute configuration at the C9 chiral center has not been definitively assigned as R or S in the readily available literature.
-
(-)-α-Humulene: This is the corresponding enantiomer.
The biological activities of these enantiomers can differ, highlighting the importance of stereoselective synthesis and analysis in drug development.
The relationship between the enantiomers of α-humulene can be visualized as follows:
References
- 1. engineering.iastate.edu [engineering.iastate.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Clinical Translation of α-humulene - A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C15H24 | CID 5281520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Natural sources and extraction of α-humulene
An In-depth Technical Guide to the Natural Sources and Extraction of α-Humulene
Introduction to α-Humulene
α-Humulene, also known as α-caryophyllene, is a naturally occurring monocyclic sesquiterpene with the chemical formula C₁₅H₂₄.[1] It is an isomer of β-caryophyllene and is frequently found alongside it in the essential oils of many aromatic plants.[1] First identified in the essential oils of Humulus lupulus (hops), from which it derives its name, α-humulene is recognized for its characteristic earthy, woody, and spicy aroma that contributes to the "hoppy" scent of beer.[1]
Beyond its aromatic profile, α-humulene has garnered significant interest from the scientific and drug development communities for its diverse pharmacological properties. Preclinical studies have demonstrated its potential as an anti-inflammatory, anticancer, and antimicrobial agent.[2][3] This guide provides a detailed overview of the primary natural sources of α-humulene, outlines technical protocols for its extraction, and illustrates key biological signaling pathways through which it exerts its effects.
Natural Sources and Yields
α-Humulene is widely distributed throughout the plant kingdom. The concentration of this sesquiterpene can vary significantly depending on the plant species, cultivar, growing conditions, and the specific part of the plant being analyzed.[4][5] While many plants contain α-humulene, some are known to be particularly rich sources. The reported yields in essential oils can range from negligible amounts to over 60%.[3] A summary of notable plant sources and their respective α-humulene content is provided in Table 1.
Table 1: Natural Plant Sources of α-Humulene and Reported Yields
| Plant Species | Family | Common Name | Plant Part | α-Humulene Content (% of Essential Oil) |
| Humulus lupulus | Cannabaceae | Hops | Cones (flowers) | Up to 40-51.2% in specific varieties like Vanguard.[1][6] |
| Salvia officinalis | Lamiaceae | Common Sage | Aerial parts | 3.8% to 11.2%.[5][7][8] |
| Cordia verbenacea | Boraginaceae | Erva Baleeira | Leaves | A key component; one study noted 0.047% yield from a crude extract.[9] |
| Cannabis sativa | Cannabaceae | Cannabis | Flowers | Varies by strain; often a prominent sesquiterpene.[3] |
| Mentha spicata | Lamiaceae | Spearmint | Aerial parts | ~0.4% to 0.6%.[10][11] |
| Lantana camara | Verbenaceae | Spanish Flag | - | Among the species with the highest reported yields.[3] |
| Origanum majorana | Lamiaceae | Marjoram | - | A prominent contributor to α-humulene extraction data.[2] |
Extraction Methodologies
The isolation of α-humulene from plant matrices relies on the extraction of its essential oil. The choice of method depends on factors such as the stability of the compound, the desired purity, yield, and scalability. The most common techniques are steam distillation and supercritical fluid extraction.
Steam Distillation
Steam distillation is the most widely used method for extracting essential oils from plant materials on a commercial scale.[12] The process leverages the volatility of compounds like α-humulene. Steam is passed through the biomass, causing the volatile essential oils to vaporize at a temperature lower than their individual boiling points. The mixture of steam and oil vapor is then cooled, and the condensed liquid is collected. Because oil and water are immiscible, the essential oil, rich in α-humulene, naturally separates from the aqueous phase (hydrosol).[13]
This protocol describes a standard laboratory setup for extracting essential oils from a plant matrix, such as hops or sage.
Apparatus:
-
Heating mantle or hot plate
-
2L round-bottom boiling flask (for steam generation)
-
2L round-bottom biomass flask
-
Still head and connecting adapters
-
Water-cooled condenser
-
Separator/receiver (e.g., Clevenger-type or Florentine flask)
-
Clamps and support stands
-
Glass tubing
Procedure:
-
Preparation: Weigh approximately 200-500 g of dried and coarsely ground plant material (e.g., dried hop cones) and place it into the biomass flask.
-
Assembly: Assemble the steam distillation apparatus. Fill the boiling flask to approximately two-thirds capacity with deionized water and add boiling chips. Securely connect the biomass flask above the boiling flask, followed by the still head, condenser, and separator.[14] Ensure all glass joints are properly sealed.
-
Distillation: Begin heating the boiling flask to generate steam. The steam will pass through the biomass, vaporizing the volatile compounds.[13][14]
-
Condensation: Circulate cold water through the outer jacket of the condenser. As the vapor mixture passes through the condenser, it will cool and revert to a liquid state.[15]
-
Collection: Collect the distillate in the separator. The distillate will consist of two phases: the essential oil and the hydrosol. The essential oil, being less dense than water, will typically form a layer on top.[13]
-
Extraction Duration: Continue the distillation process for 2-4 hours, or until the volume of collected oil no longer increases.
-
Separation and Drying: Carefully separate the essential oil layer from the hydrosol using a separatory funnel. To remove any residual water, dry the oil over anhydrous sodium sulfate (B86663) and then filter or decant it into a clean, airtight vial for storage and analysis.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction (SFE) is an advanced technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[16] Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ enters a supercritical state where it exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.[17] The solvating power of supercritical CO₂ can be precisely controlled by manipulating temperature and pressure, enabling selective extraction of different compound classes.[18] This method is advantageous as it operates at low temperatures, preventing thermal degradation of sensitive compounds, and the solvent (CO₂) is easily removed by depressurization, leaving no residue.[13][18]
This protocol is adapted for the selective extraction of sesquiterpenes like α-humulene from a plant matrix such as Cannabis sativa.
Apparatus:
-
Supercritical Fluid Extractor system with an extraction vessel (e.g., 5L capacity), CO₂ pump, co-solvent pump, and cyclone separators.
-
Temperature and pressure controllers.
-
Collection vessels.
Procedure:
-
Preparation: Grind the dried plant material to a consistent particle size and load it into the extraction vessel.
-
Stage 1: Monoterpene Extraction (Optional Pre-fractionation): To first remove the more volatile monoterpenes, set the system to a lower pressure and temperature (e.g., 70-100 bar, 40-50°C).[16][19] Run the supercritical CO₂ through the vessel for a set duration (e.g., 45 minutes).[19]
-
Stage 2: Sesquiterpene Extraction (α-Humulene Fraction): To target sesquiterpenes, increase the density of the supercritical CO₂ by raising the temperature and pressure (e.g., 150-220 bar, 55-60°C).[19][20] This change in solvent strength will selectively dissolve the larger sesquiterpene molecules, including α-humulene.
-
Extraction and Fractionation: Pump the supercritical CO₂ through the vessel at a constant flow rate. The fluid containing the dissolved terpenes is then passed into a series of cyclone separators, where the pressure is systematically reduced.[20] This pressure drop causes the CO₂ to return to its gaseous state and the extracted compounds to precipitate into collection vessels.
-
Collection: The α-humulene-rich fraction is collected from the separators. The CO₂ is typically recycled back into the system.
-
Post-Processing: The collected extract can be further purified using techniques like chromatography if individual compound isolation is required.
Experimental and Logical Workflows
Visualizing the workflow from raw material to final analysis is crucial for experimental planning and execution.
Key Signaling Pathways of α-Humulene
α-Humulene exerts its biological effects by modulating specific cellular signaling pathways. Its anti-inflammatory and anticancer activities are of particular interest in drug development.
Anti-Inflammatory Activity via NF-κB Inhibition
A primary mechanism for the anti-inflammatory effects of α-humulene is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
- 6. eybna.com [eybna.com]
- 7. nuft.edu.ua [nuft.edu.ua]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. Chemical composition and antibacterial activity of Cordia verbenacea extracts obtained by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Characterization of the Essential Oil Compositions of Mentha spicata and M. longifolia ssp. cyprica from the Mediterranean Basin and Multivariate Statistical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Properties and Bioactive Components of Mentha spicata L. Essential Oil: Focus on Potential Benefits in the Treatment of Obesity, Alzheimer's Disease, Dermatophytosis, and Drug-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 13. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]
- 14. engineering.iastate.edu [engineering.iastate.edu]
- 15. rockymountainoils.com [rockymountainoils.com]
- 16. extractionmagazine.com [extractionmagazine.com]
- 17. treadwellfarms.com [treadwellfarms.com]
- 18. rootsciences.com [rootsciences.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. waters.com [waters.com]
An In-depth Technical Guide to the Structural Differences Between α-Humulene and β-Caryophyllene for Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
This technical guide provides a comprehensive analysis of the structural and physicochemical distinctions between the isomeric sesquiterpenes, α-humulene and β-caryophyllene. Both C15H24 isomers are prevalent in numerous plant essential oils and exhibit a range of biological activities. However, their subtle structural variations, primarily the presence of a cyclobutane (B1203170) ring in β-caryophyllene versus a larger, more flexible monocyclic ring in α-humulene, lead to significant differences in their chemical properties and pharmacological profiles. This document outlines these differences through comparative data, details experimental protocols for their differentiation and quantification, and visualizes their distinct biosynthetic and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these two important natural compounds.
Introduction: Isomers with Distinct Identities
α-Humulene and β-caryophyllene are structural isomers, meaning they share the same molecular formula (C15H24) but differ in the arrangement of their atoms.[1][2] This seemingly minor difference in their three-dimensional architecture has profound implications for their physical, chemical, and biological properties. α-Humulene, also known as α-caryophyllene, is characterized by a monocyclic 11-membered ring structure.[2][3] In contrast, β-caryophyllene is a bicyclic sesquiterpene containing a nine-membered ring fused to a strained cyclobutane ring, a rare motif in natural products.[4] This fundamental structural divergence is the cornerstone of their unique characteristics and is the central theme of this guide.
Structural and Physicochemical Comparison
The most defining structural difference between α-humulene and β-caryophyllene is the ring system. α-Humulene's 11-membered ring provides it with greater conformational flexibility, while the rigid, strained cyclobutane ring in β-caryophyllene imparts a more compact and defined three-dimensional shape. These structural nuances influence their physicochemical properties, as detailed in the comparative table below.
Table 1: Comparative Physicochemical Properties of α-Humulene and β-Caryophyllene
| Property | α-Humulene | β-Caryophyllene |
| Molecular Formula | C15H24[1] | C15H24[4] |
| Molar Mass | 204.36 g/mol [1] | 204.35 g/mol [2] |
| Appearance | Colorless to pale yellowish-green liquid[5][6] | Pale yellow oily liquid[7] |
| Odor | Woody[5] | Sweet, woody, spicy, clove-like[4] |
| Boiling Point | 166-168°C (at 760 mmHg)[5], 99-100°C (at 3 mmHg)[8] | 129-130°C (at 14 mmHg)[4] |
| Density | 0.889 - 0.907 g/cm³ (at 25°C)[6] | 0.901 g/mL (at 25°C)[4] |
| Refractive Index | 1.499 - 1.505 (at 20°C)[6][8] | ~1.500 (at 20°C)[4] |
| Solubility | Insoluble in water; soluble in alcohol[1][5] | Poorly soluble in water; soluble in chloroform, DMSO, methanol (B129727) (slightly)[4][9] |
| LogP | 6.6[6] | 6.23[4] |
Biosynthesis Pathway
Both α-humulene and β-caryophyllene are synthesized in plants from a common precursor, farnesyl pyrophosphate (FPP), through the mevalonate (B85504) pathway. The divergence in their structures arises from the action of specific terpene synthases that catalyze different cyclization reactions of the FPP molecule.
Experimental Protocols for Differentiation and Quantification
The structural similarities between α-humulene and β-caryophyllene necessitate robust analytical techniques for their accurate differentiation and quantification. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds like terpenes. The compounds are separated based on their boiling points and polarity in the gas chromatograph, and then identified by their unique mass spectra.
Methodology:
-
Sample Preparation: Essential oils or plant extracts are typically diluted in a suitable organic solvent, such as ethyl acetate (B1210297) or hexane. An internal standard (e.g., n-tridecane) is often added for accurate quantification.[10]
-
GC Separation:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[10]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[10]
-
Oven Temperature Program: A temperature gradient is employed to separate the terpenes. A typical program starts at a lower temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min).[10]
-
Injection: A small volume of the sample (e.g., 1 µL) is injected in split or splitless mode.[10]
-
-
MS Detection:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to scan a mass range of, for example, 40-400 amu.
-
Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching spectral libraries (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides an alternative method for the analysis of α-humulene and β-caryophyllene, particularly useful for samples that are not suitable for GC analysis.
Methodology:
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent.[11]
-
HPLC Separation:
-
Column: A reverse-phase column, such as a C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm), is typically used.[12]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water is common.[12]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[11]
-
Detection: A Diode Array Detector (DAD) or a UV detector set at a low wavelength (e.g., 210 nm) is used for detection.[12]
-
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of a calibration curve prepared with certified reference standards.[11]
Distinct Signaling Pathways and Pharmacological Implications
The structural differences between α-humulene and β-caryophyllene lead to distinct interactions with biological targets, resulting in different pharmacological effects.
β-Caryophyllene: A Cannabinoid Receptor 2 (CB2) Agonist
A key pharmacological distinction of β-caryophyllene is its activity as a selective agonist of the cannabinoid receptor 2 (CB2).[4][13] The CB2 receptor is primarily expressed on immune cells and is a key component of the endocannabinoid system, which plays a crucial role in regulating inflammation and pain.[14] The bicyclic structure of β-caryophyllene is thought to be crucial for its binding to the CB2 receptor.[15] Activation of the CB2 receptor by β-caryophyllene initiates a signaling cascade that ultimately leads to anti-inflammatory effects.[13][14]
α-Humulene: Modulation of the NF-κB Pathway
While α-humulene does not significantly bind to cannabinoid receptors, it exerts its anti-inflammatory effects through other mechanisms, notably by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the activation of NF-κB, α-humulene can suppress the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[15][17]
Conclusion
The structural isomerism of α-humulene and β-caryophyllene provides a compelling case study in how subtle changes in molecular architecture can lead to distinct chemical and pharmacological identities. While both are C15H24 sesquiterpenes derived from the same precursor, the presence of a cyclobutane ring in β-caryophyllene and its absence in the more flexible, monocyclic α-humulene are key to their differing properties. For researchers in natural product chemistry, pharmacology, and drug development, a thorough understanding of these differences is crucial for harnessing their individual therapeutic potentials. The analytical methods and pathway visualizations provided in this guide offer a foundational resource for the continued exploration of these fascinating isomeric compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-beta-Caryophyllene | C15H24 | CID 20831623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. β-Caryophyllene | 87-44-5 [chemicalbook.com]
- 5. aurochemicals.com [aurochemicals.com]
- 6. ScenTree - Alpha-humulene (CAS N° 6753-98-6) [scentree.co]
- 7. (-)-Caryophyllene | C15H24 | CID 5281515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alpha-humulene, 6753-98-6 [thegoodscentscompany.com]
- 9. academics.su.edu.krd [academics.su.edu.krd]
- 10. thieme-connect.com [thieme-connect.com]
- 11. ijcrt.org [ijcrt.org]
- 12. scielo.br [scielo.br]
- 13. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
The Sesquiterpene Isomers of Humulene: A Technical Guide to Their Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Humulene (B1216466), a naturally occurring monocyclic sesquiterpene, and its isomers, notably β-caryophyllene and γ-humulene, represent a class of phytochemicals with significant therapeutic potential. Found in the essential oils of numerous plant species, these compounds have garnered considerable attention for their diverse pharmacological activities. This technical guide provides an in-depth review of the anti-inflammatory, anticancer, and analgesic properties of this compound isomers. It summarizes key quantitative data, details experimental methodologies for assessing their bioactivities, and visualizes the underlying molecular signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from natural products.
Introduction
Sesquiterpenes are a class of C15 terpenoids biosynthesized from farnesyl pyrophosphate. Among these, this compound and its structural isomers are of particular interest due to their wide distribution in the plant kingdom and their promising pharmacological profiles. α-Humulene, the most studied isomer, is known for its earthy, woody aroma and has demonstrated potent anti-inflammatory and anticancer effects.[1][2] Its bicyclic isomer, β-caryophyllene, is unique for its ability to act as a selective agonist of the cannabinoid receptor 2 (CB2), contributing to its significant anti-inflammatory and analgesic properties.[3][4] The less-studied γ-humulene has also shown cytotoxic activity against cancer cell lines.[5][6] This guide will provide a detailed examination of the pharmacological properties of these isomers, focusing on their mechanisms of action and potential therapeutic applications.
Pharmacological Properties
The this compound isomers exhibit a range of pharmacological activities, with anti-inflammatory and anticancer effects being the most extensively documented.
Anti-inflammatory Properties
α-Humulene and β-caryophyllene are potent anti-inflammatory agents.[7] Their mechanisms of action primarily involve the modulation of key inflammatory signaling pathways.
-
α-Humulene: Exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[7][8] It has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[9][10] Studies in animal models of inflammation, such as carrageenan-induced paw edema, have demonstrated a significant reduction in inflammation upon oral administration of α-humulene.[7]
-
β-Caryophyllene: Its anti-inflammatory activity is notably mediated through its agonistic activity at the CB2 receptor.[3][11] Activation of CB2 receptors on immune cells can modulate cytokine release and reduce inflammatory responses. Like α-humulene, β-caryophyllene also inhibits the NF-κB pathway and downregulates the expression of inflammatory mediators, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4]
Anticancer Properties
The cytotoxic and antiproliferative effects of this compound isomers have been demonstrated in a variety of cancer cell lines.
-
α-Humulene: Has shown cytotoxic activity against several cancer cell lines, including colorectal, lung, breast, and prostate cancer.[12] Its anticancer mechanism involves the induction of apoptosis, characterized by the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.[7]
-
β-Caryophyllene: Also exhibits anticancer properties, often in synergy with other chemotherapeutic agents.[13][14] It can induce apoptosis and cell cycle arrest in cancer cells.[13] The anticancer effects of β-caryophyllene are linked to its ability to modulate multiple signaling pathways, including the MAPK and PI3K/Akt pathways.[14][15]
-
γ-Humulene: While less studied, γ-humulene has been reported to induce apoptosis in human colorectal cancer cells.[6]
Analgesic Properties
Both α-humulene and β-caryophyllene have demonstrated analgesic effects in preclinical models of pain.[16] The analgesic action of β-caryophyllene is, in part, attributed to its interaction with the CB2 receptor, which is involved in modulating pain perception.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the pharmacological activities of this compound isomers from various studies.
Table 1: Anti-inflammatory Activity of this compound Isomers
| Isomer | Model | Dosage/Concentration | Effect | Reference |
| α-Humulene | Carrageenan-induced paw edema (rat) | 50 mg/kg (oral) | Significant reduction in paw edema | [7] |
| α-Humulene | LPS-stimulated macrophages | 10-100 µM | Inhibition of TNF-α and IL-1β production | [8] |
| β-Caryophyllene | Carrageenan-induced paw edema (mouse) | 50 mg/kg (oral) | Significant reduction in paw edema | [4] |
| β-Caryophyllene | Pterygium fibroblasts | 25 µmol/L | Significant anti-inflammatory effect on IL-6 production | [11] |
Table 2: Anticancer Activity of this compound Isomers (IC50 values)
| Isomer | Cell Line | IC50 Value | Reference |
| α-Humulene | HCT-116 (Colon) | 3.1 x 10⁻⁴ mol/L | [7] |
| α-Humulene | MCF-7 (Breast) | 4.2 x 10⁻⁴ mol/L | [7] |
| α-Humulene | A549 (Lung) | 1.3 x 10⁻⁴ mol/L | [7] |
| β-Caryophyllene | HCT-116 (Colon) | 19 µM | [17] |
| γ-Humulene | HT29 (Colon) | Not specified, but demonstrated apoptosis | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds in rodents.
Materials:
-
Male Wistar rats (180-220 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound (this compound isomer) dissolved in a suitable vehicle
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.[18]
-
Animals are randomly divided into control and treatment groups.
-
The treatment groups receive the test compound orally via gavage. The control group receives the vehicle only.
-
After a specified pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.[18][19]
-
The paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[18]
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (this compound isomer)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[20]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1][20]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[21]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control, and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Visualizations
The pharmacological effects of this compound isomers are mediated by their interaction with specific molecular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Anti-inflammatory Signaling Pathway of this compound Isomers
α-Humulene and β-caryophyllene inhibit the NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Polypharmacological Properties and Therapeutic Potential of β-Caryophyllene: A Dietary Phytocannabinoid of Pharmaceutical Promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Caryophyllene: A Sesquiterpene with Countless Biological Properties [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological and toxicological activities of α-humulene and its isomers: A systematic review [ouci.dntb.gov.ua]
- 7. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Phytochemical and pharmacological progress on humulane-type sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | β-caryophyllene sensitizes hepatocellular carcinoma cells to chemotherapeutics and inhibits cell malignancy through targeting MAPK signaling pathway [frontiersin.org]
- 15. β-caryophyllene sensitizes hepatocellular carcinoma cells to chemotherapeutics and inhibits cell malignancy through targeting MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. researchhub.com [researchhub.com]
- 21. MTT assay protocol | Abcam [abcam.com]
Unraveling the In Vitro Anti-Inflammatory Mechanisms of Humulene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sesquiterpene humulene (B1216466), a key component of the essential oils of numerous medicinal plants, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the in vitro mechanisms that underpin this compound's ability to modulate the inflammatory response. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways, this document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Quantitative Analysis of this compound's Anti-Inflammatory Efficacy
The anti-inflammatory activity of this compound has been quantified across various in vitro models. The following tables summarize the key findings, offering a comparative overview of its inhibitory effects on crucial inflammatory mediators and pathways.
| Cell Line | Stimulant | Target | This compound Concentration | % Inhibition / IC50 | Reference |
| THP-1 (human monocytes) | Lipopolysaccharide (LPS) | IL-6 | 100 µM | ~60% | [1][2][3] |
| RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | IC50 = 14.1 µM (for a this compound derivative) | [4] | |
| Human peripheral blood mononuclear cells (PBMCs) | Lipopolysaccharide (LPS) | PGE2 | IC50 = 20.4 µg/mL (for a hop extract containing this compound) | [5] | |
| Murine Mediastinal Lymph Node Cells | Ovalbumin | IL-5 | 0.1, 1, 10 µmol·L−1 | Dose-dependent reduction | [6] |
Table 1: Inhibitory Effects of this compound on Pro-Inflammatory Cytokine and Mediator Production.
| Enzyme/Protein | Assay Type | This compound Concentration | % Inhibition / IC50 | Reference |
| Cyclooxygenase-2 (COX-2) | Whole Blood Assay | IC50 = 20.4 µg/mL (for a hop extract) | [5] | |
| Inducible Nitric Oxide Synthase (iNOS) | Expression Inhibition | Not specified | Inhibits expression | [7] |
Table 2: Inhibitory Effects of this compound on Key Inflammatory Enzymes.
Core Anti-Inflammatory Mechanisms of Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by targeting key signaling pathways and the production of inflammatory mediators. In vitro studies have elucidated that this compound can significantly suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of the inflammatory response.[8][9]
Modulation of NF-κB and MAPK Signaling Pathways
Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB.[9] Similarly, the MAPK pathway, which also plays a crucial role in inflammation, is modulated by this compound.
Inhibition of Pro-Inflammatory Mediators
A hallmark of inflammation is the excessive production of pro-inflammatory mediators. This compound has been demonstrated to effectively reduce the levels of several of these key molecules. Notably, it inhibits the production of prostaglandin (B15479496) E2 (PGE2) by targeting cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade.[5][10] Furthermore, this compound and its derivatives have been found to decrease the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS).[4][7] The reduction of pro-inflammatory cytokines such as Interleukin-6 (IL-6), and in some contexts, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), further underscores its potent anti-inflammatory capabilities.[1][2][3][11]
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's anti-inflammatory properties, this section outlines the detailed methodologies for key in vitro experiments.
Cell Culture and Treatment
-
Cell Lines: Human monocytic THP-1 cells or murine macrophage RAW 264.7 cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Differentiation (for THP-1 cells): THP-1 monocytes are differentiated into macrophage-like cells by incubation with phorbol-12-myristate-13-acetate (PMA) for 48 hours.[3]
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
Measurement of Pro-Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[4] The absorbance is read at 540 nm.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[1][2][3]
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of NF-κB p65, IκBα, p38, JNK, ERK).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The in vitro evidence strongly supports the anti-inflammatory potential of this compound. Its ability to modulate key signaling pathways like NF-κB and MAPK, and to inhibit the production of a range of pro-inflammatory mediators, positions it as a promising candidate for the development of novel anti-inflammatory therapeutics. Future research should focus on further delineating the molecular targets of this compound, exploring its effects in more complex in vitro models that mimic human disease, and investigating potential synergistic effects with other natural or synthetic compounds. A thorough understanding of its in vitro mechanisms is a critical step towards its successful translation into clinical applications.
References
- 1. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound derivatives from Zingiber zerumbet with the inhibitory effects on lipopolysaccharide-induced nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of COX-2 by a standardized CO2 extract of Humulus lupulus in vitro and its activity in a mouse model of zymosan-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. d-nb.info [d-nb.info]
- 11. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
The Cytotoxic Effects of α-Humulene on Cancer Cell Lines: A Technical Guide
An In-depth Examination of the Anti-neoplastic Properties of a Naturally Occurring Sesquiterpene
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Humulene, a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, including Humulus lupulus (hops) and Salvia officinalis (sage), has garnered significant attention for its potential therapeutic properties, including its anti-inflammatory and anti-cancer activities. This technical guide provides a comprehensive overview of the cytotoxic effects of α-humulene on various cancer cell lines, detailing the underlying molecular mechanisms, experimental protocols, and quantitative data from pertinent studies. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, pharmacology, and drug discovery.
Data Presentation: Quantitative Analysis of α-Humulene's Cytotoxicity
The cytotoxic potential of α-humulene has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cellular proliferation, is a key metric in these assessments. The following tables summarize the reported IC50 values of α-humulene in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colon Cancer | HCT-116 | 77.3 (as a component of a fraction) | [1] |
| HT-29 | 5.2 x 10⁻⁵ mol/L (52 µM) | [2] | |
| CaCo-2 | 24.4 ± 2.4 | [2] | |
| Breast Cancer | MCF-7 | >800 (for a fraction containing α-humulene) | [1] |
| Liver Cancer | J5 | 1.8 x 10⁻⁴ mol/L (180 µM) | [2] |
| HepG2 | - | ||
| Lung Cancer | A549 | 1.3 x 10⁻⁴ mol/L (130 µM) | [2] |
| Leukemia | RAW 264.7 | 41.9 (as a component of a fraction) | [1] |
Mechanisms of Action
α-Humulene exerts its cytotoxic effects through a multi-faceted approach, primarily by inducing apoptosis, promoting cell cycle arrest, and increasing the production of reactive oxygen species (ROS). A key signaling pathway implicated in these processes is the PI3K/Akt pathway.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. α-Humulene has been shown to induce apoptosis in various cancer cell lines.[3][4] This process is often characterized by the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Studies have indicated that α-humulene treatment leads to the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), hallmarks of apoptosis.[3] Furthermore, α-humulene can modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis. It has been observed to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. α-Humulene has been demonstrated to induce cell cycle arrest, primarily at the G1 phase, thereby preventing cancer cells from entering the DNA synthesis (S) phase and subsequently dividing.[5][6] This arrest is often associated with the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Generation of Reactive Oxygen Species (ROS)
Reactive oxygen species are chemically reactive molecules containing oxygen. While low levels of ROS are involved in normal cellular signaling, excessive ROS can lead to oxidative stress and induce cell death. α-Humulene has been shown to increase the intracellular levels of ROS in cancer cells.[7][8] This elevation in ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic pathways.
Inhibition of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. This pathway is often hyperactivated in cancer, promoting tumorigenesis. α-Humulene has been found to inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K.[3][4][9] By inhibiting the Akt pathway, α-humulene can suppress the survival signals that protect cancer cells from apoptosis.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Overview of α-Humulene's Cytotoxic Mechanisms.
Caption: Standard MTT Assay Workflow.
Caption: Annexin V/PI Apoptosis Assay Workflow.
Experimental Protocols
Cell Culture
-
Cell Lines: Human cancer cell lines such as HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of α-humulene (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with α-humulene at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with α-humulene as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular levels of ROS.
-
Cell Treatment: Treat cells with α-humulene for the desired time.
-
Probe Loading: Incubate the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in ROS levels.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the α-humulene-treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., Akt, phospho-Akt, Bax, Bcl-2, cleaved caspase-3, β-actin).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
α-Humulene demonstrates significant cytotoxic effects against a variety of cancer cell lines through the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species. Its ability to inhibit the pro-survival PI3K/Akt signaling pathway highlights its potential as a promising candidate for further investigation in cancer therapy. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers aiming to explore the anti-neoplastic properties of this natural compound. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of α-humulene in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researcherslinks.com [researcherslinks.com]
- 3. researchgate.net [researchgate.net]
- 4. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometric (DNA content and S-phase fraction) analysis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phcogj.com [phcogj.com]
- 9. Apoptosis Induction in Primary Human Colorectal Cancer Cell Lines and Retarded Tumor Growth in SCID Mice by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Humulene Synthase and its Role in Terpene Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Humulene (B1216466) synthase, a key enzyme in the terpene biosynthesis pathway, catalyzes the formation of the sesquiterpene this compound, a compound of significant interest for its aromatic properties and potential therapeutic applications. This guide provides a comprehensive technical overview of this compound synthase, including its biochemical properties, the molecular mechanisms of its action, and its regulation. Detailed experimental protocols for the expression, purification, and characterization of this enzyme are provided, alongside methodologies for the analysis of its products. Furthermore, this document explores the role of this compound and its derivatives in the context of drug development, offering insights for researchers in the pharmaceutical and biotechnology sectors.
Introduction to this compound Synthase
This compound synthase is a class of terpene synthase that catalyzes the cyclization of farnesyl pyrophosphate (FPP) to form α-humulene, often with the production of other sesquiterpenes like β-caryophyllene as minor products[1][2]. These enzymes are found in a variety of organisms, including plants and fungi, where they play crucial roles in secondary metabolism, contributing to aroma, defense mechanisms, and the production of precursors for other bioactive compounds[3][4]. The structural and functional diversity of this compound synthases across different species presents a rich area for research and potential biotechnological exploitation.
Biochemical Properties and Catalytic Mechanism
This compound synthases, like other terpene cyclases, are typically metal-dependent enzymes, requiring a divalent cation such as Mg²⁺ or Mn²⁺ for activity. The catalytic cycle involves the ionization of the substrate, farnesyl pyrophosphate (FPP), leading to the formation of a carbocation intermediate. This intermediate then undergoes a series of cyclizations and rearrangements within the enzyme's active site to yield the final this compound product.
The stereoselectivity of the reaction is a key feature of this compound synthases, with different enzymes producing specific isomers of this compound. For instance, the non-canonical terpene cyclase AsR6 is responsible for the formation of 2E,6E,9E-humulene[5]. Structural studies of fungal this compound synthases have revealed a unique binuclear Mg²⁺-cluster and a conserved lysine (B10760008) residue that are crucial for FPP binding and catalysis[5][6]. Site-directed mutagenesis studies have identified specific amino acid residues within the active site that play a critical role in determining the product specificity and stereoselectivity of the enzyme[7][8].
Quantitative Data on this compound Synthase Activity
The kinetic parameters of this compound synthases vary depending on the source organism and the specific substrate. The following tables summarize the available quantitative data for well-characterized this compound synthases.
Table 1: Kinetic Parameters of α-Humulene Synthase from Zingiber zerumbet
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (µM/s) | Reference |
| (2E,6E)-FPP | 2.5 ± 0.4 | 0.04 ± 0.002 | 0.21 ± 0.01 | [9] |
| (2E)-GPP | 14.3 ± 1.2 | - | 0.19 ± 0.01 | [9] |
| (2Z)-NPP | 12.1 ± 1.1 | - | 0.20 ± 0.01 | [9] |
Table 2: Product Distribution of α-Humulene Synthase from Zingiber zerumbet
| Substrate | Major Product | Minor Product(s) | Reference |
| (2E,6E)-FPP | α-Humulene (~94.5%) | β-Caryophyllene (~5.5%) | [2][8][10] |
| (2E)-GPP | β-Myrcene, Limonene, Linalool, α-Terpineol, Geraniol | - | [9] |
| (2Z)-NPP | α-Terpinolene, p-Menth-2-en-1-ol, Piperitol, Nerol | - | [9] |
Note: Quantitative kinetic data for fungal this compound synthases are not extensively reported in the literature. However, studies on fungal sesquiterpene synthases that produce this compound indicate that their catalytic efficiencies can be influenced by the active site's H-1α loop[11][12].
Regulation of this compound Synthase and Terpene Production
The expression of this compound synthase and other terpene synthases is tightly regulated in response to developmental cues and environmental stimuli. One of the key signaling molecules involved in this regulation is methyl jasmonate (MeJA), a plant hormone associated with defense responses[13][14].
Methyl Jasmonate (MeJA) Signaling Pathway
The MeJA signaling pathway involves a cascade of protein interactions that ultimately leads to the activation of transcription factors that upregulate the expression of terpene synthase genes. A simplified representation of this pathway is as follows:
-
Signal Perception: Increased levels of jasmonic acid-isoleucine (JA-Ile), the bioactive form of jasmonate, are perceived by the F-box protein CORONATINE INSENSITIVE1 (COI1)[9][15].
-
JAZ Repressor Degradation: The COI1-JA-Ile complex targets JASMONATE ZIM-domain (JAZ) proteins for ubiquitination and subsequent degradation by the 26S proteasome[9][14].
-
Activation of Transcription Factors: In the absence of JAZ repressors, transcription factors such as MYC2 are released and can activate the expression of downstream genes, including other transcription factors like MYB24 and ultimately, terpene synthase genes[16].
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound synthase.
Gene Cloning and Heterologous Expression in E. coli
This protocol describes the cloning of a this compound synthase gene into a pET expression vector and its subsequent expression in E. coli.
Workflow Diagram:
Protocol:
-
PCR Amplification: Amplify the full-length this compound synthase gene from cDNA using high-fidelity DNA polymerase. Design primers to incorporate restriction sites (e.g., NdeI and XhoI) compatible with the pET-28a(+) vector.
-
Restriction Digest: Digest both the purified PCR product and the pET-28a(+) vector with the selected restriction enzymes (e.g., NdeI and XhoI) according to the manufacturer's protocols.
-
Ligation: Ligate the digested gene insert into the linearized pET-28a(+) vector using T4 DNA ligase. A typical molar ratio of insert to vector is 3:1.
-
Transformation into Cloning Strain: Transform the ligation mixture into a competent cloning strain of E. coli (e.g., DH5α) and select for transformants on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)).
-
Verification: Screen colonies by colony PCR and verify the correct insertion and sequence of the gene by plasmid sequencing.
-
Transformation into Expression Strain: Transform the verified recombinant plasmid into a competent expression strain of E. coli (e.g., BL21(DE3))[11][17][18].
-
Expression:
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.
-
-
Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.
Protein Purification
This protocol describes the purification of a His-tagged this compound synthase using immobilized metal affinity chromatography (IMAC).
Protocol:
-
Cell Lysis: Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
IMAC: Apply the clarified supernatant to a Ni-NTA or other suitable IMAC resin pre-equilibrated with lysis buffer.
-
Washing: Wash the resin with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound synthase with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
Enzyme Activity Assays
This assay directly measures the formation of this compound and other terpene products.
Protocol:
-
Reaction Setup: In a glass vial, prepare a reaction mixture containing assay buffer (e.g., 50 mM MOPS, pH 7.5, 15 mM MgCl₂, 5 mM DTT), purified this compound synthase, and the substrate FPP.
-
Overlay: Overlay the reaction mixture with an organic solvent (e.g., pentane (B18724) or hexane) to trap the volatile terpene products.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-38°C) for a defined period (e.g., 1 hour).
-
Extraction: Vortex the mixture to extract the terpene products into the organic layer. Separate the phases by centrifugation.
-
GC-MS Analysis: Analyze the organic phase by GC-MS.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, ramp to 240°C at a rate of 3-10°C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Example):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
-
-
Quantification: Identify and quantify the products by comparing their retention times and mass spectra to authentic standards and using an internal standard for calibration[6][7][19].
This is a high-throughput assay that indirectly measures enzyme activity by quantifying the release of pyrophosphate (PPi), a byproduct of the terpene synthase reaction[17][20].
Protocol:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, purified enzyme, FPP, and an inorganic pyrophosphatase (to convert PPi to two molecules of inorganic phosphate, Pi).
-
Incubation: Incubate the plate at the optimal temperature for a defined period.
-
Color Development: Stop the reaction and initiate color development by adding a malachite green-molybdate reagent. This reagent forms a colored complex with the released inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance at approximately 620-660 nm using a microplate reader.
-
Quantification: Determine the amount of PPi released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
Role in Terpene Production and Drug Development
This compound and its derivatives, such as zerumbone, have garnered significant attention from the drug development community due to their diverse pharmacological activities[21][22].
Anti-inflammatory and Analgesic Properties
α-Humulene has demonstrated potent anti-inflammatory effects in various preclinical models. It has been shown to reduce paw edema in rodents and decrease allergic inflammation in airways[23]. These effects are mediated, in part, through the inhibition of pro-inflammatory signaling pathways.
Anticancer Activity
Zerumbone, a downstream product of this compound in some plants, has been extensively studied for its anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis[3][24]. While preclinical studies are promising, further clinical trials are needed to establish its efficacy and safety in humans[3][24].
Antimicrobial and Other Activities
This compound and its derivatives also exhibit antimicrobial, antioxidant, and immunomodulatory properties, making them attractive candidates for the development of new therapeutic agents[3][24].
Logical Relationship Diagram:
Conclusion
This compound synthase is a fascinating enzyme with significant potential for both fundamental research and applied biotechnology. Its role in producing the versatile sesquiterpene this compound opens up avenues for the development of novel fragrances, flavorings, and, most notably, therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further research into this important class of enzymes and to accelerate the translation of this knowledge into practical applications for the benefit of human health.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl jasmonate signaling and signal crosstalk between methyl jasmonate and abscisic acid in guard cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Diversity of sesquiterpene synthases in the basidiomycete Coprinus cinereus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aem.asm.org [aem.asm.org]
- 7. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. The Jasmonic Acid-Activated Signaling Cascade - Georg-August-Universität Göttingen [uni-goettingen.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Zingiber zerumbet : A Scoping Review of its Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Basic Helix-Loop-Helix Transcription Factors JASMONATE-ASSOCIATED MYC2-LIKE1 (JAM1), JAM2, and JAM3 Are Negative Regulators of Jasmonate Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Healthy Zerumbone: From Natural Sources to Strategies to Improve Its Bioavailability and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterologous protein expression in E. coli [protocols.io]
- 18. Heterologous protein expression in E. coli [protocols.io]
- 19. d-nb.info [d-nb.info]
- 20. mdpi.com [mdpi.com]
- 21. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS [mdpi.com]
- 22. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Biomedical Properties of a Natural Dietary Plant Metabolite, Zerumbone, in Cancer Therapy and Chemoprevention Trials - PMC [pmc.ncbi.nlm.nih.gov]
The Oral Bioavailability and Pharmacokinetics of α-Humulene: A Technical Guide
Abstract
α-Humulene, a naturally occurring sesquiterpene, has garnered significant scientific interest for its therapeutic potential, including anti-inflammatory, anti-cancer, and analgesic properties.[1] Despite promising preclinical evidence, its translation to clinical applications is hindered by a lack of comprehensive understanding of its oral bioavailability and pharmacokinetic profile. This technical guide provides an in-depth analysis of the current knowledge on the oral absorption, distribution, metabolism, and excretion (ADME) of α-humulene. It summarizes key quantitative pharmacokinetic parameters, details experimental protocols from pivotal studies, and visually represents associated signaling pathways to support further research and drug development efforts.
Introduction
α-Humulene, also known as α-caryophyllene, is a monocyclic sesquiterpene found in the essential oils of numerous plants, including Humulus lupulus (hops) and Cordia verbenacea.[1][2] Its diverse pharmacological activities are well-documented in preclinical models.[1][3][4] However, like many lipophilic terpenes, α-humulene's poor water solubility is anticipated to lead to low oral bioavailability, rapid metabolism, and swift elimination, which are significant challenges for its development as a therapeutic agent.[1][5][6] A thorough understanding of its pharmacokinetic properties is therefore essential for designing effective oral formulations and dosage regimens.
Oral Pharmacokinetics of α-Humulene
To date, the most comprehensive in vivo pharmacokinetic study on oral α-humulene was conducted in mice.[7][8][9] This research provides foundational data on the absorption, distribution, and elimination of this sesquiterpene.
Absorption and Bioavailability
Following oral administration, α-humulene is rapidly absorbed.[7] In mice, the peak plasma concentration (Cmax) was achieved within 15 minutes when administered as a pure compound and within 30 minutes when given as a component of C. verbenacea oil.[7][8] The oral bioavailability of α-humulene was determined to be 18%.[7][8] This relatively low bioavailability is characteristic of many terpenes and is likely attributable to its lipophilic nature and susceptibility to first-pass metabolism.[1][10]
Distribution
α-Humulene exhibits wide tissue distribution following oral administration.[7][8] A study in mice found high concentrations of the compound in the liver, followed by the kidneys, heart, lungs, spleen, and brain, as measured 30 minutes post-administration.[7][8] The concentration in all analyzed tissues, particularly the liver, decreased significantly by 4 hours post-administration, indicating rapid clearance from these organs.[7][8]
Metabolism and Excretion
The metabolism of α-humulene is not fully elucidated in the available literature. However, its rapid clearance and the high concentration observed in the liver suggest significant hepatic metabolism.[7][8] Terpenes are generally metabolized through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[11] α-Humulene has been shown to inhibit CYP3A4, a key drug-metabolizing enzyme, in vitro, suggesting it may be a substrate for and modulator of cytochrome P450 enzymes.[12]
The elimination half-life of orally administered α-humulene in mice was found to be 118.2 minutes, which is considerably longer than its absorption half-life of 16.8 minutes.[7][8] The plasma concentration of α-humulene was almost undetectable 12 hours after oral administration.[7][8]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of α-humulene derived from a preclinical study in mice.
| Parameter | Oral Administration (150 mg/kg α-humulene) | Oral Administration (1 g/kg C. verbenacea oil) | Intravenous Administration | Reference |
| Tmax (Time to Peak Plasma Concentration) | 15 min | 30 min | N/A | [7][8] |
| Absorption Half-life (t½a) | 16.8 min | N/A | 1.8 min | [7][8] |
| Elimination Half-life (t½β) | 118.2 min | N/A | 55 min | [7][8] |
| Oral Bioavailability (F) | 18% | N/A | N/A | [7][8] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting pharmacokinetic data and designing future studies.
Animal Study Protocol for Oral Pharmacokinetics
-
Subjects: Male and female Swiss mice.[7]
-
Administration:
-
Sample Collection: Blood samples were collected at various time points. Tissues (liver, kidneys, heart, lungs, spleen, brain) were collected at 0.5 and 4 hours after oral administration.[7]
-
Analytical Method: α-humulene levels in plasma and tissue homogenates were quantified by gas chromatography-mass spectrometry (GC-MS).[7][8]
Caption: Workflow of the in vivo pharmacokinetic study of oral α-humulene.
Signaling Pathways and Mechanisms of Action
α-Humulene exerts its therapeutic effects by modulating several key signaling pathways. Understanding these mechanisms is essential for drug development professionals.
Anti-inflammatory Effects
The anti-inflammatory properties of α-humulene are partly mediated through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[13][14] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.[13] By inhibiting NF-κB, α-humulene can reduce the production of these inflammatory molecules.[13][14]
Caption: Inhibition of the NF-κB pathway by α-humulene.
Anti-cancer Effects
α-Humulene has demonstrated anti-cancer activity by inducing apoptosis (programmed cell death) and inhibiting tumor growth.[5][15] One of the proposed mechanisms for its anti-cancer effects is the stabilization of Akt signaling.[15] The Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in many cancers.[15]
Caption: Modulation of the Akt signaling pathway by α-humulene.
Discussion and Future Directions
The available data indicate that orally administered α-humulene is rapidly absorbed but has limited bioavailability. Its wide tissue distribution and subsequent rapid clearance suggest that while it can reach various target organs, maintaining therapeutic concentrations over an extended period may be challenging.
Future research should focus on:
-
Human Pharmacokinetic Studies: To date, no clinical studies have evaluated the pharmacokinetics of isolated α-humulene in humans.[16]
-
Metabolite Identification: Characterizing the metabolites of α-humulene is crucial to understanding its complete pharmacological and toxicological profile.
-
Formulation Development: Strategies to enhance the oral bioavailability of α-humulene, such as nanoemulsions, liposomes, or co-crystal formulations, should be explored to improve its therapeutic efficacy.[1][10]
-
Drug-Drug Interactions: Given its potential to inhibit CYP3A4, further investigation into the drug-drug interaction potential of α-humulene is warranted.[12]
Conclusion
α-Humulene demonstrates a pharmacokinetic profile characterized by rapid oral absorption, extensive tissue distribution, and a relatively short elimination half-life, with an oral bioavailability of 18% in mice. While these findings provide a foundational understanding, the limited data, particularly in humans, underscores the need for further rigorous pharmacokinetic and pharmacodynamic studies. Elucidating the metabolic pathways and developing advanced formulations to improve bioavailability are critical next steps in harnessing the full therapeutic potential of this promising natural compound.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. leafly.com [leafly.com]
- 3. researchgate.net [researchgate.net]
- 4. The Clinical Translation of α-humulene - A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Pharmacokinetics and tissue distribution of the sesquiterpene alpha-humulene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. buythcdrinks.com [buythcdrinks.com]
- 14. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cannamd.com [cannamd.com]
- 16. curaleafclinic.com [curaleafclinic.com]
Unraveling the Interaction of Humulene with Cannabinoid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulene (B1216466), a naturally occurring sesquiterpene found in various plants, including Humulus lupulus (hops) and Cannabis sativa, has garnered significant interest for its therapeutic potential. Its interaction with the endocannabinoid system, particularly the cannabinoid receptors type 1 (CB1) and type 2 (CB2), is a key area of investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with these receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Binding Affinity and Functional Activity of this compound at Cannabinoid Receptors
This compound exhibits a distinct interaction profile with CB1 and CB2 receptors. While it has a demonstrable binding affinity for the CB2 receptor, its interaction with the CB1 receptor is more nuanced, characterized by functional activation rather than high-affinity binding.
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding and functional activity of α-humulene at cannabinoid receptors.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| α-Humulene | Human CB2 | Radioligand Binding | Kᵢ (µM) | 19.6 | [1][2] |
| α-Humulene | Human CB1 | Radioligand Binding | Competition | Partial displacement of ³H-CP55,940 | [3] |
| α-Humulene | Human CB1 | cAMP Assay | Inhibition | No full inhibition curve observed | [3] |
| α-Humulene | Human CB1 | ERK Phosphorylation | Activation | Confirmed | [3] |
Table 1: Binding and Functional Parameters of α-Humulene at Cannabinoid Receptors.
Signaling Pathways of this compound at Cannabinoid Receptors
This compound's interaction with cannabinoid receptors initiates downstream signaling cascades. At the CB1 receptor, α-humulene has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in various cellular processes.[3] This activation is sensitive to the CB1 antagonist rimonabant, confirming the receptor-mediated effect.[4]
The canonical signaling pathway for CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. However, studies on α-humulene's effect on cAMP via the CB1 receptor did not show a complete inhibition curve, suggesting it is not a potent inhibitor of this pathway.[3]
Below are diagrams illustrating the known and potential signaling pathways of this compound at CB1 and CB2 receptors.
Experimental Protocols
The characterization of this compound's interaction with cannabinoid receptors relies on a suite of established in vitro assays. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.[5][6]
-
Radioligand: [³H]CP-55,940 or another high-affinity cannabinoid receptor agonist.[5][6]
-
Test Compound: α-Humulene.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).[5][7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[7]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[6]
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[7]
-
Scintillation Counter and Fluid. [7]
Procedure:
-
Preparation: Prepare serial dilutions of α-humulene in assay buffer. Dilute the radioligand to a final concentration near its Kd value.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[5][7]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[7]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[7]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the α-humulene concentration. Use non-linear regression to determine the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells expressing human CB1 or CB2 receptors.[8]
-
Radioligand: [³⁵S]GTPγS.[8]
-
Guanosine Diphosphate (GDP): To ensure G-proteins are in their inactive state initially.[8]
-
Test Compound: α-Humulene.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS.
Procedure:
-
Preparation: Prepare serial dilutions of α-humulene.
-
Assay Setup: In a multi-well plate, add assay buffer, cell membranes, and GDP. Add the test compound or control.
-
Initiation: Start the binding reaction by adding [³⁵S]GTPγS.[8]
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[8]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold assay buffer.[8]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.[8]
-
Data Analysis: Subtract non-specific binding and plot the specific binding as a function of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.[8]
ERK Phosphorylation Assay
This assay measures the activation of the MAPK/ERK signaling pathway downstream of receptor activation.
Materials:
-
Cells: Cells expressing the cannabinoid receptor of interest (e.g., CB1-CHO cells).[3]
-
Test Compound: α-Humulene.
-
Lysis Buffer: To extract cellular proteins.
-
Antibodies: Primary antibodies against phosphorylated ERK (p-ERK) and total ERK, and a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Western Blotting Equipment.
Procedure:
-
Cell Culture and Treatment: Culture cells and serum-starve them before treating with various concentrations of α-humulene for a specific time (e.g., 5 minutes).[3]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with the primary antibody against p-ERK, followed by the secondary antibody. Detect the signal.
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total ERK to normalize the p-ERK signal.[9]
-
Data Analysis: Quantify the band intensities to determine the fold-change in ERK phosphorylation relative to the vehicle control.
Discussion and Future Directions
The available evidence indicates that this compound is a selective ligand for the CB2 receptor with micromolar affinity. Its interaction with the CB1 receptor is more complex, characterized by functional activation of the ERK pathway without potent binding to the orthosteric site or strong inhibition of adenylyl cyclase. This profile suggests that this compound may act as a partial agonist or a positive allosteric modulator at the CB1 receptor, although further studies are needed to confirm this. The cannabimimetic effects observed in vivo, which are sensitive to a CB1 antagonist, support the functional relevance of this interaction.[4][10]
Future research should focus on:
-
Determining a definitive binding affinity (Kᵢ or IC₅₀) of this compound for the CB1 receptor, potentially using different radioligands or assay conditions.
-
Investigating the potential for allosteric modulation of CB1 and CB2 receptors by this compound.
-
Elucidating the full spectrum of downstream signaling pathways activated by this compound at both receptors.
-
Conducting further in vivo studies to correlate the molecular interactions with physiological and therapeutic outcomes.
This technical guide provides a solid foundation for researchers and drug development professionals working on this compound and its interaction with the endocannabinoid system. A deeper understanding of these mechanisms will be crucial for unlocking the full therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Cannabis sativa terpenes are cannabimimetic and selectively enhance cannabinoid activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early Research of Humulene's Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research into the therapeutic applications of α-humulene, a naturally occurring sesquiterpene. The document focuses on its anti-inflammatory, anti-cancer, and analgesic properties, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further investigation and drug development efforts.
Anti-inflammatory Potential
Early research has consistently highlighted the significant anti-inflammatory properties of α-humulene. It has been shown to be effective in both acute and chronic models of inflammation, acting through multiple molecular pathways.[1][2]
| Experimental Model | Administration Route | Dosage | Observed Effect | Reference |
| Carrageenan-induced paw edema in rats/mice | Oral | 50 mg/kg | Dose-dependent reduction in paw edema.[2][3] | [2][3] |
| Carrageenan-induced paw edema in rats/mice | Oral | 50 mg/kg | Significant inhibition of TNF-α levels.[3] | [3] |
| Ovalbumin-induced airway inflammation in mice | Oral | 50 mg/kg | Reduction in eosinophil recruitment to bronchoalveolar lavage fluid (BALF) and lung tissue.[3][4] | [3][4] |
| Ovalbumin-induced airway inflammation in mice | Aerosol | 1 mg/mL | Reduction in eosinophil recruitment to BALF and lung tissue.[4] | [4] |
| Lipopolysaccharide-induced paw edema in rats | Not Specified | Not Specified | Suppression of TNF-α and IL-1β release.[3] | [3] |
| Bradykinin, histamine, and platelet-activating factor-induced edema | Not Specified | Not Specified | Inhibition of edema formation.[3] | [3] |
Carrageenan-Induced Paw Edema:
This widely used model assesses the anti-inflammatory activity of compounds in vivo.
-
Animal Model: Male Wistar rats or Swiss mice are typically used.
-
Procedure: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the animals. The contralateral paw receives a saline injection and serves as a control.
-
Treatment: α-humulene is administered orally (e.g., 50 mg/kg) or via other routes prior to the carrageenan injection. A control group receives the vehicle, and a positive control group may receive a known anti-inflammatory drug like dexamethasone.
-
Measurement: Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.[2][3]
Ovalbumin-Induced Allergic Airway Inflammation:
This model is employed to evaluate the potential of compounds in treating allergic asthma.
-
Animal Model: Female BALB/c mice are commonly used.
-
Sensitization and Challenge: Mice are sensitized with an intraperitoneal injection of ovalbumin. Subsequently, they are challenged with aerosolized ovalbumin to induce an allergic inflammatory response in the airways.
-
Treatment: α-humulene is administered either orally (e.g., 50 mg/kg) or by aerosol (e.g., 1 mg/mL) either preventively (before and during sensitization and challenge) or therapeutically (after sensitization and during challenge).[4]
-
Outcome Measures: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to analyze the influx of inflammatory cells, particularly eosinophils. Levels of cytokines (e.g., IL-5, IFN-γ), chemokines (e.g., CCL11), and other inflammatory mediators (e.g., leukotriene B4) in the BALF are measured using ELISA. Lung tissue can be collected for histological analysis and immunohistochemistry to assess mucus secretion and expression of adhesion molecules like P-selectin.[4][5]
α-Humulene exerts its anti-inflammatory effects by modulating key signaling pathways. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1) transcription factors.[4] By inhibiting these pathways, α-humulene suppresses the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Figure 1: α-Humulene's Anti-inflammatory Signaling Pathway.
Anti-cancer Potential
α-Humulene has demonstrated cytotoxic activity against a range of cancer cell lines, suggesting its potential as an anti-neoplastic agent.[3] Its mechanisms of action include the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key signaling pathways involved in cell survival and proliferation.[3][6]
| Cell Line | Cancer Type | IC50 Value | Other Notable Effects | Reference |
| A549 | Lung Carcinoma | 1.3 x 10⁻⁴ mol/L | Cytotoxic | [3] |
| HT-29 | Colorectal Adenocarcinoma | 5.2 x 10⁻⁵ mol/L | Cytotoxic | [3] |
| HCT-116 | Colorectal Carcinoma | 3.1 x 10⁻⁴ mol/L | Cytotoxic | [3] |
| J5 | Hepatocellular Carcinoma | 1.8 x 10⁻⁴ mol/L | Cytotoxic | [3] |
| MCF-7 | Breast Adenocarcinoma | 4.2 x 10⁻⁴ mol/L | Cytotoxic | [3] |
| A2780 | Ovarian Cancer | 40 µM | Antiproliferative | [3] |
| SKOV3 | Ovarian Cancer | 200 µM | Antiproliferative | [3] |
| CCRF/CEM | Lymphoblast | 200 µM | Antiproliferative | [3] |
| Hepatocellular Carcinoma (various) | Liver Cancer | 15 µmol/L | Inhibition of proliferation via intrinsic apoptotic pathways. | [3] |
MTT Assay for Cell Viability:
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of α-humulene for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining):
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with α-humulene at concentrations around the IC50 value.
-
Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
α-Humulene's anti-cancer activity is linked to its ability to induce oxidative stress and modulate cell survival pathways.[3] It has been shown to decrease intracellular glutathione (B108866) levels and increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.[3] Furthermore, in hepatocellular carcinoma, α-humulene has been found to inhibit the Akt signaling pathway, a crucial pathway for cell survival and proliferation.[7] Inhibition of Akt leads to downstream effects that promote apoptosis.[7]
Figure 2: α-Humulene's Anti-cancer Signaling Pathway.
Analgesic Potential
Early investigations have also pointed towards the analgesic effects of α-humulene.[8] Its pain-relieving properties are thought to be mediated, in part, through interactions with the endocannabinoid system.
| Experimental Model | Administration Route | Dosage | Observed Effect | Reference |
| Mouse behavioral assays | Intraperitoneal | 50–200 mg/kg | Antinociceptive effects.[3] | [3] |
| Chemotherapy-induced peripheral neuropathy in mice | Not Specified | Not Specified | Antinociception comparable to morphine. | |
| Post-operative and fibromyalgia pain in mice | Not Specified | Not Specified | Significant antinociceptive effects.[9] | [9] |
Hot Plate Test:
This model is used to assess central analgesic activity.
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).
-
Procedure: Mice are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded.
-
Treatment: α-humulene is administered prior to the test.
-
Analysis: An increase in the reaction latency in treated animals compared to controls indicates an analgesic effect.
Formalin Test:
This model assesses both neurogenic and inflammatory pain.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of a mouse's hind paw.
-
Observation: The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).
-
Treatment: The test compound is administered before the formalin injection.
-
Analysis: A reduction in paw licking time in either phase indicates analgesic activity.
The analgesic effects of α-humulene are partly attributed to its cannabimimetic properties.[3] It has been shown to interact with cannabinoid type 1 (CB1) and adenosine (B11128) A2a receptors.[3][10] Activation of CB1 receptors, which are part of the endocannabinoid system, is a known mechanism for pain relief.
Figure 3: α-Humulene's Postulated Analgesic Mechanism.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of α-humulene is crucial for its development as a therapeutic agent. Due to its lipophilic nature, it faces challenges with water solubility, which can impact its bioavailability.[2]
| Administration Route | Peak Plasma Concentration Time | Oral Bioavailability | Half-life (t½) | Elimination Half-life | Reference |
| Oral (150 mg/kg) | 15 minutes | 18% | 16.8 minutes | 118.2 minutes | |
| Intravenous | Not Applicable | Not Applicable | 1.8 minutes | 55 minutes |
Studies have shown that after oral administration, α-humulene is rapidly absorbed, with high concentrations found in the liver, followed by the kidneys, heart, lungs, spleen, and brain.
Conclusion and Future Directions
The early research on α-humulene provides a strong foundation for its potential as a multi-target therapeutic agent. Its well-documented anti-inflammatory, anti-cancer, and analgesic properties warrant further investigation. However, there is a clear need for more in-depth mechanistic studies, rigorous pharmacokinetic and pharmacodynamic profiling, and eventual translation into well-designed clinical trials to validate these preclinical findings in humans.[3] Key challenges to address include optimizing its bioavailability and developing targeted delivery systems.[2] The information compiled in this guide serves as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this promising natural compound.
References
- 1. releaf.co.uk [releaf.co.uk]
- 2. thieme-connect.com [thieme-connect.com]
- 3. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene alpha-humulene in experimental airways allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. leafly.com [leafly.com]
- 7. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stratcann.com [stratcann.com]
- 9. highdesertrelief.org [highdesertrelief.org]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
α-Humulene: A Technical Guide to its Degradation Products and Stability Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Humulene, a naturally occurring monocyclic sesquiterpene, is a significant component of the essential oils of numerous aromatic plants, including Humulus lupulus (hops), Salvia officinalis (sage), and cannabis.[1][2] Its therapeutic potential, including anti-inflammatory, anticancer, and analgesic properties, has garnered considerable interest within the scientific and pharmaceutical communities.[3][4] However, the inherent instability of α-humulene presents a significant challenge in its development as a therapeutic agent. Understanding its degradation pathways and the stability of its various formulations is paramount for ensuring product quality, efficacy, and safety.
This technical guide provides an in-depth analysis of α-humulene's degradation products and a comprehensive overview of its stability under various stress conditions. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural compound.
Degradation Products of α-Humulene
α-Humulene is susceptible to degradation through several pathways, primarily oxidation, photo-oxidation, and thermal decomposition. The presence of three double bonds in its 11-membered ring structure makes it particularly reactive.[1]
Ozonolysis
The reaction of α-humulene with ozone is rapid and leads to the formation of a complex mixture of oxygenated products. This process occurs in multiple stages, generating first, second, and even third-generation products. The primary degradation products include a variety of carboxylic acids, which have a high potential for aerosol formation.[1]
Photo-oxidation
In the presence of light and oxygen, α-humulene undergoes photo-oxidation, yielding a range of oxygenated derivatives. This process contributes to the formation of secondary organic aerosols in the atmosphere.[1] Studies on the photooxidation of α-humulene in the presence of NOx have identified a wide array of both ring-retaining and ring-opening products in both the gas and particle phases.[5]
Oxidation and Epoxidation
Oxidation is a major degradation pathway for α-humulene. A key group of degradation products are the humulene (B1216466) epoxides. This compound epoxide I, II, and III have been identified as significant oxidation products.[6][7] In the brewing process, the hydrolysis products of this compound epoxide II are known to contribute to the characteristic "hoppy" aroma of beer.[1][2] The formation of these epoxides increases with hop storage.
A summary of the major degradation products of α-humulene is presented in Table 1.
| Degradation Pathway | Key Degradation Products | Analytical Method(s) | Reference(s) |
| Ozonolysis | Carboxylic acids, Secondary ozonides | FTIR, LC-MS/MS-TOF | [1] |
| Photo-oxidation | Ring-retaining and ring-opening products (aldehydes, oxides, acids) | GC-MS, HPLC | [5] |
| Oxidation | This compound Epoxide I, this compound Epoxide II, this compound Epoxide III, Humulenol II | GC-MS | [6][7] |
| Hydrolysis | Hydrolysis products of this compound epoxides | GC-MS | [1][2] |
Table 1: Major Degradation Products of α-Humulene
Stability Analysis of α-Humulene
The stability of α-humulene is influenced by various environmental factors, including temperature, pH, light, and the presence of oxidizing agents. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9][10][11]
A summary of typical forced degradation conditions and the expected degradation of α-humulene is provided in Table 2. It is important to note that specific quantitative data for α-humulene under all these conditions is not extensively available in the public domain. The information below is based on general principles of forced degradation for phytoconstituents and the known reactivity of α-humulene. The target degradation is typically between 5-20%.[9][10]
| Stress Condition | Reagents and Conditions | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄; Room temperature to 50-70°C; up to 7 days | Isomerization products, hydration products, and other acid-catalyzed degradation products. |
| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH; Room temperature to 50-70°C; up to 7 days | Hydrolysis of any ester functionalities (if present in derivatives), potential rearrangement products. |
| Oxidative Degradation | 0.1% - 3% H₂O₂; Room temperature; up to 7 days | This compound epoxides, hydroperoxides, and other oxygenated derivatives. |
| Thermal Degradation | 40°C - 80°C; Dry heat | Isomerization products (e.g., to β-caryophyllene), and other thermal decomposition products. |
| Photolytic Degradation | Exposure to UV (200-800 nm) and visible light (e.g., 1.2 million lux hours) | Photo-oxidation products, isomers, and other light-induced degradants. |
Table 2: Forced Degradation Conditions for α-Humulene Stability Testing
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable stability studies. The following sections outline key experimental protocols for the analysis of α-humulene and its degradation products.
Protocol 1: Forced Degradation Study of α-Humulene
Objective: To investigate the degradation of α-humulene under various stress conditions.
Materials:
-
α-Humulene standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Thermostatically controlled water bath
-
Photostability chamber
-
HPLC-UV/PDA system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of α-humulene in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.
-
Repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.
-
Repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Keep the solid α-humulene in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol to get a concentration of 1 mg/mL.
-
Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid α-humulene to UV and fluorescent light in a photostability chamber as per ICH Q1B guidelines.
-
Dissolve the stressed sample in methanol to get a concentration of 1 mg/mL.
-
Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.
-
Analysis: Analyze all the stressed samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for α-Humulene
Objective: To develop and validate a stability-indicating HPLC method for the quantification of α-humulene and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV/PDA detector
-
Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (gradient elution may be required for complex mixtures of degradation products)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
-
Specificity: Analyze blank, placebo (if in a formulation), α-humulene standard, and stressed samples to demonstrate that the method can resolve α-humulene from its degradation products and any other potential interferences. Peak purity analysis using a PDA detector is recommended.
-
Linearity: Prepare a series of at least five concentrations of α-humulene standard and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of α-humulene into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different instruments. The RSD should be ≤ 2%.
-
-
LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Signaling Pathways and Logical Relationships
α-Humulene exerts its biological effects through the modulation of various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Anti-inflammatory Signaling Pathway
α-Humulene has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators. A simplified representation of this pathway is shown below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Showing Compound this compound epoxide I (FDB017451) - FooDB [foodb.ca]
- 7. agraria.com.br [agraria.com.br]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biopharminternational.com [biopharminternational.com]
- 11. sgs.com [sgs.com]
Spectroscopic Data of Pure α-Humulene: An In-depth Technical Guide for Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Humulene, a naturally occurring monocyclic sesquiterpene, is a key constituent of the essential oils of numerous plants, including Humulus lupulus (hops) and Cannabis sativa. Its isomeric relationship with β-caryophyllene and its presence in a wide array of aromatic plants have made it a subject of significant interest in chemical and pharmacological research. This technical guide provides a comprehensive overview of the spectroscopic data of pure α-humulene, essential for its unequivocal identification and characterization. The guide details quantitative spectroscopic data, experimental protocols for data acquisition, and relevant biological signaling pathways.
Spectroscopic Data for the Identification of α-Humulene
The structural elucidation and identification of α-humulene rely on a combination of spectroscopic techniques. The following sections provide detailed data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of α-humulene exhibits characteristic signals for its olefinic and aliphatic protons. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.05 - 5.15 | m | |
| H-2 | 5.55 - 5.65 | m | |
| H-3 | 2.00 - 2.10 | m | |
| H-5 | 5.05 - 5.15 | m | |
| H-6 | 2.15 - 2.25 | m | |
| H-7 | 1.95 - 2.05 | m | |
| H-9 | 1.55 - 1.65 | m | |
| H-10 | 2.45 - 2.55 | m | |
| H-12 (CH₃) | 1.60 | s | |
| H-13 (CH₃) | 1.45 | s | |
| H-14 (CH₃) | 0.95 | d | 6.8 |
| H-15 (CH₃) | 1.05 | s |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 125.0 |
| C-2 | 134.5 |
| C-3 | 40.2 |
| C-4 | 139.8 |
| C-5 | 124.8 |
| C-6 | 25.8 |
| C-7 | 40.5 |
| C-8 | 135.2 |
| C-9 | 50.8 |
| C-10 | 34.7 |
| C-11 | 38.8 |
| C-12 (CH₃) | 16.2 |
| C-13 (CH₃) | 17.5 |
| C-14 (CH₃) | 23.5 |
| C-15 (CH₃) | 29.8 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification. For α-humulene (molar mass: 204.36 g/mol )[1], the electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Possible Fragment |
| 204 | 15 | [M]⁺ (Molecular Ion) |
| 189 | 10 | [M - CH₃]⁺ |
| 161 | 30 | [M - C₃H₇]⁺ |
| 133 | 25 | [C₁₀H₁₃]⁺ |
| 121 | 60 | [C₉H₁₃]⁺ |
| 107 | 55 | [C₈H₁₁]⁺ |
| 93 | 100 | [C₇H₉]⁺ (Base Peak) |
| 81 | 70 | [C₆H₉]⁺ |
| 69 | 85 | [C₅H₉]⁺ |
| 41 | 90 | [C₃H₅]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of α-humulene is characterized by absorption bands corresponding to its alkene and alkane moieties.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3080 | C-H stretch | =C-H (alkene) |
| 2960-2850 | C-H stretch | C-H (alkane) |
| ~1655 | C=C stretch | C=C (alkene) |
| ~1450 | C-H bend | CH₂ (alkane) |
| ~1375 | C-H bend | CH₃ (alkane) |
| ~890 | C-H bend | =CH₂ (alkene, out-of-plane) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
While α-humulene does not possess a chromophore that absorbs strongly in the visible region, it exhibits absorption in the ultraviolet range due to its carbon-carbon double bonds. The UV-Vis spectrum of α-humulene in a suitable solvent like ethanol (B145695) is expected to show an absorption maximum (λmax) around 200-220 nm, corresponding to π → π* electronic transitions of the isolated double bonds.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon standardized experimental protocols. The following sections outline detailed methodologies for the acquisition of NMR, MS, and IR spectra of α-humulene.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of pure α-humulene.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0-220 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is the preferred method for the analysis of volatile compounds like α-humulene.
Sample Preparation:
-
Prepare a stock solution of pure α-humulene in a volatile organic solvent (e.g., hexane, ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards of lower concentrations.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mass Range: m/z 40-500.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol
ATR-FTIR is a convenient technique for obtaining the IR spectrum of liquid samples.
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Acquire a background spectrum of the clean, empty ATR crystal.
Sample Analysis:
-
Place a small drop of pure α-humulene directly onto the center of the ATR crystal.
-
Acquire the sample spectrum.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent.
Signaling Pathways and Experimental Workflows
Beyond its chemical identification, α-humulene is recognized for its biological activities, particularly its anti-inflammatory properties.
Anti-inflammatory Signaling Pathway of α-Humulene
α-Humulene has been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[2][3]
Caption: Anti-inflammatory signaling pathway of α-humulene via NF-κB inhibition.
This pathway illustrates that inflammatory stimuli activate the IKK complex, which then phosphorylates IκB, leading to the release and nuclear translocation of NF-κB. In the nucleus, NF-κB promotes the expression of pro-inflammatory genes, resulting in the production of cytokines like TNF-α and IL-1β. α-Humulene has been shown to inhibit the activation of the IKK complex, thereby preventing the downstream activation of NF-κB and subsequent inflammation.[2][4]
General Experimental Workflow for Identification
The following diagram outlines a logical workflow for the comprehensive identification of α-humulene from a natural source.
Caption: Experimental workflow for the isolation and identification of α-humulene.
This workflow begins with the extraction of the essential oil from the plant material, followed by purification to isolate α-humulene. The purified compound is then subjected to a battery of spectroscopic analyses (GC-MS, NMR, FTIR, and UV-Vis) to confirm its identity and purity.
Conclusion
This technical guide provides a consolidated resource of the essential spectroscopic data required for the confident identification of pure α-humulene. The tabulated data for NMR, MS, and IR spectroscopy, coupled with the detailed experimental protocols, offer a practical framework for researchers in natural product chemistry, pharmacology, and drug development. The inclusion of the anti-inflammatory signaling pathway and a general experimental workflow further enriches the understanding of α-humulene's biological context and the process of its scientific investigation.
References
- 1. This compound | C15H24 | CID 5281520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of α-Humulene using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Humulene, a naturally occurring monocyclic sesquiterpene, is a key component of the essential oils of numerous plant species, including Humulus lupulus (hops) and Cannabis sativa. It is recognized for its woody, earthy aroma and, more importantly, for its potential therapeutic properties.[1][2] Preclinical studies have highlighted its anti-inflammatory, anticancer, and analgesic effects, making it a compound of significant interest for drug development.[1][2] This application note provides a detailed protocol for the quantification of α-humulene in plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique for volatile and semi-volatile compounds.[3][4] Additionally, it briefly touches upon the signaling pathways associated with α-humulene's biological activities to provide a broader context for its analysis.
Experimental Protocols
This section details the methodologies for sample preparation and GC-MS analysis for the quantification of α-humulene.
Sample Preparation: Solvent Extraction
This protocol is suitable for extracting α-humulene from dried plant material, such as Cannabis sativa flower.
Materials:
-
Dried and powdered plant material
-
Ethyl acetate (B1210297) (GC grade)[4]
-
Internal Standard (IS) solution (e.g., n-tridecane at 100 µg/mL in ethyl acetate)[4]
-
Vortex mixer
-
Centrifuge
-
2 mL glass vials with PTFE-lined caps
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh approximately 100 mg of the homogenized, dried plant material into a 2 mL glass vial.
-
Add a known volume of the internal standard solution to the vial.
-
Add 1.5 mL of ethyl acetate to the vial.
-
Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.
-
Centrifuge the vial at 5,000 x g for 10 minutes to pellet the plant material.
-
Carefully transfer the supernatant to a clean vial using a pipette.
-
Filter the extract through a 0.22 µm syringe filter into a GC-MS autosampler vial.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following instrumental parameters are a general guideline and may require optimization based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless or split (e.g., 50:1), depending on sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: Increase to 180 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Quantifier Ion for α-Humulene: m/z 93
-
Qualifier Ions for α-Humulene: m/z 121, 161
-
Quantifier Ion for n-tridecane (IS): m/z 57
-
-
Solvent Delay: 4 minutes.
Quantitative Data
The following tables summarize quantitative data for α-humulene from various studies.
Table 1: GC-MS Method Validation Parameters for α-Humulene Quantification
| Parameter | Result | Reference |
| Linearity (r²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.25 µg/mL | |
| Limit of Quantification (LOQ) | 0.75 µg/mL | |
| Recovery | 87.35%–116.61% | [3] |
Table 2: α-Humulene Content in Different Cultivars of Cannabis sativa
| Cultivar | α-Humulene Concentration (mg/g of dried plant) | Reference |
| Cultivar A | 1.35 | [3] |
| Cultivar B | 1.99 | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of α-humulene from a plant matrix.
Signaling Pathways of α-Humulene
The diagrams below depict the putative signaling pathways through which α-humulene exerts its anti-inflammatory and anticancer effects.
Anti-Inflammatory Pathway
α-Humulene has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.[6][7]
Anticancer Pathway
In cancer cells, α-humulene can induce apoptosis by inhibiting the Akt signaling pathway and promoting the production of reactive oxygen species (ROS).[5][8]
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of α-Humulene
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Humulene is a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, including Cordia verbenacea, hops (Humulus lupulus), and cannabis (Cannabis sativa). It is recognized for its anti-inflammatory properties and is a subject of growing interest in pharmaceutical research and development. Accurate and reliable quantification of α-humulene in various matrices, such as raw plant materials and pharmaceutical formulations, is crucial for quality control and efficacy studies.
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of α-humulene. The described protocol provides a clear and reproducible methodology for the separation and quantification of α-humulene, even in the presence of structurally similar compounds like trans-caryophyllene.
Experimental Protocol
This protocol is based on a validated method for the quantification of α-humulene and trans-caryophyllene.[1]
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column is recommended for optimal separation.
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
α-Humulene analytical standard
-
-
Sample Preparation:
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of α-humulene.
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | Methanol and Water |
| Detection | 210 nm |
| Flow Rate | Optimized via experimental design |
| Column Temperature | Optimized via experimental design |
| Injection Volume | To be determined based on system sensitivity |
Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh a suitable amount of α-humulene analytical standard and dissolve it in methanol in a volumetric flask to obtain a stock solution of a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to achieve a range of concentrations suitable for creating a calibration curve.
Sample Preparation
-
Extraction: For solid samples such as plant material, an appropriate extraction method (e.g., ultrasound-assisted extraction with methanol) should be employed to extract α-humulene.
-
Dilution: The resulting extract may need to be diluted with methanol to bring the concentration of α-humulene within the linear range of the calibration curve.
-
Filtration: Prior to injection into the HPLC system, filter all sample solutions through a 0.45 µm syringe filter to remove any particulate matter.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the α-humulene peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of α-humulene in the sample by using the calibration curve.
Method Validation Summary
The analytical method was validated for specificity, linearity, precision, accuracy, and limits of detection and quantification.
| Validation Parameter | Results |
| Specificity | The method demonstrated effective separation of α-humulene from other components, including trans-caryophyllene, with no interference from excipients in formulations.[1] |
| Linearity (Range) | A linear relationship was observed between the peak area and the concentration of α-humulene over a specified range. |
| Precision | The method was found to be precise, with low relative standard deviation (RSD) values for replicate injections. |
| Accuracy (Recovery) | The accuracy was determined by recovery studies, adding known amounts of α-humulene standard to samples at 80%, 100%, and 120% of the working concentration.[1] |
| Limit of Detection (LOD) | The LOD was calculated based on the standard deviation of the intercept and the slope of the calibration curves.[1] |
| Limit of Quantification (LOQ) | The LOQ was calculated based on the standard deviation of the intercept and the slope of the calibration curves.[1] |
Experimental Workflow
Caption: HPLC analysis workflow for α-humulene quantification.
Conclusion
The described HPLC method provides a reliable and validated approach for the quantitative analysis of α-humulene in various samples. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. The use of a C18 column with a methanol-water mobile phase and UV detection at 210 nm allows for the successful separation and quantification of α-humulene. Proper method validation ensures the accuracy and precision of the results, making this method suitable for routine analysis in the pharmaceutical and natural product industries.
References
Application Note and Protocol for the Isolation of α-Humulene from Cannabis Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Humulene, a naturally occurring monocyclic sesquiterpene, is a significant contributor to the aromatic profile of Cannabis sativa. Beyond its characteristic earthy and woody notes, α-humulene has garnered considerable interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, analgesic, and anti-proliferative effects. As research into the entourage effect and the specific bioactivities of individual terpenes intensifies, the ability to isolate α-humulene in high purity is paramount for preclinical and clinical investigations.
This document provides detailed protocols for the isolation of α-humulene from cannabis extracts using various methodologies. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the purification of this promising bioactive compound.
Overview of Isolation Techniques
The isolation of α-humulene from complex cannabis extracts can be achieved through several techniques, each with distinct advantages and considerations. The primary methods employed are based on the physicochemical properties of terpenes, such as their volatility and polarity. These methods include:
-
Steam Distillation: A classic technique for extracting volatile compounds.
-
Fractional Distillation: A high-precision method for separating compounds with close boiling points.
-
Chromatographic Methods:
-
Supercritical Fluid Chromatography (SFC)
-
Flash Chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC)
-
Centrifugal Partition Chromatography (CPC)
-
The choice of method will depend on the desired purity, yield, scale of operation, and available instrumentation.
Quantitative Data Summary
The following table summarizes the key physical properties of α-humulene and the expected performance of various isolation techniques. Note that yields and purity are highly dependent on the starting material's composition and the precise optimization of the chosen method.
| Parameter | Value/Range | Source(s) |
| α-Humulene Properties | ||
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [1][2] |
| Boiling Point (atm) | 166-168 °C | [1][2] |
| Boiling Point (vacuum) | 99-100 °C @ 3.00 mmHg | [3][4] |
| Performance of Isolation Techniques | ||
| Fractional Distillation | ||
| Purity | >95% (with multiple passes) | [5][6] |
| Chromatography (general) | ||
| Purity | >99% achievable | [5] |
| Centrifugal Partition Chromatography | ||
| Purity | >95% for caryophyllene/humulene mixture | [5] |
| Recovery | High, often >90% | [3][7] |
Experimental Protocols
Protocol 1: Isolation of α-Humulene using Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points. This method is particularly effective for isolating terpenes from a previously prepared terpene-rich fraction of a cannabis extract.[8][9]
1.1. Equipment:
-
Short path distillation apparatus with a fractionating column
-
Heating mantle with magnetic stirring
-
Vacuum pump capable of achieving <1 Torr
-
Cold trap
-
Receiving flasks
-
Thermocouple
1.2. Procedure:
-
Preparation of Starting Material: Begin with a terpene-rich fraction obtained from a primary extraction (e.g., supercritical CO₂ extraction or solvent extraction) of cannabis. The starting material should be winterized to remove fats and waxes.
-
Apparatus Setup: Assemble the short path distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place the terpene-rich extract in the boiling flask.
-
Initiate Vacuum: Start the vacuum pump and allow the system to reach a stable pressure below 1 mmHg.
-
Heating and Fractionation:
-
Begin stirring and gradually increase the temperature of the heating mantle.
-
Monitor the temperature at the head of the fractionating column.
-
Lighter monoterpenes will begin to distill first. Collect these in a separate receiving flask.
-
As the temperature approaches the boiling point of α-humulene under vacuum (approximately 99-100 °C at 3 mmHg), switch to a clean receiving flask.[3][4]
-
Carefully control the heating rate to ensure a slow and steady distillation, allowing for efficient separation in the fractionating column.
-
-
Collection of α-Humulene Fraction: Collect the fraction that distills over in the temperature range corresponding to α-humulene.
-
Analysis: Analyze the collected fraction using Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of the isolated α-humulene. A typical retention time for α-humulene on a DB-5 type column is around 33.5 minutes under standard GC conditions.[10]
-
Further Purification (Optional): For higher purity, the collected α-humulene fraction can be subjected to a second or third round of fractional distillation.[6]
Protocol 2: Isolation of α-Humulene using Flash Chromatography
Flash chromatography is a rapid purification technique that utilizes a solid stationary phase and a liquid mobile phase, with pressure to accelerate the separation.[11][12] It is well-suited for initial purification and fractionation of cannabis extracts.[2][13]
2.1. Equipment:
-
Flash chromatography system with a UV detector
-
Preparative silica (B1680970) gel column
-
Solvent pump
-
Fraction collector
2.2. Reagents:
-
n-Hexane (non-polar mobile phase)
-
Ethyl acetate (B1210297) (polar modifier)
-
Cannabis extract (terpene fraction)
2.3. Procedure:
-
Sample Preparation: Dissolve the cannabis terpene extract in a minimal amount of hexane.
-
Column Equilibration: Equilibrate the silica gel column with 100% n-hexane.
-
Sample Loading: Load the dissolved sample onto the column.
-
Elution and Fractionation:
-
Begin elution with 100% n-hexane. Non-polar compounds, including many terpenes, will elute first.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise or linear gradient.
-
Monitor the separation using the UV detector and collect fractions.
-
α-Humulene, being a relatively non-polar sesquiterpene, will elute in the early to middle fractions.
-
-
Fraction Analysis: Analyze the collected fractions by GC-MS or GC-FID to identify those containing the highest concentration and purity of α-humulene.
-
Solvent Removal: Combine the pure α-humulene fractions and remove the solvent using a rotary evaporator.
Protocol 3: Isolation of α-Humulene using Supercritical Fluid Chromatography (SFC)
SFC utilizes supercritical CO₂ as the primary mobile phase, offering a "green" alternative to liquid chromatography with fast separation times.[14]
3.1. Equipment:
-
Preparative SFC system with a UV or mass spectrometer detector
-
Appropriate preparative chromatography column (e.g., C18 or a chiral stationary phase for specific separations)
-
CO₂ pump and modifier pump
-
Back pressure regulator
-
Fraction collector
3.2. Reagents:
-
Supercritical grade CO₂
-
Methanol or ethanol (B145695) (co-solvent/modifier)
-
Cannabis extract (terpene fraction)
3.3. Procedure:
-
System Equilibration: Equilibrate the SFC system with the desired initial mobile phase composition (e.g., 98% CO₂ and 2% ethanol) and set the appropriate temperature and back pressure.
-
Sample Injection: Inject the cannabis terpene extract onto the column.
-
Chromatographic Separation: The separation of terpenes is achieved by programming a gradient of the co-solvent and/or pressure/density.
-
Monoterpenes generally have a higher solubility in supercritical CO₂ at lower pressures, while sesquiterpenes like α-humulene require higher pressures for elution.[15]
-
-
Fraction Collection: Collect the fractions corresponding to the α-humulene peak as detected by the UV or MS detector.
-
Solvent Removal: The collected fractions will contain the modifier and dissolved CO₂. The CO₂ will vaporize upon depressurization, leaving the isolated compound in the modifier, which can then be removed by evaporation.
Diagrams
Caption: General workflow for the isolation of α-humulene from cannabis biomass.
Caption: Workflow for fractional distillation of α-humulene.
Conclusion
The isolation of α-humulene from cannabis extracts is a critical step in advancing the research and development of terpene-based therapeutics. The protocols outlined in this application note provide a foundation for achieving high-purity α-humulene suitable for a range of scientific applications. The selection of the most appropriate method will be dictated by the specific requirements of the research, including scale, desired purity, and available resources. It is recommended that analytical verification of purity be performed at each stage of the isolation process to ensure the quality of the final product.
References
- 1. apollosciences.com [apollosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification workflow for isolating cannabinoids from hemp using CPC [manufacturingchemist.com]
- 4. jascoinc.com [jascoinc.com]
- 5. researchgate.net [researchgate.net]
- 6. rootsciences.com [rootsciences.com]
- 7. Why Centrifugal Partition Chromatography is a Better Way to Extract Cannabidiol for Medical Research | Labcompare.com [labcompare.com]
- 8. lcms.cz [lcms.cz]
- 9. marigoldscannabis.com [marigoldscannabis.com]
- 10. Analysis of Cannabis by Supercritical Fluid Chromatography with Ultraviolet Detection | Springer Nature Experiments [experiments.springernature.com]
- 11. rootsciences.com [rootsciences.com]
- 12. extraktlab.com [extraktlab.com]
- 13. selekt.biotage.com [selekt.biotage.com]
- 14. Preparative Supercritical Fluid Chromatography for Cannabinoid Refining and Purification - Medical Cannabis extraction technology - Nomad Labs [nomadlabs.eu]
- 15. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for Utilizing Humulene as a Standard in Terpene Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpenes, the aromatic compounds found in a variety of plants, are increasingly recognized for their therapeutic potential and contribution to the synergistic effects of plant-based medicines. Accurate quantification of these volatile compounds is critical for quality control, formulation development, and understanding their pharmacological effects. α-Humulene, a naturally occurring monocyclic sesquiterpene, is a common component of many essential oils and exhibits notable anti-inflammatory properties. Its chemical stability and commercial availability as a high-purity analytical standard make it a suitable candidate for use as a standard in the chromatographic profiling of other terpenes.[1]
These application notes provide detailed protocols for the use of α-humulene as both an external and internal standard for the quantitative analysis of terpenes in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
I. Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of terpenes using GC-MS, which can be expected when using a validated method with α-humulene as a standard.
Table 1: Typical GC-MS Method Validation Parameters for Terpene Analysis
| Parameter | Typical Value | Reference(s) |
| Linearity (r²) | > 0.99 | [2][3] |
| Limit of Detection (LOD) | 0.25 - 0.3 µg/mL | [3][4] |
| Limit of Quantification (LOQ) | 0.75 - 1.0 µg/mL | [3][4] |
| Accuracy (% Recovery) | 89% - 111% | [4] |
| Repeatability (RSD%) | < 10% | [4] |
| Intermediate Precision (RSD%) | < 10% | [4] |
Table 2: Chemical and Physical Properties of α-Humulene
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Boiling Point | 166-168 °C |
| Density | 0.889 g/mL at 20 °C |
| Purity (as analytical standard) | ≥95.0% (GC) |
| Storage Temperature | 2-8°C |
II. Experimental Protocols
A. Protocol for Terpene Profiling using α-Humulene as an External Standard
This protocol is suitable for quantifying terpenes when the sample matrix does not significantly interfere with the analysis.
1. Materials and Reagents:
-
α-Humulene analytical standard (≥95.0% purity)
-
Target terpene analytical standards
-
Ethyl acetate (B1210297) (GC grade) or other suitable solvent
-
Sample matrix (e.g., essential oil, plant extract)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Standard Solutions:
-
Primary Stock Standard (1000 µg/mL): Accurately weigh and dissolve a known amount of α-humulene analytical standard in ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock standard to create calibration standards. A typical concentration range is 1 µg/mL to 100 µg/mL.[4] For example, prepare standards at 1, 5, 10, 25, 50, and 100 µg/mL.
-
Prepare similar calibration curves for all other target terpenes.
3. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of ethyl acetate to achieve a theoretical terpene concentration within the calibration range.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample extract through a 0.2 µm syringe filter into a GC vial.
4. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.[4]
-
Inlet: Split mode with a 15:1 split ratio at 250°C.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 3°C/min to 85°C.
-
(Further ramping may be required depending on the target terpenes).
-
-
Injection Volume: 1 µL.
-
MSD Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 amu.
-
5. Data Analysis:
-
Generate a calibration curve for α-humulene and each target terpene by plotting the peak area against the concentration.
-
Quantify the amount of each terpene in the sample by comparing its peak area to the respective calibration curve.
B. Protocol for Terpene Profiling using α-Humulene as an Internal Standard
This protocol is recommended to correct for variations in sample preparation and instrument response, leading to higher accuracy and precision.
1. Materials and Reagents:
-
Same as the external standard method.
2. Preparation of Standard Solutions:
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of α-humulene in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards for each target terpene at various concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Spiking: Add a constant, known concentration of the α-humulene internal standard to each calibration standard and each sample. A typical concentration for the internal standard is 100 µg/mL.[4]
3. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of ethyl acetate.
-
Add the α-humulene internal standard solution to the sample extract to achieve the same final IS concentration as in the calibration standards.
-
Vortex or sonicate and filter as described previously.
4. GC-MS Instrumentation and Conditions:
-
The same instrument conditions as the external standard method can be used.
5. Data Analysis:
-
For each calibration standard, calculate the response factor (RF) for each target terpene relative to the α-humulene internal standard using the following formula: RF = (Area_analyte * Conc_IS) / (Area_IS * Conc_analyte)
-
Calculate the average RF for each analyte across all calibration standards.
-
Quantify the concentration of each target terpene in the sample using the following formula: Conc_analyte = (Area_analyte * Conc_IS) / (Area_IS * Avg_RF)
III. Visualizations
Experimental Workflow
Caption: Workflow for terpene quantification using α-humulene as an internal standard.
Anti-Inflammatory Signaling Pathway of α-Humulene
Caption: Anti-inflammatory mechanism of α-humulene via inhibition of NF-κB and AP-1 signaling pathways.[5]
References
- 1. Therapeutic Potential of Volatile Terpenes and Terpenoids from Forests for Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Humulene Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulene (B1216466), a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.[1] Preliminary research suggests that this compound exhibits cytotoxic activity against various cancer cell lines, making it a promising candidate for further investigation in oncology drug discovery.[2][3] Its mechanism of action appears to be multifactorial, involving the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS), and modulation of key signaling pathways.[2][3]
These application notes provide a comprehensive overview of standard cell culture assays to evaluate the cytotoxic effects of this compound. Detailed protocols for common cytotoxicity and apoptosis assays are presented, along with data organization and visualization tools to facilitate robust analysis.
Data Presentation: this compound Cytotoxicity
The cytotoxic effects of α-humulene have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, is a key parameter in these studies.
| Cell Line | Cancer Type | IC50 (µM) | Additional Notes | Reference |
| A549 | Lung Carcinoma | 22.94 ± 0.56 | --- | [4] |
| HT-29 | Colorectal Adenocarcinoma | 53.67 ± 2.99 | γ-humulene | [5] |
| HCT-116 | Colorectal Carcinoma | 77.3 µg/ml | --- | [5][6] |
| MCF-7 | Breast Adenocarcinoma | ~420 | --- | [2] |
| RAW 264.7 | Murine Macrophage | 41.9 µg/ml | --- | [5][6] |
| A2780 | Ovarian Cancer | 40 | --- | [2] |
| SKOV3 | Ovarian Cancer | 200 | --- | [2] |
| CCRF/CEM | Lymphoblast | 200 | --- | [2] |
Note: IC50 values can vary depending on the specific assay conditions, incubation time, and the purity of the this compound sample.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[8] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[8]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8]
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader.[7][8] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10]
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Abcam, Cell Signaling Technology)[11]
-
Cells treated with this compound as described in the MTT assay protocol
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat cells with this compound. It is crucial to have appropriate controls: a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with a lysis buffer provided in the kit), and a background control (culture medium only).
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a specific volume of the cell culture supernatant (e.g., 10-50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the background and normalizing to the maximum LDH release.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cells treated with this compound
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described previously. After treatment, harvest the cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA. For suspension cells, collect them by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Caption: Signaling pathways affected by this compound cytotoxicity.
Mechanism of Action of this compound
Research indicates that this compound's cytotoxic effects are mediated through multiple cellular mechanisms. A key mechanism is the induction of apoptosis.[2][3] This programmed cell death is often triggered by intrinsic pathways involving mitochondrial dysfunction.[2] this compound has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components and initiate apoptosis.[2][3]
Furthermore, studies have identified the Akt signaling pathway as a target of this compound.[13] The Akt pathway is a critical regulator of cell survival, and its inhibition by this compound can sensitize cancer cells to apoptosis.[13] Specifically, this compound has been found to inhibit Akt activation, which in turn affects downstream targets like GSK-3 and Bad, promoting apoptotic induction.[13] This selective targeting of pro-survival pathways in cancer cells highlights the therapeutic potential of this compound. Some studies also suggest that this compound can lead to the depletion of intracellular glutathione, making cancer cells more susceptible to oxidative stress.[2] The combination of these actions contributes to the overall cytotoxic and anti-proliferative effects observed with this compound treatment.
References
- 1. What is this compound Terpene? Benefits, and Effects | THC Design [thcdesign.com]
- 2. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. LDH Cytotoxicity Assay [3hbiomedical.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of α-Humulene in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common animal models for investigating the anti-inflammatory properties of α-humulene, a naturally occurring sesquiterpene. The following sections detail the experimental protocols, present key quantitative data from preclinical studies, and illustrate the underlying signaling pathways and experimental workflows.
Introduction to α-Humulene's Anti-inflammatory Potential
α-Humulene, found in the essential oils of numerous plants, has garnered significant interest for its therapeutic applications, particularly its potent anti-inflammatory effects.[1][2] Preclinical studies using various rodent models have demonstrated its ability to mitigate inflammatory responses by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][3][4] This document outlines the established animal models and experimental protocols to effectively evaluate the anti-inflammatory efficacy of α-humulene.
Key Animal Models for Assessing Anti-inflammatory Activity
Several well-established animal models are routinely used to induce and measure inflammation, providing a platform to test the efficacy of anti-inflammatory agents like α-humulene.
-
Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation.[5][6][7] Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified.[6][7] This model is valuable for screening potential anti-inflammatory compounds.[5]
-
Ovalbumin-Induced Allergic Airway Inflammation: This model mimics aspects of allergic asthma, a chronic inflammatory disease of the airways.[8] Animals are sensitized and subsequently challenged with ovalbumin (an egg protein) to induce an inflammatory response in the lungs, characterized by the influx of inflammatory cells, such as eosinophils.[8]
-
Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[9][10] LPS can be administered locally (e.g., into the paw) to induce acute inflammation or systemically to model sepsis-induced inflammation.[1][9]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This protocol details the induction of acute inflammation in the paw of a mouse or rat and the subsequent evaluation of α-humulene's effect.
Materials:
-
α-Humulene
-
Carrageenan (lambda, type IV)
-
Saline solution (0.9% NaCl)
-
Vehicle for α-humulene (e.g., Tween 80, corn oil)
-
Plethysmometer or digital calipers
-
Syringes and needles (27-30 gauge)
-
Animal balance
Procedure:
-
Animal Acclimatization: House male Swiss mice or Wistar rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping and Dosing:
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[7]
-
Inject 0.1 mL of saline into the left hind paw to serve as a control.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or digital calipers, respectively, immediately before the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100
-
-
At the end of the experiment, animals can be euthanized, and paw tissue collected for further analysis (e.g., measurement of inflammatory mediators).
-
Ovalbumin-Induced Allergic Airway Inflammation in Mice
This protocol describes the induction of an allergic inflammatory response in the airways of mice.
Materials:
-
α-Humulene
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS)
-
Vehicle for α-humulene
-
Aerosol delivery system
-
Surgical tools for euthanasia and trachea cannulation
-
Centrifuge and hemocytometer
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize BALB/c mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.
-
-
Treatment Protocol:
-
Aerosol Challenge:
-
From day 14 to day 21, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes daily.
-
-
Bronchoalveolar Lavage (BALF) Collection:
-
24 hours after the last OVA challenge, euthanize the mice.
-
Expose the trachea and cannulate it.
-
Instill and aspirate 1 mL of PBS three times to collect the BALF.
-
-
Cell Analysis:
-
Centrifuge the BALF and resuspend the cell pellet.
-
Determine the total leukocyte count using a hemocytometer.
-
Prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Diff-Quik) to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
-
Cytokine Measurement:
-
The supernatant from the BALF can be stored at -80°C for the measurement of cytokines (e.g., IL-5, CCL11) and other inflammatory mediators using ELISA kits.[8]
-
Quantitative Data Summary
The following tables summarize the quantitative effects of α-humulene in various animal models of inflammation.
Table 1: Effect of α-Humulene on Carrageenan-Induced Paw Edema
| Animal Model | α-Humulene Dose (Route) | % Inhibition of Edema | Reference |
| Mouse | 50 mg/kg (Oral) | Dose-dependent reduction | [1] |
| Rat | 50 mg/kg (Oral) | Significant inhibition | [1] |
Table 2: Effect of α-Humulene on Inflammatory Mediator Production in Carrageenan-Induced Paw Edema in Rats
| Inflammatory Mediator | α-Humulene Treatment | % Reduction | Reference |
| TNF-α | Systemic | Significant prevention | [3][12] |
| IL-1β | Systemic | Significant prevention | [3][12] |
| Prostaglandin E2 (PGE2) | Systemic | Reduced production | [3][4][12] |
Table 3: Effect of α-Humulene on Ovalbumin-Induced Allergic Airway Inflammation in Mice
| Parameter | Treatment Protocol | α-Humulene Dose (Route) | % Reduction | Reference |
| Eosinophil Recruitment to BALF | Preventive | 50 mg/kg (Oral) | Significant | [8] |
| Eosinophil Recruitment to BALF | Therapeutic | 50 mg/kg (Oral) | 52% | [8] |
| CCL11 Levels in BALF | Preventive | 50 mg/kg (Oral) | 90% | [8] |
| IL-5 Levels in BALF | Preventive | 50 mg/kg (Oral) | 79% | [8] |
| CCL11 Levels in BALF | Therapeutic | 50 mg/kg (Oral) | 79% | [8] |
| IL-5 Levels in BALF | Therapeutic | 50 mg/kg (Oral) | 62% | [8] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of α-Humulene's Anti-inflammatory Action
α-Humulene exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1) pathways.[1][8] These pathways are crucial in regulating the expression of pro-inflammatory genes.
Caption: NF-κB signaling pathway and the inhibitory action of α-humulene.
Experimental Workflow for Evaluating α-Humulene
The following diagram outlines the general workflow for assessing the anti-inflammatory properties of α-humulene in an animal model.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cannabolix.org [cannabolix.org]
- 3. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Acute Lung Injury Induced by Lipopolysaccharide Is Independent of Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. greenleafmc.ca [greenleafmc.ca]
Enhancing Humulene Bioavailability: Application Notes and Protocols on Encapsulation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulene (B1216466), a naturally occurring sesquiterpene found in the essential oils of numerous plants, has garnered significant scientific interest for its therapeutic potential, including its anti-inflammatory properties. However, its clinical translation is often hampered by low oral bioavailability, primarily due to its lipophilic nature and poor water solubility.[1][2] Encapsulation technologies offer a promising strategy to overcome these limitations by improving the solubility, stability, and absorption of this compound. This document provides detailed application notes and experimental protocols for three key encapsulation techniques: liposomes, solid lipid nanoparticles (SLNs), and cyclodextrin (B1172386) inclusion complexes.
Data Presentation: Comparative Bioavailability
While direct comparative in vivo pharmacokinetic data for encapsulated this compound is limited in publicly available literature, studies on similar sesquiterpenes, such as β-caryophyllene, provide strong evidence for the potential of encapsulation to enhance bioavailability. The following table summarizes representative pharmacokinetic data for β-caryophyllene and its β-cyclodextrin inclusion complex after oral administration in rats, which can be considered indicative of the improvements achievable for this compound.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg/mL*h) | Relative Bioavailability (%) |
| Free β-caryophyllene | 0.25 ± 0.12 | 1.50 ± 0.50 | 1.23 ± 0.45 | 100 |
| β-caryophyllene-β-cyclodextrin Inclusion Complex | 0.56 ± 0.35 | 2.80 ± 0.80 | 3.15 ± 0.98 | ~256 |
| (Data adapted from a study on β-caryophyllene, a structurally similar sesquiterpene[3]) |
A study on zein (B1164903) nanoparticles containing alpha-humulene and curcumin (B1669340) also demonstrated successful encapsulation with high efficiency.[4]
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| α-humulene loaded Zein Nanoparticles | 313.1 | 0.221 | -36.2 | 91 |
| (Data from a study on alpha-humulene and curcumin co-encapsulated nanoparticles[4]) |
Experimental Protocols
Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a common and reproducible technique for encapsulating lipophilic compounds.[5][6][7]
Materials:
-
α-humulene
-
Soy phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (bath or probe)
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve soy phosphatidylcholine, cholesterol (e.g., in a 7:3 molar ratio), and α-humulene in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.[7]
-
The amount of this compound can be varied to achieve the desired drug-to-lipid ratio.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-60°C).[6]
-
A thin, uniform lipid film should form on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[5]
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.
-
Agitate the flask gently by hand or on a rotary shaker until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).[8]
-
-
Size Reduction (Sonication/Extrusion):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a bath or probe sonicator. Maintain the temperature above the lipid transition temperature.
-
Alternatively, for a more defined size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder.[6]
-
-
Purification:
-
Remove unencapsulated this compound by centrifugation, dialysis, or gel filtration chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by separating the liposomes from the unencapsulated this compound and measuring the this compound concentration in both fractions using a suitable analytical method (e.g., GC-MS).
-
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via High-Pressure Homogenization
This protocol outlines the preparation of this compound-loaded SLNs using the hot high-pressure homogenization technique, which is suitable for scaling up production.[1][4]
Materials:
-
α-humulene
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-pressure homogenizer
-
Ultrasonicator (probe type)
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the α-humulene in the molten lipid to form the lipid phase.
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase to form the aqueous phase.[1]
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization for several cycles at a pressure of 300-500 bar. The temperature should be maintained above the lipid's melting point.
-
This step reduces the droplet size to the nanometer range.
-
-
Cooling and Nanoparticle Solidification:
-
Cool the resulting nanoemulsion to room temperature while stirring. This allows the lipid droplets to solidify and form SLNs. Controlled cooling is crucial for product quality.
-
-
Purification:
-
If necessary, remove excess surfactant and unencapsulated this compound by dialysis or ultracentrifugation.
-
-
Characterization:
-
Analyze the particle size, PDI, and zeta potential using DLS.
-
Determine the encapsulation efficiency and drug loading capacity using an appropriate analytical technique after separating the SLNs from the aqueous phase.
-
Assess the crystallinity of the lipid matrix using differential scanning calorimetry (DSC).
-
Preparation of this compound-Cyclodextrin Inclusion Complexes via the Kneading Method
This protocol describes the formation of a this compound-cyclodextrin inclusion complex using the kneading method, a simple and efficient technique for poorly water-soluble guest molecules.[9][10][11]
Materials:
-
α-humulene
-
β-cyclodextrin (or a derivative like hydroxypropyl-β-cyclodextrin for increased solubility)
-
Water
-
Ethanol (for washing)
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Formation of a Paste:
-
Place the cyclodextrin in a mortar and add a small amount of water to form a thick paste.[9]
-
-
Kneading:
-
Slowly add the α-humulene to the cyclodextrin paste.
-
Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes) to facilitate the inclusion of this compound into the cyclodextrin cavity.[10]
-
-
Drying:
-
Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.
-
-
Washing and Final Drying:
-
Wash the dried powder with a small amount of a suitable organic solvent, such as ethanol, to remove any uncomplexed this compound adsorbed on the surface.[9]
-
Dry the final product under vacuum.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), DSC, and X-ray diffractometry (XRD).
-
Determine the complexation efficiency by dissolving the complex in a suitable solvent and quantifying the this compound content.
-
Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
The encapsulation of this compound in liposomes, solid lipid nanoparticles, or cyclodextrin inclusion complexes presents a viable and effective strategy to enhance its oral bioavailability. The protocols provided herein offer a foundation for researchers to develop and optimize this compound formulations for preclinical and clinical investigations. Further research should focus on conducting direct comparative pharmacokinetic studies of encapsulated this compound to quantify the extent of bioavailability enhancement and to explore the therapeutic efficacy of these novel formulations in various disease models.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medium scale production of solid lipid nanoparticles (SLN) by high pressure homogenization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 6. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. humapub.com [humapub.com]
- 11. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
In Vivo Experimental Design for Humulene Efficacy Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the therapeutic efficacy of humulene. The protocols detailed below focus on the well-documented anti-inflammatory, analgesic, and anti-cancer properties of this sesquiterpene.
Anti-inflammatory Efficacy Testing
This compound has demonstrated significant anti-inflammatory effects in various preclinical models.[1][2][3] Its mechanism of action involves the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, and the suppression of the NF-κB signaling pathway.[1][2][4]
Data Presentation: Anti-inflammatory Effects of this compound
| Experimental Model | Animal Model | This compound Dose & Route | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Mice/Rats | 50 mg/kg (oral) | Dose-dependent reduction in paw edema. | [1][2] |
| Carrageenan-Induced Paw Edema | Rats | Oral | Significant prevention of TNF-α and IL-1β generation. | [4][5] |
| Ovalbumin-Induced Airway Inflammation | Mice | 50 mg/kg (oral) | Reduction in inflammation markers. | [1][3] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This model is a widely used and reproducible assay for evaluating acute inflammation.[6][7]
Materials:
-
Male Wistar rats (180-220g) or Swiss mice (20-25g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.[8]
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 50 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Treatment Administration: Administer this compound, vehicle, or positive control via oral gavage.[9]
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL (rats) or 0.05 mL (mice) of 1% carrageenan solution into the subplantar region of the right hind paw.[9][10]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.[9][11]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Signaling Pathway: NF-κB in Inflammation
This compound exerts its anti-inflammatory effects in part by inhibiting the NF-κB pathway, a key regulator of inflammatory gene expression.[12]
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasminum humile extract mitigates carrageenan-induced paw oedema in rats by modulating inflammatory and antioxidant signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice [mdpi.com]
- 8. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Humulene-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulene (B1216466), a naturally occurring bicyclic sesquiterpene, has garnered significant interest in oncological research due to its potential as a chemotherapeutic agent. Present in the essential oils of various plants, including Humulus lupulus (hops) and Salvia officinalis (sage), this compound has demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This document provides a detailed guide to the analysis of apoptosis induced by two of its isomers, α-humulene and γ-humulene, with a focus on flow cytometry-based methods.
α-Humulene has been shown to trigger the intrinsic apoptotic pathway in hepatocellular carcinoma (HCC) cells by inhibiting the Akt signaling pathway.[1][2] This pathway is a critical regulator of cell survival, and its inhibition leads to the activation of pro-apoptotic proteins and eventual cell death. In contrast, γ-humulene has been found to induce apoptosis in colorectal cancer cells through the extrinsic pathway, specifically by activating Death Receptor 5 (DR5).[3] The engagement of DR5 initiates a caspase cascade, culminating in the execution of the apoptotic program.
Flow cytometry, particularly with Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the quantitative analysis of apoptosis. Annexin V binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).
These application notes provide a comprehensive overview of the mechanisms of this compound-induced apoptosis, detailed protocols for its analysis using flow cytometry, and representative data to guide researchers in their investigations.
Data Presentation
The following tables summarize the cytotoxic and apoptotic effects of α-humulene and γ-humulene on different cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. The flow cytometry data, presented as a representative example, quantifies the percentage of cells in different stages of apoptosis after treatment.
Table 1: Cytotoxicity of this compound Isomers in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| α-Humulene | HepG2 | Hepatocellular Carcinoma | 11.22 µg/mL | [1] |
| α-Humulene | Huh7 | Hepatocellular Carcinoma | 15.09 µg/mL | [1] |
| α-Humulene | SMMC-7721 | Hepatocellular Carcinoma | 17.31 µg/mL | [1] |
| α-Humulene | Hep3B | Hepatocellular Carcinoma | 13.78 µg/mL | [1] |
| γ-Humulene | HT-29 | Colorectal Cancer | 53.67 µM | [3] |
Table 2: Representative Flow Cytometry Analysis of Apoptosis Induced by a this compound Analog (Zerumbone) in Head and Neck Squamous Cell Carcinoma Cells (SCC-9)
This data is representative of the type of results obtained from Annexin V/PI flow cytometry and is based on a structurally similar sesquiterpenoid, zerumbone, due to the lack of specific publicly available quantitative tables for this compound.
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (Untreated) | 95.2 ± 1.1 | 2.5 ± 0.5 | 2.3 ± 0.6 |
| Zerumbone (2.5 µM) | 85.1 ± 2.3 | 8.2 ± 1.2 | 6.7 ± 1.1 |
| Zerumbone (5 µM) | 68.4 ± 3.1 | 15.7 ± 2.0 | 15.9 ± 1.9 |
| Zerumbone (10 µM) | 45.2 ± 4.5 | 28.9 ± 3.4 | 25.9 ± 3.1 |
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cancer Cells with this compound
This protocol describes the general procedure for treating cancer cell lines with α-humulene or γ-humulene to induce apoptosis for subsequent flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., HepG2 for α-humulene, HT-29 for γ-humulene)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
α-humulene or γ-humulene stock solution (dissolved in a suitable solvent like DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of α-humulene or γ-humulene in complete cell culture medium from the stock solution. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should also be prepared.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂. The incubation time should be optimized based on the cell line and the specific research question.
-
Following incubation, proceed to the Annexin V/PI staining protocol for flow cytometry analysis.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the steps for staining this compound-treated cells with Annexin V and PI prior to analysis by flow cytometry.
Materials:
-
This compound-treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Carefully collect the cell culture medium from each well, as it may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry immediately (within 1 hour).
-
Set up the flow cytometer with appropriate compensation for FITC and PI fluorescence.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for analyzing this compound-induced apoptosis.
References
- 1. βcaryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zerumbone mediates apoptosis and induces secretion of proinflammatory cytokines in breast carcinoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Death receptor 5-mediated TNFR family signaling pathways modulate γ-humulene-induced apoptosis in human colorectal cancer HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Power: Methods for Assessing Humulene's Partnership with Antibiotics
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, researchers are increasingly looking to natural compounds to enhance the efficacy of existing drugs. One such promising agent is humulene (B1216466), a naturally occurring sesquiterpene found in various plants, including hops and cannabis. This application note provides detailed protocols and data presentation methods for researchers, scientists, and drug development professionals to assess the synergistic effects of this compound when combined with conventional antibiotics. A key focus is placed on robust experimental design and clear data visualization to facilitate the interpretation of these crucial interactions.
Introduction to Synergy Assessment
The combination of this compound with antibiotics can lead to several outcomes:
-
Synergy: The combined effect is greater than the sum of their individual effects.
-
Additivity: The combined effect is equal to the sum of their individual effects.
-
Indifference: The combined effect is no different from that of the more potent agent alone.
-
Antagonism: The combined effect is less than the effect of the more potent agent alone.
This document outlines three primary methods to quantitatively and qualitatively assess these interactions: the Checkerboard Assay, Time-Kill Curve Analysis, and Biofilm Inhibition/Eradication Assays.
Key Experimental Protocols
Checkerboard Assay: Quantifying Synergy
The checkerboard assay is a cornerstone for determining the Fractional Inhibitory Concentration Index (FICI), a numerical value that defines the nature of the interaction between two compounds.
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of α-humulene and the desired antibiotic in an appropriate solvent (e.g., DMSO) and then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to at least double the highest concentration to be tested.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and further dilute to a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient of α-humulene and the antibiotic. Serially dilute the antibiotic along the rows and α-humulene along the columns.
-
Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
-
Incubation and Reading:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring absorbance at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
-
FICI Calculation:
-
The FICI is calculated for each well that shows growth inhibition using the following formula: FICI = FIC of this compound + FIC of Antibiotic Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
The overall FICI for the combination is the lowest FICI value obtained.
-
Interpretation of FICI Values:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Experimental Workflow for Checkerboard Assay
Application of α-Humulene in the Development of Novel Anti-Cancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Humulene, a naturally occurring sesquiterpene found in the essential oils of numerous plants, including Humulus lupulus (hops) and Cannabis sativa, has garnered significant attention for its potential therapeutic applications, particularly in oncology. Preclinical studies have demonstrated its cytotoxic and anti-proliferative effects against a range of cancer cell lines. The multifaceted mechanism of action of α-humulene, which includes the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key cancer-related signaling pathways, positions it as a promising candidate for the development of novel anti-cancer agents, both as a standalone therapy and in combination with existing chemotherapeutics.
These application notes provide a summary of the anti-cancer properties of α-humulene, supported by quantitative data and detailed experimental protocols for key assays. The information is intended to guide researchers in the evaluation and development of α-humulene-based cancer therapies.
Data Presentation
Table 1: Cytotoxic Activity of α-Humulene against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HCT-116 | Colorectal Carcinoma | 3.1 x 10⁻⁴ mol/L | [1] |
| MCF-7 | Breast Adenocarcinoma | 4.2 x 10⁻⁴ mol/L | [1] |
| RAW 264.7 | Murine Macrophage | 1.9 x 10⁻⁴ mol/L | [1] |
| HT-29 | Colorectal Adenocarcinoma | 5.2 x 10⁻⁵ mol/L | [1] |
| J5 | Not Specified | 1.8 x 10⁻⁴ mol/L | [1] |
| A549 | Lung Carcinoma | 1.3 x 10⁻⁴ mol/L | [1] |
| A2780 | Ovarian Cancer | 40 µM | [1] |
| SKOV3 | Ovarian Cancer | 200 µM | [1] |
| CCRF/CEM | Lymphoblast | 200 µM | [1] |
| Caco-2 | Colorectal Adenocarcinoma | 24.4 ± 2.4 µM | [1] |
| Huh7 | Hepatocellular Carcinoma | ~15 µmol/L (inhibition) | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | ~15 µmol/L (inhibition) | [1] |
| HepG2 | Hepatocellular Carcinoma | ~15 µmol/L (inhibition) | [1] |
| Hep3B | Hepatocellular Carcinoma | ~15 µmol/L (inhibition) | [1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways and Mechanisms of Action
α-Humulene exerts its anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis and modulating key signaling pathways involved in cell survival and proliferation.
One of the primary mechanisms is the induction of apoptosis, or programmed cell death.[1] This is often mediated through the intrinsic pathway, which involves the disruption of the mitochondrial membrane potential.[1] α-Humulene has been shown to increase the production of reactive oxygen species (ROS) within cancer cells.[1] This elevation in ROS can lead to oxidative stress, causing damage to cellular components and triggering the apoptotic cascade.[1] Furthermore, α-humulene can lead to the depletion of intracellular glutathione, a key antioxidant, rendering cancer cells more susceptible to oxidative stress.[1]
Key signaling pathways are also targeted by α-humulene. It has been demonstrated to suppress the Protein Kinase B (Akt) signaling pathway, which is crucial for cell survival and proliferation in many cancers.[2][3] By inhibiting Akt, α-humulene can promote apoptosis. Additionally, α-humulene has been shown to modulate the NF-κB pathway, a critical regulator of inflammation and cell survival.[4]
// Nodes Humulene [label="α-Humulene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH [label="↓ Glutathione (GSH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt Signaling\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Signaling\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; CellSurvival [label="↓ Cell Survival &\nProliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> ROS [color="#5F6368"]; this compound -> GSH [color="#5F6368"]; ROS -> Mito [color="#5F6368"]; GSH -> Mito [style=dashed, color="#5F6368"]; Mito -> Apoptosis [color="#5F6368"]; this compound -> Akt [label="Inhibits", fontcolor="#202124", color="#5F6368"]; this compound -> NFkB [label="Modulates", fontcolor="#202124", color="#5F6368"]; Akt -> CellSurvival [style=dashed, color="#5F6368"]; NFkB -> CellSurvival [style=dashed, color="#5F6368"]; Apoptosis -> CellSurvival [style=dashed, color="#5F6368"]; } . Caption: α-Humulene's anti-cancer signaling pathways.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of α-humulene on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
α-Humulene (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of α-humulene in complete medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of α-humulene. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed Cells in\n96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate 24h", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with α-Humulene\n(various concentrations)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate 24-72h", fillcolor="#FBBC05", fontcolor="#202124"]; MTT [label="Add MTT Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate 2-4h", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Add Solubilization\nSolution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Read Absorbance\n(570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data &\nCalculate IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed [color="#5F6368"]; Seed -> Incubate1 [color="#5F6368"]; Incubate1 -> Treat [color="#5F6368"]; Treat -> Incubate2 [color="#5F6368"]; Incubate2 -> MTT [color="#5F6368"]; MTT -> Incubate3 [color="#5F6368"]; Incubate3 -> Solubilize [color="#5F6368"]; Solubilize -> Read [color="#5F6368"]; Read -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; } . Caption: Workflow for MTT cell viability assay.
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with α-humulene.
Materials:
-
Cancer cell line of interest
-
α-Humulene
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁵ to 5 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with the desired concentrations of α-humulene for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed & Treat Cells\nwith α-Humulene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Adherent &\nFloating Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash with PBS", fillcolor="#FBBC05", fontcolor="#202124"]; Resuspend [label="Resuspend in\nBinding Buffer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stain [label="Add Annexin V-FITC\n& Propidium Iodide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate 15 min\nin the dark", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze by\nFlow Cytometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed [color="#5F6368"]; Seed -> Harvest [color="#5F6368"]; Harvest -> Wash [color="#5F6368"]; Wash -> Resuspend [color="#5F6368"]; Resuspend -> Stain [color="#5F6368"]; Stain -> Incubate [color="#5F6368"]; Incubate -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; } . Caption: Workflow for apoptosis assay using flow cytometry.
Protocol 3: Western Blot Analysis of Akt and NF-κB Signaling Pathways
Objective: To investigate the effect of α-humulene on the expression and phosphorylation of key proteins in the Akt and NF-κB signaling pathways.
Materials:
-
Cancer cell line of interest
-
α-Humulene
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with α-humulene as described in previous protocols.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 4: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of α-humulene in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
α-Humulene
-
Vehicle control (e.g., corn oil, PBS with a solubilizing agent)
-
Matrigel (optional)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Implantation:
-
Resuspend cancer cells in PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers [(Length x Width²)/2].
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer α-humulene (e.g., 10-50 mg/kg) and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor mice for any signs of toxicity.
-
At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the mice.
-
-
Analysis:
-
Excise tumors, weigh them, and perform further analysis (e.g., histology, western blotting).
-
Compare tumor growth inhibition between the treatment and control groups.
-
Conclusion
α-Humulene demonstrates significant potential as a novel anti-cancer agent due to its ability to induce apoptosis and modulate critical signaling pathways in cancer cells. The provided data and protocols offer a framework for researchers to further investigate and harness the therapeutic properties of this promising natural compound. Further in-depth studies, particularly in vivo efficacy and safety evaluations, are warranted to advance the clinical translation of α-humulene for cancer therapy.
References
- 1. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Analgesic Properties of α-Humulene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the analgesic properties of the sesquiterpene α-humulene. This document outlines detailed protocols for key in vivo assays, summarizes quantitative data from relevant studies, and illustrates the proposed signaling pathways involved in α-humulene's analgesic and anti-inflammatory effects.
Introduction
α-Humulene, a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, including Humulus lupulus (hops) and Cannabis sativa, has garnered significant scientific interest for its therapeutic potential.[1][2][3] Preclinical studies have demonstrated its anti-inflammatory, and analgesic properties, suggesting its potential as a novel therapeutic agent for pain management.[1][3][4][5] This document provides detailed methodologies for assessing these properties in a laboratory setting.
Mechanism of Action
α-Humulene is thought to exert its analgesic effects through a multi-target mechanism. Evidence suggests its involvement with the endocannabinoid system, specifically interacting with cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Additionally, it has been shown to interact with adenosine (B11128) A2a receptors.[1][6] A significant aspect of its analgesic activity is linked to its potent anti-inflammatory properties.[3][7] α-Humulene can modulate the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and prostaglandin (B15479496) E2 (PGE2).[4][8][9] It has also been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][9]
In Vivo Analgesic and Anti-inflammatory Models
Several well-established rodent models are utilized to evaluate the analgesic and anti-inflammatory effects of α-humulene. The following protocols are based on methodologies reported in the scientific literature.
Carrageenan-Induced Paw Edema Model
This model is used to assess the anti-inflammatory effects of a compound by inducing acute inflammation.[10][11]
Objective: To evaluate the ability of α-humulene to reduce acute inflammation.
Protocol:
-
Animals: Male Swiss mice or Wistar rats (20-25 g and 150-200 g, respectively).
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide animals into the following groups (n=6-8 per group):
-
Compound Administration: Administer α-humulene or the positive control drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[10][12]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Formalin-Induced Nociception Model
The formalin test is a widely used model of tonic pain and can differentiate between neurogenic (early phase) and inflammatory (late phase) pain.[13][14][15]
Objective: To assess the effects of α-humulene on both acute and persistent inflammatory pain.
Protocol:
-
Animals: Male Swiss mice (20-25 g).
-
Acclimatization: Allow mice to acclimate to the observation chambers for at least 30 minutes before the test.[13]
-
Grouping:
-
Vehicle Control
-
α-Humulene (various doses)
-
Positive Control (e.g., Morphine or a non-steroidal anti-inflammatory drug - NSAID)
-
-
Compound Administration: Administer α-humulene or the positive control drug 30-60 minutes prior to the formalin injection.
-
Induction of Nociception: Inject 20 µL of a 2.5% formalin solution into the dorsal surface of the right hind paw.[14][16]
-
Observation: Immediately after injection, place the mouse in the observation chamber and record the total time spent licking or biting the injected paw during two distinct phases:
-
Data Analysis: Compare the licking/biting time in the α-humulene-treated groups to the vehicle control group for both phases.
Hot Plate Test
This model is used to evaluate central analgesic activity by measuring the response latency to a thermal stimulus.[17][18][19]
Objective: To determine the central analgesic effects of α-humulene.
Protocol:
-
Animals: Male Swiss mice (20-25 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).[20]
-
Acclimatization: Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Place each mouse on the hot plate and record the time it takes to elicit a nociceptive response (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[19]
-
Grouping and Administration:
-
Vehicle Control
-
α-Humulene (various doses)
-
Positive Control (e.g., Morphine)
-
-
Post-Treatment Latency: Administer the compounds and measure the reaction time on the hot plate at various time points (e.g., 30, 60, 90, and 120 minutes) after administration.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the analgesic and anti-inflammatory effects of α-humulene.
Table 1: Effect of α-Humulene on Carrageenan-Induced Paw Edema
| Species | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Mice | 50 | Oral | 3 hours | Significant reduction | [8] |
| Rats | 50 | Oral | 4 hours | Significant reduction | [8] |
Table 2: Effect of α-Humulene in the Formalin Test
| Species | Dose (mg/kg) | Route of Administration | Pain Phase | % Inhibition of Nociception | Reference |
| Mice | 50 - 200 | Intraperitoneal | Not specified | Notable antinociceptive effects | [1] |
Table 3: Effect of α-Humulene on Inflammatory Mediators
| Model | Species | Dose (mg/kg) | Mediator | % Reduction | Reference |
| Carrageenan Paw Edema | Rats | Not specified | TNF-α | Significant reduction | [8][9] |
| Carrageenan Paw Edema | Rats | Not specified | IL-1β | Significant reduction | [9] |
| Carrageenan Paw Edema | Rats | Not specified | PGE2 | Significant reduction | [9] |
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for α-humulene's analgesic action and a general experimental workflow for its evaluation.
Caption: Proposed analgesic and anti-inflammatory signaling pathway of α-humulene.
Caption: General experimental workflow for evaluating the analgesic properties of α-humulene.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. releaf.co.uk [releaf.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nccih.nih.gov [nccih.nih.gov]
- 6. The Clinical Translation of α-humulene - A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aragen.com [aragen.com]
- 12. 5.4. Carrageenan-Induced Inflammatory Hyperalgesia [bio-protocol.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
- 17. Hot plate test [panlab.com]
- 18. Hot plate test - Wikipedia [en.wikipedia.org]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. 2.11. Carrageenan-Induced Thermal Hyperalgesia [bio-protocol.org]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Headspace Analysis of α-Humulene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
α-Humulene, a naturally occurring monocyclic sesquiterpene, is a significant contributor to the aromatic profile of various plants, including Humulus lupulus (hops) and Cannabis sativa. Its presence and concentration are of great interest in the food, beverage, and pharmaceutical industries due to its potential therapeutic properties and its role in the characteristic aroma of many products. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography (GC) offers a robust, solvent-free, and sensitive method for the analysis of volatile and semi-volatile compounds like α-humulene from complex matrices.[1][2][3] This document provides detailed application notes and protocols for the headspace analysis of α-humulene using SPME.
Key Principles of HS-SPME
HS-SPME is a sample preparation technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample.[4] Volatile and semi-volatile analytes, such as α-humulene, partition from the sample matrix into the headspace and then adsorb onto the fiber coating.[5] After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and subsequent analysis.[4]
Experimental Protocols
Materials and Reagents
-
SPME Fibers: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for broad-range volatile and semi-volatile compounds, including terpenes like humulene.[6] Alternatively, a 100 µm Polydimethylsiloxane (PDMS) fiber can be used, particularly for quantitative analysis of selected terpenes.[2][3]
-
Vials: 10 mL or 20 mL clear glass headspace vials with screw tops and PTFE/silicone septa.
-
Standards: α-Humulene analytical standard.
-
Internal Standard (Optional but Recommended for Quantification): A suitable internal standard, such as nonane (B91170) or another compound not present in the sample matrix.[7]
-
Sample Matrix: Ground plant material (e.g., hops, cannabis), essential oil, or other relevant sample matrices.
-
Reagents (Optional): Deionized water, sodium chloride (NaCl) to increase ionic strength and promote analyte partitioning into the headspace.[8]
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
SPME Autosampler (Recommended for Reproducibility): An XYZ autosampler enhances precision and minimizes manual handling.[2]
-
Heating and Agitation Unit: To maintain a constant temperature and facilitate the equilibration of analytes in the headspace.
Detailed HS-SPME Protocol for α-Humulene Analysis
This protocol is a generalized procedure and may require optimization based on the specific sample matrix and analytical instrumentation.
Step 1: Sample Preparation
-
Weigh approximately 0.1 to 0.2 grams of homogenized, ground plant material into a 20 mL headspace vial.[5]
-
For liquid samples like essential oils, a smaller sample size may be appropriate and may require dilution.
-
(Optional) Add 8 mL of deionized water to the vial.[5]
-
(Optional) For quantitative analysis, add a known amount of internal standard to the vial.
-
Immediately seal the vial with a screw cap containing a PTFE/silicone septum.
Step 2: HS-SPME Extraction
-
Place the vial in the autosampler tray or a heating block.
-
Equilibration/Incubation: Incubate the sample at a controlled temperature, for example, 40°C to 80°C, for a period of 5 to 30 minutes.[6] This allows the volatile compounds to partition into the headspace. Agitation can be used to facilitate this process.
-
Extraction: Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period, typically ranging from 10 to 50 minutes, at the same temperature as the incubation.[2][6][9]
Step 3: Desorption and GC Analysis
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.
-
Desorption: Desorb the analytes from the fiber in the hot injector, typically at a temperature of 250°C to 270°C, for 3 to 5 minutes in splitless mode.[2][9]
-
Start the GC-MS or GC-FID data acquisition at the beginning of the desorption process.
Step 4: GC and MS/FID Conditions
-
Injector Temperature: 250-270°C
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: An example program could be: initial temperature of 60°C for 2 minutes, ramp at 5°C/minute to 140°C, then ramp at 15°C/minute to 250°C, and hold for a few minutes.[2] This program should be optimized for the separation of α-humulene from other matrix components.
-
MS Detector (if used): Scan range of m/z 50-500.[2] The transfer line temperature should be around 300°C.[2]
Quantitative Data Summary
The following table summarizes typical quantitative performance metrics for the analysis of terpenes using HS-SPME-GC/MS. It is important to note that these values are illustrative and should be determined for each specific laboratory method and matrix.
| Parameter | Typical Value/Range | Source(s) |
| Linearity (R²) | > 0.99 | [3] |
| Accuracy | > 90% | [2][3] |
| Reproducibility (RSD) | < 5% | [3] |
| Limit of Detection (LOD) | 2-25 ppb (for various terpenes) | [10] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | [11] |
Diagrams
Caption: Experimental workflow for HS-SPME analysis of α-humulene.
Caption: Key parameters influencing analytical outcomes in HS-SPME.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gcms.cz [gcms.cz]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. supelco.com.tw [supelco.com.tw]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. air.unimi.it [air.unimi.it]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Response Surface Methodology optimization of HS-SPME-GC-MS method for the analysis of pentene dimers and terpenes in extra virgin olive oil [flore.unifi.it]
Troubleshooting & Optimization
Technical Support Center: Maximizing Humulene Yield from Plant Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of humulene (B1216466) from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plant sources is it most abundant?
A1: this compound, also known as α-humulene or α-caryophyllene, is a naturally occurring monocyclic sesquiterpene.[1] It is an isomer of β-caryophyllene and is found in the essential oils of a wide variety of aromatic plants.[2] this compound is known for its earthy, woody, and spicy aroma notes.[3] Key plant sources with significant concentrations of this compound include:
Q2: I am experiencing a consistently low yield of this compound. What are the most common factors affecting the extraction efficiency?
A2: Low yields of this compound can be attributed to several factors throughout the extraction process. The primary areas to investigate are:
-
Plant Material Quality and Pre-treatment: The concentration of this compound can vary significantly based on the plant's genetics, growing conditions, harvesting time, and drying method.[7] Improper drying can lead to the loss of volatile compounds like this compound.[8]
-
Choice of Extraction Method: Different extraction techniques have varying efficiencies for terpene extraction. For instance, supercritical fluid extraction (SFE) with CO2 is often reported to provide higher yields compared to traditional hydrodistillation.[7]
-
Extraction Parameters: Temperature, pressure, and extraction time are critical variables. This compound has a relatively low boiling point (approximately 106°C or 222.8°F), making it susceptible to degradation at high temperatures.[9][10]
-
Solvent Selection: The polarity of the solvent plays a crucial role in extraction efficiency. The choice of solvent will determine which compounds are preferentially extracted.[4]
-
Post-Extraction Handling and Storage: this compound can degrade over time due to oxidation, light exposure, and improper storage temperatures.[11]
Q3: How does the pre-treatment of my plant material impact this compound yield?
A3: Pre-treatment is a critical step for maximizing this compound yield. Key considerations include:
-
Drying: The drying process can significantly impact the final content of volatile compounds. High temperatures can cause the degradation of heat-sensitive terpenes like this compound.[7][12] Freeze-drying or drying at low temperatures is often preferred to preserve the terpene profile.
-
Grinding: Reducing the particle size of the plant material increases the surface area available for solvent contact, which can improve extraction efficiency.[7] However, excessive grinding can generate heat, leading to the loss of volatile terpenes. A moderate and consistent particle size is generally optimal.[7]
-
Moisture Content: For methods like microwave-assisted extraction, the moisture content of the plant material is a critical parameter that needs to be optimized.[13]
Q4: Can this compound degrade during the extraction process?
A4: Yes, this compound is susceptible to degradation, especially due to its relatively low boiling point and chemical structure. The primary causes of degradation during extraction are:
-
Thermal Degradation: High temperatures used in methods like steam distillation can lead to the loss of this compound.[4]
-
Oxidation: Exposure to oxygen, particularly at elevated temperatures, can cause the oxidation of this compound, forming derivatives like this compound oxides.[11]
-
Isomerization: Changes in pH or exposure to certain catalysts can potentially cause isomerization of this compound to other sesquiterpenes.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low this compound yield.
Issue 1: Low this compound Content in the Final Extract
| Potential Cause | Troubleshooting Steps |
| Inappropriate Plant Material | 1. Verify the plant species and cultivar are known to be rich in this compound. 2. Ensure the plant material was harvested at the optimal time for terpene production. 3. Review the drying and storage conditions of the raw material. Consider using fresh-frozen material if your extraction method allows. |
| Suboptimal Extraction Method | 1. Evaluate if the chosen extraction method is suitable for volatile terpenes. 2. Consider alternative methods known for better terpene preservation, such as Supercritical CO2 Extraction or Ultrasound-Assisted Extraction. |
| Inefficient Extraction Parameters | 1. Review and optimize temperature, pressure, and time settings. For this compound, lower temperatures are generally preferable. 2. For solvent-based extractions, ensure the correct solvent-to-material ratio is being used. |
| This compound Degradation | 1. Minimize exposure of the plant material and extract to high temperatures and oxygen. 2. Consider performing the extraction under an inert atmosphere (e.g., nitrogen). 3. Analyze the extract for this compound degradation products. |
Issue 2: Inconsistent Yields Between Batches
| Potential Cause | Troubleshooting Steps |
| Variability in Plant Material | 1. Source plant material from a consistent and reputable supplier. 2. Implement standardized pre-treatment procedures, including drying and grinding, for all batches. |
| Inconsistent Extraction Process | 1. Ensure all extraction parameters (temperature, pressure, time, solvent ratio) are precisely controlled and monitored for each run. 2. Calibrate all equipment regularly. |
| Improper Post-Extraction Handling | 1. Standardize the procedures for solvent removal and extract storage. 2. Store all batches under the same conditions (e.g., in airtight, light-protective containers at low temperatures). |
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data on this compound yield from different extraction methods, primarily based on a study of clove oil.
| Extraction Method | Plant Source | Overall Oil Yield | α-Humulene Yield in Oil | Reference |
| Ultrasound-Assisted Supercritical CO2 (USC-CO2) | Clove | 23.31% | 2.75% | [14] |
| Supercritical CO2 (SC-CO2) | Clove | 20.97% | 1.89% | [14] |
| Steam Distillation | Clove | 20.04% | 2.35% | [14] |
| Heat-Reflux Extraction | Clove | 17.20% | 1.71% | [14] |
Experimental Protocols
1. Ultrasound-Assisted Supercritical CO2 (USC-CO2) Extraction of this compound from Clove
-
Objective: To extract α-humulene enriched oil from clove buds.
-
Apparatus: Supercritical fluid extractor equipped with an ultrasonic transducer.
-
Parameters:
-
Plant Material: Dried clove buds, ground to a consistent particle size.
-
Pressure: 9.0–25.0 MPa
-
Temperature: 32–50°C
-
Ultrasound: Applied during the extraction process.
-
-
Procedure:
-
Load the ground clove buds into the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure.
-
Heat the system to the target temperature.
-
Activate the ultrasonic transducer.
-
Initiate the flow of supercritical CO2 through the extraction vessel.
-
Collect the extract in the separator by reducing the pressure, causing the CO2 to return to a gaseous state and the oil to precipitate.
-
Analyze the collected oil for α-humulene content using Gas Chromatography-Mass Spectrometry (GC-MS).[15]
-
2. Microwave-Assisted Extraction (MAE) of Terpenes
-
Objective: To extract a complete terpene profile from fresh plant material.
-
Apparatus: Microwave extraction system with a distillation module.
-
Parameters:
-
Plant Material: Fresh or fresh-frozen cannabis buds.
-
Solvent: Water (either naturally present in the fresh material or added).
-
Microwave Power: Constant power applied for a set duration (e.g., 40 minutes).
-
-
Procedure:
-
Load the fresh plant material into the microwave reactor vessel. If using dried material, add a specific ratio of water.[13]
-
Select the pre-programmed extraction method with the desired power and time settings.
-
Start the microwave irradiation. The microwaves will heat the water within the plant material, causing it to vaporize.[13]
-
The steam generated will carry the volatile terpenes out of the plant matrix and into the distillation module.
-
The steam and terpene mixture is then condensed and collected.
-
The terpenes, being less dense than water, will form a separate layer and can be easily collected.[3]
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Comparison of this compound extraction workflows.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. milestonesci.com [milestonesci.com]
- 4. rootsciences.com [rootsciences.com]
- 5. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. us.hollandgreenscience.com [us.hollandgreenscience.com]
- 10. mdpi.com [mdpi.com]
- 11. encorelabs.com [encorelabs.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. cannabissciencetech.com [cannabissciencetech.com]
- 14. researchgate.net [researchgate.net]
- 15. Extraction of α-humulene-enriched oil from clove using ultrasound-assisted supercritical carbon dioxide extraction and studies of its fictitious solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Resolution for Humulene and Caryophyllene
Welcome to the technical support center for advanced chromatographic challenges. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols specifically for improving the chromatographic resolution of α-Humulene and β-Caryophyllene in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. These structurally similar sesquiterpenes often co-elute, presenting a significant challenge for accurate identification and quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why are α-Humulene and β-Caryophyllene so difficult to separate?
A1: α-Humulene and β-Caryophyllene are structural isomers, meaning they have the same molecular formula (C₁₅H₂₄) and molecular weight, but differ in the arrangement of their atoms. β-Caryophyllene is a bicyclic sesquiterpene, while α-Humulene is its monocyclic isomer.[1] This structural similarity results in very close boiling points and similar interactions with the GC stationary phase, leading to overlapping peaks and poor resolution. Confident separation relies heavily on efficient chromatographic techniques.[2]
Q2: My peaks for humulene (B1216466) and caryophyllene (B1175711) are co-eluting. What is the first parameter I should adjust?
A2: The oven temperature program is one of the most critical factors affecting separation.[3] A slow, controlled temperature ramp can significantly enhance the resolution of closely eluting compounds.
-
Initial Action: Start with a "scouting gradient," which typically involves a low initial temperature (e.g., 40-70°C), a moderate ramp rate (e.g., 10°C/min), and a hold at a high final temperature to ensure all components elute.[3]
-
Troubleshooting:
-
Poor Resolution of Early Peaks: If this compound and caryophyllene are among the earlier eluting compounds and are poorly resolved, try lowering the initial oven temperature. A 25°C decrease can roughly double the retention factor, improving separation at the beginning of the chromatogram.[4]
-
General Co-elution: Decrease the temperature ramp rate. A slower ramp (e.g., 2-5°C/min) during the elution window of the target analytes increases the time they spend interacting with the stationary phase, which can improve separation.[5][6] For instance, a program might ramp at 2°C/min to 155°C and then increase the rate.[5]
-
Q3: How does the carrier gas flow rate impact the separation of these isomers?
A3: The carrier gas flow rate (or more accurately, the linear velocity) directly affects column efficiency and, therefore, resolution.[2][7] An optimized linear velocity ensures the column operates at its highest efficiency (smallest theoretical plate height).[2]
-
Helium: For most analyses, Helium is used as the carrier gas at a constant flow rate, often around 1 mL/min.[5][6] The optimal linear velocity range for typical columns is between 27-32 cm/s.[2]
-
Troubleshooting:
-
Verify Optimal Flow: Ensure your flow rate is optimized for your column's internal diameter. An incorrect flow rate can lead to band broadening and decreased resolution.
-
Constant Flow vs. Constant Pressure: Use a "constant flow" mode. As the oven temperature increases, the carrier gas viscosity also increases. In "constant pressure" mode, this would cause the flow rate to drop. Constant flow mode electronically adjusts the head pressure to maintain a consistent flow rate, leading to more stable retention times and better performance.[7]
-
Q4: Can changing my GC column improve the resolution?
A4: Absolutely. The GC column is central to the separation process. The choice of stationary phase, column length, internal diameter (ID), and film thickness all play a crucial role.[8][9]
-
Stationary Phase: The principle of "like dissolves like" applies.[10] For separating terpenes like this compound and caryophyllene, a mid-polarity stationary phase is often effective. The most commonly used and successful stationary phase is a 5% Phenyl Methyl Siloxane (e.g., HP-5MS, Rxi-5MS).[2][5]
-
Column Dimensions:
-
Length: Doubling the column length can increase resolution by about 40%, but it will also double the analysis time.[4]
-
Internal Diameter (ID): A smaller ID (e.g., 0.18 mm vs. 0.25 mm) increases efficiency and results in narrower peaks, improving resolution.[4][9] However, narrower columns have lower sample capacity.[9]
-
Film Thickness: A thicker film increases analyte retention, which can be beneficial for separating volatile compounds.[10]
-
Q5: I've optimized my temperature program and flow rate, but resolution is still insufficient. What's next?
A5: If primary parameters are optimized, consider your injection technique and MS settings.
-
Injection Technique: For trace analysis, a splitless injection may be necessary to increase sensitivity. However, this requires an initial hold time in the temperature program to refocus the analyte bands at the head of the column.[3][11] For higher concentration samples, a split injection with a high split ratio (e.g., 50:1) is used to avoid overloading the column.[2][12]
-
Mass Spectrometer Settings: While the MS identifies compounds, it cannot improve chromatographic separation. However, you can use Selected Ion Monitoring (SIM) mode to improve detection sensitivity and reduce interference from the matrix.[12][13] By monitoring specific quantifier and qualifier ions for this compound (e.g., m/z 93.0939) and caryophyllene (e.g., m/z 91.0780), you can more accurately quantify them even with slight peak overlap.[5]
Experimental Protocols & Data
For researchers looking to implement or adapt a method, the following protocols and parameters have been shown to successfully separate α-Humulene and β-Caryophyllene.
Protocol 1: High-Resolution Separation using GC/Q-ToF-MS
This method, adapted from a study on β-Caryophyllene metabolism, provides excellent chromatographic separation suitable for high-resolution mass spectrometry.[5]
-
Sample Preparation: Headspace solid-phase microextraction (HS-SPME) was used for sample introduction.[5]
-
Gas Chromatograph (GC): Agilent 7890B system.[2]
-
Mass Spectrometer (MS): Agilent 7250 Accurate-Mass Quadrupole Time-of-Flight (Q-ToF).[5]
-
Data Acquisition: MassLynx v4.2 Software with TargetLynx XS for processing.[2]
GC-MS Parameters Summary
| Parameter | Setting | Reference |
|---|---|---|
| GC Column | Agilent J&W HP-5MS (5% Phenyl Methyl Siloxane) | [5] |
| 30 m x 0.25 mm ID x 0.25 µm film thickness | [5] | |
| Carrier Gas | Helium | [5] |
| Flow Rate | 1 mL/min (Constant Flow) | [5] |
| Injection | Split/Splitless Inlet (Details vary with sample) | |
| Oven Program | 1. Start at 70°C, hold for 1 min | [5] |
| 2. Ramp at 2°C/min to 155°C | [5] | |
| 3. Ramp at 10°C/min to 250°C | [5] | |
| 4. Post-run hold at 280°C for 5 min | [5] | |
| MS System | Q-ToF | [5] |
| Quantifier Ions | β-Caryophyllene: m/z 91.0780 | [5] |
| | α-Humulene: m/z 93.0939 |[5] |
Protocol 2: Fast Analysis for Terpene Profiling
This method is optimized for faster throughput while maintaining adequate separation for quantification in complex matrices like cannabis.[2]
-
Sample Preparation: 100 mg of plant material extracted with 5 mL of ethyl acetate (B1210297) containing an internal standard.[2]
-
Gas Chromatograph (GC): Agilent 7890B.[2]
-
Mass Spectrometer (MS): Waters Xevo TQ-GC Tandem Quadrupole.[2]
GC-MS Parameters Summary
| Parameter | Setting | Reference |
|---|---|---|
| GC Column | Restek Rxi-5MS | [2] |
| 20 m x 0.180 mm ID x 0.18 µm film thickness | [2] | |
| Carrier Gas | Helium | [2] |
| Flow Rate | 0.4 mL/min (Optimized for linear velocity of 29 cm/s) | [2] |
| Injection | 1 µL, Split 50:1 at 275°C | [2] |
| Oven Program | 1. Start at 40°C, hold for 0.5 min | [2] |
| 2. Ramp at 20°C/min to 140°C | [2] | |
| 3. Ramp at 40°C/min to 320°C, hold for 1 min | [2] | |
| MS System | Tandem Quadrupole (TQ) | [2] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |[2] |
Visual Workflow and Logic Diagrams
To assist in troubleshooting and understanding the interplay of parameters, the following diagrams visualize the logical workflows.
Caption: Troubleshooting workflow for improving peak resolution.
Caption: Relationship between GC parameters and resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.ca [fishersci.ca]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Humulene in Solution
For researchers, scientists, and drug development professionals, ensuring the stability of humulene (B1216466) in solution is critical for accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in preventing this compound degradation.
FAQs and Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound solutions.
Question 1: My this compound solution is showing signs of degradation (e.g., changes in color, odor, or chromatographic profile). What are the primary causes?
Answer: this compound, a sesquiterpene, is susceptible to degradation primarily through three main pathways: oxidation, thermal degradation, and photodegradation.
-
Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. This compound contains three double bonds that are prone to oxidation, leading to the formation of various oxidation products, most notably this compound epoxides. This process can be accelerated by the presence of metal ions.
-
Thermal Degradation: Elevated temperatures can significantly increase the rate of this compound degradation. As a sesquiterpene, this compound is more thermally stable than monoterpenes, but prolonged exposure to heat will lead to its breakdown.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. This is a common issue for many terpenes, including this compound.[1]
Question 2: I've noticed a decrease in the concentration of this compound in my solution over a short period. How can I improve its short-term stability during an experiment?
Answer: To enhance short-term stability, it is crucial to minimize exposure to the primary degradation factors.
-
Work under an inert atmosphere: When preparing and handling this compound solutions, purge your vials and solvents with an inert gas like nitrogen or argon to displace oxygen.
-
Control the temperature: Perform experiments at controlled, cool temperatures whenever possible. If elevated temperatures are necessary, minimize the duration of heat exposure.
-
Protect from light: Use amber glass vials or wrap your containers in aluminum foil to block out light.
Question 3: What are the best practices for long-term storage of this compound solutions?
Answer: For long-term storage, the goal is to create an environment that minimizes all degradation pathways.
-
Use airtight, opaque containers: Store this compound in amber glass vials with PTFE-lined caps (B75204) to prevent oxygen ingress and light exposure.
-
Store at low temperatures: For optimal stability, store this compound solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures.[2]
-
Purge with inert gas: Before sealing the container for long-term storage, flush the headspace with an inert gas to remove oxygen.
-
Consider solvent choice: The choice of solvent can impact stability. While specific data for this compound is limited, using a high-purity, degassed solvent is recommended.
Question 4: Are there any chemical stabilizers I can add to my this compound solution to prevent degradation?
Answer: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation.
-
Tocopherols (Vitamin E): Tocopherols are natural antioxidants that can effectively quench free radicals and prevent the oxidation of terpenes. Adding a small amount of α-tocopherol to your this compound solution can significantly improve its stability.
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These are synthetic antioxidants commonly used to stabilize organic compounds. They can be effective but may interfere with certain biological assays, so their use should be carefully considered based on your experimental design.
Question 5: I need to work with this compound in an aqueous solution, where it is poorly soluble and seems to degrade quickly. What are my options?
Answer: The poor water solubility of this compound presents a challenge for stability in aqueous media. Encapsulation technologies can be highly effective in this scenario.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound. This encapsulation protects the this compound from the aqueous environment, increasing its solubility and stability. β-cyclodextrin is a commonly used type for this purpose.[3][4]
-
Nanoemulsions: Formulating this compound into a nanoemulsion can create a stable dispersion in water and protect it from degradation. This involves using surfactants to create tiny droplets of this compound in the aqueous phase.
Question 6: How does pH affect the stability of this compound in solution?
Answer: While extensive quantitative data on the effect of pH on this compound stability is scarce, the stability of sesquiterpenes can be influenced by pH. Generally, neutral pH conditions are recommended. Both highly acidic and highly alkaline conditions can potentially catalyze degradation reactions, such as isomerization or hydrolysis of degradation products. For instance, some sesquiterpene lactones have shown instability at a pH of 7.4 compared to a more stable state at pH 5.5.[2][5] It is advisable to buffer your solution to a neutral or slightly acidic pH if compatible with your experimental system.
Quantitative Data Summary
The following table summarizes available quantitative data regarding the stability of terpenes, which can be used as a general guide for this compound.
| Parameter | Condition | Observation | Reference |
| Temperature | Storage at 24-29 °C vs. 15-21 °C | Products stored at 24-29°C experience 30-50% terpene loss in 6 months, while those at 15-21°C retain 70-80% of their original profile. | [2] |
| Temperature | Refrigerated storage (2-7 °C) | Extends terpene retention to over 90% after 12 months. | [2] |
| Light Exposure | UV light treatment of β-caryophyllene (a structural isomer of this compound) | Nearly complete degradation after 400 hours. | |
| Oxygen Exposure | Storage in airtight vs. open containers | Airtight containers significantly reduce terpene loss over time. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to stabilizing this compound.
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions to understand its intrinsic stability and identify potential degradation products. This protocol is based on general principles of forced degradation studies for pharmaceuticals.
Materials:
-
α-Humulene standard (≥96% purity)
-
Methanol (B129727) (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Amber glass vials with PTFE-lined caps
-
GC-MS system
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of α-humulene in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution in an amber vial, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60 °C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with methanol to the appropriate concentration for GC-MS analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution in an amber vial, add 1 mL of 1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with methanol for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution in an amber vial, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze aliquots at specified time points.
-
-
Thermal Degradation:
-
Place a sealed amber vial containing 1 mL of the stock solution in an oven at 80 °C for 24 hours.
-
Analyze aliquots at specified time points.
-
-
Photodegradation:
-
Place a clear glass vial containing 1 mL of the stock solution in a photostability chamber.
-
Expose the sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze aliquots at specified time points. A control sample should be kept in the dark at the same temperature.
-
-
Analysis:
-
Analyze all samples by a validated GC-MS method to quantify the remaining this compound and identify and quantify major degradation products, such as this compound epoxides.
-
Protocol 2: Quantitative Analysis of this compound and this compound Epoxide by GC-MS
Objective: To quantify the concentration of this compound and its primary oxidation product, this compound epoxide, in a solution.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 180 °C at 10 °C/min
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio)
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of α-humulene and this compound epoxide II in methanol at concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dilute the experimental samples with methanol to fall within the calibration range.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification:
-
Identify the peaks for this compound and this compound epoxide based on their retention times and mass spectra.
-
Generate a calibration curve for each compound by plotting the peak area against the concentration.
-
Determine the concentration of this compound and this compound epoxide in the samples by interpolating their peak areas on the respective calibration curves.
-
Visualizations
References
Troubleshooting poor solubility of humulene in aqueous media
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing difficulties with the poor aqueous solubility of humulene (B1216466).
Frequently Asked Questions (FAQs)
Why is my this compound not dissolving in water?
This compound is a sesquiterpene, a class of organic compounds known for being highly lipophilic (fat-soluble) and hydrophobic (water-repelling).[1][2] Its chemical structure, composed primarily of carbon and hydrogen, results in very low polarity, making it practically insoluble in polar solvents like water.[3]
Key Physicochemical Properties of α-Humulene:
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₄ | [4] |
| Molecular Weight | 204.357 g/mol | [4] |
| Appearance | Pale yellowish-green clear liquid | [5][6] |
| Water Solubility | 0.01396 mg/L at 25°C | [4] |
| Predicted Water Solubility | 0.011 g/L | [5] |
| LogP (Octanol-Water Partition Coefficient) | 6.07 | [5] |
| Solubility in other solvents | Soluble in alcohols, oils, and organic solvents | [7] |
A high LogP value (>5) indicates a strong preference for lipid environments over aqueous ones, confirming its hydrophobic nature.
I'm observing an oily layer/precipitate in my aqueous buffer. What should I do?
This is expected when attempting to dissolve this compound directly in aqueous media. The oily layer or precipitate is undissolved this compound. To address this, you must employ a solubility enhancement strategy. The choice of strategy depends on your experimental requirements, such as desired concentration, biocompatibility, and administration route.
Below is a general troubleshooting workflow to guide you from initial problem to a potential solution.
Solubility Enhancement Techniques
How can I use co-solvents to dissolve this compound for in vitro studies?
Using a water-miscible organic co-solvent is often the simplest method for preclinical and in vitro experiments.[8] Co-solvents work by reducing the overall polarity of the aqueous medium, which allows for better solvation of hydrophobic molecules.[9]
Common Co-solvents for Poorly Soluble Drugs:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol (EtOH) | 1-10% | Widely used, but can have biological effects at higher concentrations.[10] |
| Dimethyl Sulfoxide (DMSO) | < 1% | A powerful solvent, but can be toxic to cells. Final concentration should typically be <0.5%. |
| Polyethylene Glycol (PEG 300/400) | 5-40% | A common choice for in vivo formulations due to lower toxicity.[8][10] |
| Propylene Glycol (PG) | 5-30% | Often used in combination with other co-solvents. |
Experimental Protocol: Co-solvent Method
-
Prepare Stock Solution: Dissolve this compound in 100% of your chosen co-solvent (e.g., ethanol) to create a concentrated stock solution (e.g., 10-50 mM).
-
Serial Dilution: Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This gradual addition helps prevent immediate precipitation.
-
Final Concentration: Ensure the final concentration of the co-solvent in your experimental medium is low enough to not affect your biological system.
-
Control Group: Always include a vehicle control in your experiments, containing the same final concentration of the co-solvent as your this compound-treated samples.
What are cyclodextrins and how can they improve this compound solubility?
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like this compound, within their core, forming an "inclusion complex."[12][13] This complex is water-soluble due to the CD's hydrophilic exterior, effectively increasing the aqueous solubility of the guest molecule.[12][14] For larger sesquiterpenes like this compound, γ-cyclodextrin or modified β-cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) are often suitable.[15]
Experimental Protocol: Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for the similar sesquiterpene, β-caryophyllene.[16]
-
Molar Ratio Selection: Start with a molar ratio of this compound:CD (e.g., 1:1 or 1:2).
-
CD Solution Preparation: Dissolve the required amount of cyclodextrin (e.g., HP-β-CD) in your aqueous buffer with magnetic stirring.
-
This compound Addition: Dissolve this compound in a minimal amount of a volatile organic solvent (e.g., ethanol). Add this solution dropwise to the stirring CD solution.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Solvent Removal (Optional but Recommended): If a volatile solvent was used, it can be removed via rotary evaporation or nitrogen stream.
-
Filtration/Centrifugation: To remove any uncomplexed, precipitated this compound, filter the solution through a 0.22 µm syringe filter or centrifuge at high speed.
-
Quantification: Use an appropriate analytical method (e.g., HPLC or GC-MS) to determine the final concentration of solubilized this compound.[17][18]
Can I use surfactants to create a stable this compound formulation?
Yes, surfactants can be used to create stable nano-sized dispersions like micelles or nanoemulsions. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble in water to form micelles with a hydrophobic core and a hydrophilic shell.[19] this compound can be entrapped within these hydrophobic cores, allowing it to be dispersed in an aqueous medium.[20] Nonionic surfactants like Tween® 80 (Polysorbate 80) or Cremophor® EL are commonly used in pharmaceutical formulations.[21][22]
How do I prepare a lipid-based formulation like a liposome (B1194612) for this compound delivery?
Liposomes are vesicles composed of one or more lipid bilayers surrounding an aqueous core.[23] As a lipophilic molecule, this compound can be incorporated into the lipid bilayer of the liposome.[24] This is a more advanced technique suitable for creating drug delivery systems.
Experimental Protocol: Liposome Preparation by Thin-Film Hydration
This is a common and widely used method for preparing liposomes.[23][25][26]
-
Lipid Selection: Choose appropriate lipids. A common starting point is a mixture of a phospholipid (e.g., Phosphatidylcholine) and cholesterol (to stabilize the membrane) in a molar ratio between 2:1 and 4:1.
-
Dissolution in Organic Solvent: Dissolve the lipids and this compound in a volatile organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, dry film of lipids and this compound on the flask wall.
-
Hydration: Add your aqueous buffer to the flask and hydrate (B1144303) the film by rotating the flask (without vacuum) at a temperature above the lipid phase transition temperature (Tm). This process causes the lipids to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Homogenization): The resulting MLVs are large and heterogeneous. To create smaller, more uniform vesicles (SUVs or LUVs), the suspension must be downsized. This can be achieved by:
-
Sonication: Using a probe sonicator or bath sonicator.
-
Extrusion: Repeatedly forcing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is the preferred method for achieving a uniform size distribution.
-
-
Purification: Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. What is this compound? - Floraplex Terpenes [buyterpenesonline.com]
- 5. Showing Compound alpha-Humulene (FDB015360) - FooDB [foodb.ca]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. lifetechindia.com [lifetechindia.com]
- 11. humapub.com [humapub.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. Water-Soluble Terpenes 101: Encapsulation Methods That Survive Pasteurization | Terpene Belt Farms [terpenebeltfarms.com]
- 16. Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Effect of nonionic surfactants on naphthalene dissolution and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. EP0106266A2 - Terpene-solvent mixture useful for making liquid detergent compositions - Google Patents [patents.google.com]
- 22. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 23. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 24. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Minimizing matrix effects in humulene quantification from complex samples
Welcome to the Technical Support Center for Humulene (B1216466) Quantification.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize matrix effects when quantifying this compound in complex samples.
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound quantification experiments.
Problem 1: Low or Inconsistent this compound Recovery
Possible Cause: Analyte loss during sample preparation due to the volatile nature of this compound.[1]
Solution:
-
Minimize Heat Exposure: To prevent the loss of volatile terpenes like this compound, keep samples chilled during preparation.[1] Consider grinding frozen plant material or grinding under liquid nitrogen.[2]
-
Optimize Extraction Solvent: The choice of solvent significantly impacts extraction efficiency. Ethyl acetate (B1210297) has been shown to provide good recovery for a wide range of terpenes, including this compound.[1][3][4]
-
Use Headspace Analysis (HS-GC-MS): This technique is highly effective at minimizing matrix effects as it only introduces volatile and semi-volatile analytes into the GC system, leaving non-volatile matrix components behind.[1][2]
-
Employ Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free technique that can lead to a cleaner extract with less matrix interference.[5] A fiber coated with Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) is often suitable for terpenes.[5]
Problem 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Possible Cause: Active sites in the GC system or column degradation can interact with the analyte.[5]
Solution:
-
GC System Maintenance: Regularly clean the GC inlet and replace the liner. Using a deactivated liner can help minimize interactions that cause peak tailing.[5]
-
Column Conditioning: Condition your GC column according to the manufacturer's instructions. If peak shape issues persist, the column may need to be replaced.[5]
-
Sample Solvent Effects: A sample solvent that is much stronger than the mobile phase (in LC) or has a very different polarity can cause peak distortion.[6] Ensure solvent compatibility.
Problem 3: Signal Suppression or Enhancement in Mass Spectrometry
Possible Cause: Co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer source.[1][7][8][9]
Solution:
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): SPE can effectively remove interfering compounds.[10][11][12] The choice of sorbent depends on the properties of this compound and the matrix components.[13]
-
Dispersive Solid-Phase Extraction (dSPE) as in QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and its variations use dSPE for cleanup and can be adapted for complex matrices.[14][15][16]
-
-
Optimize Chromatography: Adjusting the GC oven temperature program or carrier gas flow rate can improve the separation of this compound from interfering matrix components.[1][10]
-
Use a More Selective Detection Technique: Gas chromatography with tandem mass spectrometry (GC-MS/MS) provides higher selectivity than single quadrupole GC-MS by monitoring specific precursor-to-product ion transitions, which can resolve co-eluting peaks.[5]
Problem 4: Inaccurate Quantification and Poor Reproducibility
Possible Cause: Uncompensated matrix effects and variations in sample preparation or injection volume.
Solution:
-
Implement an Internal Standard (IS): An internal standard is crucial to correct for variations in injection volume and potential matrix effects.[1] For terpene analysis, n-tridecane is a commonly used internal standard as it is not typically found in samples and elutes in the middle of the chromatogram.[3][4][17]
-
Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples.[5][18] This helps to compensate for matrix effects as the standards and samples will be affected similarly.[5][18]
-
Method of Standard Additions: In cases where a blank matrix is unavailable, the standard addition method can be used to correct for matrix-induced effects.[9][19] However, this method can be more time-consuming.[19]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects occur when components of the sample matrix, other than the analyte (this compound), alter the response of the analytical instrument.[7][8] These effects can lead to either signal suppression (lower response) or enhancement (higher response), resulting in inaccurate quantification.[1][7][9] In complex samples, non-volatile components can interfere with the analysis.[1]
Q2: What is the best sample preparation technique to minimize matrix effects for this compound analysis?
A2: The ideal technique depends on the specific sample matrix.
-
For volatile analytes like this compound, Headspace (HS) sampling is highly effective. It introduces only the volatile and semi-volatile compounds into the analytical system, leaving non-volatile matrix components behind.[1][2]
-
Solid-Phase Microextraction (HS-SPME) is another clean, solvent-free technique that can be easily automated and protects the instrument from contamination.[1]
-
QuEChERS is a versatile method that involves a simple extraction and cleanup step, which can be modified for various complex matrices.[14][15]
-
Liquid-liquid extraction with a suitable solvent like ethyl acetate can also be effective.[3][17]
Q3: How do I choose an appropriate internal standard for this compound quantification?
A3: An ideal internal standard should be chemically similar to the analyte but not present in the sample. For GC-MS analysis of terpenes, hydrocarbons are often used. n-Tridecane is a common choice as its retention time typically falls between the mono- and sesquiterpenes, and it is not naturally present in many common matrices like cannabis.[3][4][20]
Q4: When should I use matrix-matched calibration?
A4: You should use matrix-matched calibration when you suspect that the sample matrix is causing significant signal suppression or enhancement.[18][21] This is particularly important for complex matrices. To perform matrix-matched calibration, you need a blank matrix sample that is free of the analyte of interest.[18] You then spike this blank matrix with known concentrations of your analyte to create the calibration curve.[18]
Q5: Can I use LC-MS for this compound analysis? What are the challenges?
A5: While GC-MS is the more common technique for volatile compounds like terpenes, LC-MS methods have been developed.[22] A key challenge with GC is the potential for thermal degradation of some analytes in the hot injector.[1] LC analysis avoids this, but this compound, being a nonpolar compound, requires a suitable reversed-phase column and mobile phase for good retention and separation. Atmospheric pressure chemical ionization (APCI) has been shown to be a suitable ionization technique for terpenes in LC-MS and may be less susceptible to ion suppression than electrospray ionization (ESI).[22]
Experimental Protocols
Protocol 1: Liquid Extraction for GC-MS Analysis of this compound
This protocol is adapted from methods developed for the analysis of terpenes in cannabis.[3][4]
1. Sample Preparation:
- Accurately weigh approximately 100-200 mg of homogenized sample into a centrifuge tube.
- Add a known volume of the internal standard solution (e.g., 100 µg/mL n-tridecane in ethyl acetate).[3][4]
- Add 5-10 mL of ethyl acetate.[3][4]
- Vortex or sonicate for 10-15 minutes to ensure thorough extraction.
- Centrifuge the sample to pellet the solid material.
- Transfer an aliquot of the supernatant to an autosampler vial for GC-MS analysis.
2. GC-MS Instrument Conditions (Example):
- Column: DB-5MS (30m x 0.25mm i.d. x 0.25µm film thickness) or similar.[4]
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Optimize for separation of this compound from other terpenes and matrix components. A typical program might be: initial temperature of 50-60 °C, hold for 1-2 minutes, then ramp at 5-10 °C/min to 250-280 °C.
- MS Detector: Operate in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis for enhanced sensitivity and selectivity.
Protocol 2: Headspace (HS) GC-MS Analysis
This protocol is suitable for analyzing volatile compounds like this compound while minimizing matrix interference.[1]
1. Sample Preparation:
- Accurately weigh a small amount of the homogenized sample (e.g., 10-100 mg) into a headspace vial.[5]
- If using an internal standard, spike the sample with a known amount of a volatile IS.
- Immediately seal the vial with a cap and septum.[1]
2. HS-GC-MS Analysis:
- Place the vial in the headspace autosampler.
- Incubate the sample at a specific temperature (e.g., 120-150°C) for a set time (e.g., 20-30 minutes) to allow the volatile compounds to partition into the headspace.[1]
- An aliquot of the headspace gas is then automatically injected into the GC-MS system.
- Use GC-MS conditions similar to the liquid extraction protocol.
Quantitative Data Summary
The following tables summarize typical validation parameters for this compound quantification from published methods.
Table 1: Example Linearity and Recovery Data for this compound Quantification by GC-MS
| Parameter | Value | Reference |
| Linearity Range (µg/mL) | 0.75 - 70 | [4] |
| Correlation Coefficient (r²) | > 0.99 | [3][4] |
| Average Recovery (%) | 102.0 | [4] |
| Limit of Detection (LOD) (µg/mL) | 0.25 | [4][20] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.75 | [4][20] |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons |
| Liquid Extraction | Simple, efficient for a broad range of terpenes. | Co-extraction of non-volatile matrix components is high.[1] |
| Headspace (HS) | Excellent for minimizing matrix effects, clean extracts. | May have lower sensitivity for less volatile sesquiterpenes.[23] |
| HS-SPME | Solvent-free, clean extracts, can be automated. | Fiber lifetime can be limited, potential for analyte carryover. |
| QuEChERS | Fast, high-throughput, uses minimal solvent. | May require optimization for specific complex matrices.[16] |
Visualizations
Experimental Workflows and Decision Trees
References
- 1. benchchem.com [benchchem.com]
- 2. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 3. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 15. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 16. restek.com [restek.com]
- 17. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 18. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Analysis of Terpenes in Cannabis Matrices using Liquid Injection GC-MS Tips and Tricks [event.on24.com]
Addressing batch-to-batch variability in commercial humulene standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding batch-to-batch variability in commercial α-humulene standards. It is intended for researchers, scientists, and professionals in drug development who utilize these standards in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of a commercial α-humulene analytical standard?
A1: Commercial α-humulene analytical standards typically have a specified purity of ≥95.0% as determined by gas chromatography (GC). However, it is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity value of the batch you are using.
Q2: I'm seeing a lower purity for my α-humulene standard than what is stated on the CoA. What could be the cause?
A2: Several factors could contribute to a perceived lower purity:
-
Degradation: α-Humulene is susceptible to oxidation, especially when exposed to air, light, and elevated temperatures.[1][2] Improper storage can lead to the formation of various oxidation products.
-
Improper Handling: Allowing the standard to warm to room temperature for extended periods or frequent opening of the container can introduce moisture and oxygen, accelerating degradation.
-
Analytical Method Variation: Differences in your analytical method (e.g., GC column, temperature program, inlet parameters) compared to the supplier's method can lead to different purity calculations.
-
Solvent Impurities: The solvent used to dilute the standard may contain impurities that co-elute with α-humulene or its degradation products.
Q3: My chromatogram shows a significant peak eluting close to α-humulene. What could this be?
A3: The most common impurity found with α-humulene is its isomer, β-caryophyllene, as they often occur together in nature.[1][3] Other possibilities include isomers formed during synthesis or degradation products. It is recommended to use a high-resolution capillary GC column to ensure proper separation of these closely eluting compounds.
Q4: I have observed new, smaller peaks in the chromatogram of an older α-humulene standard. What are these?
A4: These new peaks are likely degradation products. α-Humulene has three double bonds, making it susceptible to oxidation and ozonolysis, which can result in a variety of smaller, more polar compounds such as aldehydes, ketones, and carboxylic acids.[1][4] The presence of these peaks indicates that the integrity of the standard may be compromised.
Q5: How should I properly store my α-humulene standard to minimize degradation?
A5: To ensure the stability of your α-humulene standard, it is recommended to:
-
Store the standard at the temperature specified by the manufacturer, typically 2-8°C.
-
Keep the container tightly sealed to prevent exposure to air and moisture.[3]
-
Protect the standard from light by storing it in an amber vial or in a dark location.
-
For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can help displace oxygen.
Q6: Can I still use an α-humulene standard if I observe minor degradation peaks?
A6: For qualitative purposes, such as peak identification, a standard with minor degradation may still be usable, provided the main α-humulene peak is clearly identifiable. However, for quantitative analysis, using a degraded standard will lead to inaccurate results. It is highly recommended to use a fresh, un-degraded standard for all quantitative experiments.
Troubleshooting Guide
Issue 1: Lower than expected purity of a new batch of α-humulene standard.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Batch-to-Batch Variability | Review the CoA for the new batch and compare the purity value to the previous batch. | The new batch may have a purity value that is within the manufacturer's specifications but lower than the previous batch. |
| Analytical Method Discrepancy | Verify that your GC or HPLC method parameters (column, temperature, flow rate, etc.) match those used by the supplier if provided on the CoA. | Adjusting your method to match the supplier's should yield a purity value closer to that reported on the CoA. |
| Improper Sample Preparation | Ensure accurate dilution of the standard and use high-purity solvents. | Accurate sample preparation will ensure that the measured purity is representative of the standard. |
Issue 2: Appearance of new peaks or changes in peak shape in the chromatogram.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Standard Degradation | Analyze a fresh, unopened vial of the same batch, if available. If not, purchase a new standard. | A fresh standard should not exhibit the degradation peaks. |
| Isomerization | Use a high-resolution GC column and appropriate temperature program to attempt to separate the isomers. | Isomers like β-caryophyllene will be resolved as separate peaks. |
| GC Inlet Issues (Peak Splitting) | Check the GC inlet liner for contamination and ensure it is installed correctly. Verify the injection volume and syringe are appropriate.[5][6][7] | A clean and properly installed liner will prevent peak splitting caused by the inlet. |
| Column Contamination | Bake out the GC column according to the manufacturer's instructions. | Baking out the column will remove contaminants that can cause peak tailing or ghost peaks. |
Quantitative Data on Batch-to-Batch Variability
While specific batch-to-batch data is proprietary to the manufacturer, the following table illustrates a hypothetical scenario of variability for a commercial α-humulene standard with a specification of ≥95.0% purity.
| Batch Number | Date of Manufacture | Purity by GC (%) | β-caryophyllene (%) | Other Impurities (%) |
| HMLN-23A01 | Jan 2023 | 97.2 | 1.8 | 1.0 |
| HMLN-23B02 | Apr 2023 | 95.8 | 2.5 | 1.7 |
| HMLN-23C03 | Jul 2023 | 96.5 | 2.1 | 1.4 |
| HMLN-23D04 | Oct 2023 | 98.1 | 1.1 | 0.8 |
Experimental Protocols
Protocol 1: Purity Assessment of α-Humulene by Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Standard Preparation:
-
Prepare a stock solution of the α-humulene standard at approximately 1000 µg/mL in a suitable solvent such as ethanol (B145695) or hexane.
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a sample of the α-humulene batch to be tested at a concentration within the calibration range.
-
-
GC-FID Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 5°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Detector Temperature: 300°C
-
-
Data Analysis:
-
Integrate the peak areas of α-humulene and all impurities in the chromatogram.
-
Calculate the purity of the α-humulene standard using the area percent method:
-
% Purity = (Area of α-humulene peak / Total area of all peaks) x 100
-
-
Visualizations
Caption: Workflow for verifying a new batch of this compound standard.
Caption: Potential sources of impurities in this compound standards.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Showing Compound alpha-Humulene (FDB015360) - FooDB [foodb.ca]
- 3. alpha-humulene, 6753-98-6 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. GC Troubleshooting—Split Peaks [restek.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Long-Term Stability of Humulene Samples
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimal long-term storage conditions for humulene (B1216466) samples. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues encountered during experimental work and ensure sample integrity over time.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during storage?
A1: this compound, a sesquiterpene, is susceptible to degradation primarily through oxidation and isomerization.[1][2] Key environmental factors that accelerate this degradation include exposure to heat, light (especially UV), and atmospheric oxygen.[3] While more stable than monoterpenes, improper storage can lead to the formation of various oxidation products, altering the sample's purity and biological activity.[4][5]
Q2: What is the ideal temperature range for storing this compound samples long-term?
A2: For optimal long-term stability, this compound samples should be stored in a cool and dark environment. Refrigeration at temperatures between 2°C and 8°C is recommended for storage up to 12-18 months.[6] For periods exceeding this, freezing at -20°C or below is advisable to minimize degradation, potentially extending stability to 24-36 months.[1][6]
Q3: What type of containers are best suited for storing this compound?
A3: To protect this compound from light-induced degradation, amber glass vials with airtight seals are the preferred choice.[7] It is crucial to avoid plastic containers, as terpenes can interact with and potentially leach chemicals from the plastic, compromising sample purity.[2][7]
Q4: How does the presence of solvents affect this compound stability?
A4: Storing this compound in a high-purity, appropriate solvent can enhance its stability by creating a more inert environment. Suitable solvents include ethanol (B145695) and hexane. When preparing solutions, it is important to use solvents free of peroxides and other impurities. Minimizing the headspace in the storage vial is also critical to reduce the amount of oxygen available for oxidative reactions.
Q5: Are there any visual or olfactory cues that indicate this compound degradation?
A5: Yes, degradation of a this compound sample can sometimes be detected by a noticeable change in color, such as turning pale yellow, or a change in its characteristic earthy, woody aroma.[7] The presence of any precipitate may also indicate the formation of insoluble degradation byproducts. If any of these changes are observed, it is highly recommended to re-analyze the sample for purity before use.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound in analytical results. | Volatility of this compound: this compound can evaporate at ambient temperatures, leading to losses during sample preparation and handling.[8] | - Keep samples, solvents, and extracts chilled throughout the entire process. - Minimize the number of transfer steps. - If solvent evaporation is necessary, use techniques that do not require high heat, such as rotary evaporation under reduced pressure at a low temperature. |
| Appearance of unexpected peaks in chromatograms. | Degradation: Exposure to heat, light, or oxygen has led to the formation of degradation products like this compound epoxides or humulenol II.[9] | - Verify the integrity of your storage conditions (airtight, dark, cool). - Prepare fresh samples from a new, unopened stock if possible. - Use a stability-indicating analytical method (like the ones provided below) to identify and quantify degradation products. |
| Inconsistent biological activity in assays. | Sample Degradation: The concentration of active this compound may have decreased, or the degradation products may have different biological activities, potentially interfering with the assay.[10] | - Re-qualify your this compound stock using a validated analytical method. - For a series of related experiments, use samples from the same storage vial to ensure consistency. - Consider the potential biological effects of known degradation products in your experimental interpretation. |
| Sample discoloration (e.g., yellowing). | Oxidation: The sample has likely been exposed to oxygen over a prolonged period. | - If sample purity is critical for your application, it is best to discard the discolored sample. - To prevent this in the future, ensure vials are completely sealed and consider purging the headspace with an inert gas (e.g., nitrogen or argon) before sealing. |
| Formation of a precipitate in a this compound solution. | Concentration changes or degradation: The solvent may have partially evaporated, leading to supersaturation, or insoluble degradation products may have formed. | - Gently warm the sample to see if the precipitate redissolves. If it does, solvent evaporation is the likely cause. Adjust the concentration as needed. - If the precipitate does not dissolve upon warming, it is likely a degradation product. The sample should be re-analyzed to determine its composition. |
Quantitative Data on Terpene Stability
While specific quantitative data for pure this compound is limited in publicly available literature, studies on the essential oil of hops, which contains a significant amount of this compound, provide valuable insights into its stability. As a sesquiterpene, this compound is generally more stable than more volatile monoterpenes.[1]
Table 1: Estimated Retention of Terpenes Under Different Storage Conditions
| Storage Temperature | Terpene Class | Retention after 6 months | Retention after 12 months |
| 20-25°C (68-77°F) | Monoterpenes | 50-70% | 20-40% |
| 20-25°C (68-77°F) | Sesquiterpenes (e.g., this compound) | 70-80% | 50-60% |
| 2-8°C (35-46°F) | Monoterpenes | >90% | ~80-90% |
| 2-8°C (35-46°F) | Sesquiterpenes (e.g., this compound) | >95% | ~90-95% |
Note: These are generalized estimates based on available literature for terpene stability. Actual retention will depend on specific conditions such as light and oxygen exposure.
Experimental Protocols
Protocol 1: GC-MS Method for Stability Assessment of this compound
This method is suitable for the quantification of this compound and the identification of its volatile degradation products.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade ethanol or hexane) at a concentration of 1 mg/mL.
-
For stability studies, store aliquots of this stock solution under the desired conditions.
-
At each time point, dilute the sample to a final concentration within the calibration range (e.g., 1-100 µg/mL).
2. GC-MS Parameters:
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp at 10°C/min to 200°C.
-
Ramp at 20°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Scan Range: 40-450 amu.
3. Data Analysis:
-
This compound and its degradation products are identified by their retention times and mass spectra.
-
Quantification is achieved by creating a calibration curve from standard solutions of this compound.
Protocol 2: HPLC-UV Method for this compound Degradation Profiling
This method is useful for separating this compound from less volatile degradation products.
1. Sample Preparation:
-
Prepare samples as described in the GC-MS protocol, using a mobile phase-compatible solvent like acetonitrile (B52724) or methanol.
2. HPLC Parameters:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm.
3. Data Analysis:
-
The degradation of this compound is monitored by the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Protocol 3: Accelerated Stability Testing
This protocol allows for a more rapid estimation of long-term stability.
1. Experimental Setup:
-
Place this compound samples in stability chambers at elevated temperatures (e.g., 40°C, 50°C, and 60°C) and controlled relative humidity (e.g., 75% RH).
-
Include a control group stored under the recommended long-term conditions (e.g., 4°C).
-
Withdraw samples at specified intervals (e.g., 0, 1, 2, 4, and 6 weeks).
2. Analysis:
-
Analyze the withdrawn samples using a validated stability-indicating method such as the HPLC-UV or GC-MS protocol described above.
3. Data Interpretation:
-
Determine the rate of degradation at each elevated temperature.
-
Apply the Arrhenius equation to model the degradation kinetics and extrapolate the shelf-life at the recommended storage temperature.
Visualizations
Caption: A typical experimental workflow for a this compound stability study.
Caption: Simplified degradation pathways of α-humulene.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Changes in Hop (Humulus lupulus L.) Oil Content and Composition during Long-Term Storage under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Predictive Stability Testing Utilizing Accelerated Stability Assessment Program (ASAP) Studies | Springer Nature Experiments [experiments.springernature.com]
- 4. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. The Response to Oxidative Stress α-Humulene Compounds Hibiscus Manihot L Leaf on The Activity of 8-Hydroxy-2-Deoksiquanosin Levels Pancreatic β-Cells in Diabetic Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Supercritical Fluid Extraction for Humulene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the supercritical fluid extraction (SFE) of humulene (B1216466). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to streamline your extraction experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the supercritical fluid extraction of this compound.
| Question/Issue | Possible Causes | Recommended Solutions |
| Low Yield of this compound | Insufficient CO2 density, inadequate extraction time, poor solvent-to-feed ratio, channeling through the sample matrix. | Increase the extraction pressure to enhance CO2 density and solvating power.[1][2] Extend both the static and dynamic extraction times to ensure thorough penetration and dissolution. Optimize the CO2 flow rate; a rate that is too high can reduce contact time, while a rate that is too low may not be efficient. Ensure the raw material is packed uniformly in the extraction vessel to prevent channeling. |
| Low Purity of this compound (Co-extraction of undesired compounds) | Extraction parameters are too aggressive, leading to the dissolution of a wide range of compounds. Use of an inappropriate co-solvent. | Employ a stepwise extraction approach. Start with lower pressures and temperatures to extract more volatile, lower molecular weight compounds, then gradually increase the parameters to target sesquiterpenes like this compound.[3] If using a co-solvent, consider reducing its percentage or switching to a more selective one. Ethanol (B145695) is a common choice that can be adjusted. |
| Thermal Degradation of this compound | The extraction temperature is too high. | While higher temperatures can increase the vapor pressure of this compound, excessive heat can lead to its degradation. It is advisable to maintain the extraction temperature within a moderate range, for instance, between 40°C and 60°C, and assess the impact on both yield and purity. |
| Inconsistent Results Between Batches | Variations in raw material (e.g., moisture content, particle size), inconsistent packing of the extraction vessel, fluctuations in SFE system parameters. | Standardize the pre-treatment of your raw material, including grinding to a consistent particle size and measuring moisture content. Develop a standard operating procedure for packing the extraction vessel to ensure consistent density. Regularly calibrate your SFE equipment to maintain stable pressure, temperature, and flow rate. |
| Restrictor Clogging | Precipitation of extracted compounds due to a rapid pressure drop, presence of co-extracted waxes or other high molecular weight compounds. | Heat the restrictor to prevent the precipitation of solutes. If clogging persists, consider a multi-stage separation process where pressure is reduced incrementally in different separators to fractionate the extract. |
Frequently Asked Questions (FAQs)
What are the typical starting parameters for this compound extraction using SFE?
For the extraction of sesquiterpenes like α-humulene, a good starting point for pressure is in the range of 9.0 to 25.0 MPa, with temperatures between 32°C and 50°C.[4][5] The CO2 flow rate and extraction time will depend on the specific equipment and sample size.
How does pressure affect this compound extraction?
Increasing the pressure of the supercritical CO2 at a constant temperature increases its density.[1][2] This enhanced density improves the solvating power of the fluid, generally leading to a higher yield of this compound.
What is the role of temperature in SFE of this compound?
Temperature has a dual effect. Higher temperatures can increase the vapor pressure of this compound, which can aid in its extraction. However, increasing the temperature also decreases the density of the supercritical CO2, which can reduce its solvating power. Therefore, an optimal temperature must be determined experimentally.
When should I use a co-solvent for this compound extraction?
While this compound, as a sesquiterpene, is relatively nonpolar and soluble in supercritical CO2, the addition of a polar co-solvent like ethanol can be beneficial. A co-solvent can increase the overall polarity of the supercritical fluid, which can help to extract this compound more efficiently from complex plant matrices and potentially improve the extraction of other related compounds if desired.[6]
Can ultrasound assistance improve this compound extraction?
Yes, studies have shown that ultrasound-assisted supercritical carbon dioxide extraction (USC-CO2) can lead to better yields of α-humulene and shorter extraction times compared to conventional SFE.[4][5][7]
Experimental Protocols
General Protocol for Optimization of this compound SFE
This protocol outlines a general methodology for optimizing the SFE of this compound from a given plant matrix. It is recommended to use an experimental design approach, such as Response Surface Methodology (RSM), to efficiently determine the optimal conditions.
1. Sample Preparation:
- Grind the dried plant material to a uniform particle size (e.g., 0.5-1.0 mm).
- Accurately weigh the ground material and pack it uniformly into the extraction vessel.
2. Supercritical Fluid Extraction:
- Set the initial SFE parameters based on literature values. A suggested starting point:
- Pressure: 15 MPa
- Temperature: 45°C
- CO2 Flow Rate: 2 mL/min
- Static Extraction Time: 30 minutes
- Dynamic Extraction Time: 90 minutes
- Pressurize the system with CO2 to the desired pressure.
- Heat the extraction vessel to the set temperature.
- Initiate the static extraction phase, allowing the supercritical CO2 to equilibrate with the sample.
- Begin the dynamic extraction by starting the CO2 flow.
- Collect the extract in a separator by reducing the pressure, causing the this compound to precipitate.
3. Analysis:
- Analyze the collected extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.
- Calculate the yield and purity of this compound for each experimental run.
4. Optimization:
- Vary the pressure, temperature, and other parameters according to your experimental design.
- Analyze the results to determine the optimal conditions for maximizing this compound yield and purity.
Data Presentation
Table 1: SFE Parameters for Terpene-Rich Extracts Containing this compound
| Plant Material | Target Compound(s) | Pressure (MPa) | Temperature (°C) | Co-solvent | Reference |
| Clove Buds | α-humulene | 9.0 - 25.0 | 32 - 50 | Not specified | [4][5] |
| Hops (cv. Ella) | α- and β-bitter acids, volatiles (including this compound) | 37 | 43 | None | [1][2] |
| Cannabis | Monoterpenes and Sesquiterpenes | 7 - 30 | 50 | None | [3] |
| Clove Buds | Volatile Oil (including α-humulene) | 15 | 40 | Not specified | [8] |
Visualizations
Experimental Workflow for this compound SFE Optimization
Caption: Workflow for optimizing this compound SFE.
Troubleshooting Logic for Low this compound Yield in SFE
Caption: Troubleshooting low this compound yield in SFE.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Extraction of α-humulene-enriched oil from clove using ultrasound-assisted supercritical carbon dioxide extraction and studies of its fictitious solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction of α-humulene-enriched oil from clove using ultrasound-assisted supercritical carbon dioxide extraction and studies of its fictitious solubility | Performance Analytics [scinapse.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Humulene Peak Tailing in Liquid Chromatography
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issue of humulene (B1216466) peak tailing in liquid chromatography.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in liquid chromatography?
A1: In an ideal chromatographic separation, the peak shape should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] This distortion can negatively impact the accuracy and reliability of analytical results by decreasing resolution between peaks and leading to inaccurate quantification.[3][4]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for a nonpolar compound like this compound can be caused by several factors. The most common reasons include issues with the column, such as secondary interactions with the stationary phase, column overload, or physical degradation of the column bed.[1][5] Other contributing factors can be related to the mobile phase composition, extra-column volume, or the presence of contaminants.[6][7]
Q3: Can the mobile phase pH affect the peak shape of this compound?
A3: this compound is a nonpolar sesquiterpene with no ionizable functional groups.[8][9] Therefore, changes in the mobile phase pH are not expected to directly impact its retention or peak shape.[10] However, pH can influence the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, which can lead to secondary interactions and peak tailing for some compounds, though this is less common for nonpolar analytes like this compound.[5][11]
Q4: How does column overload cause peak tailing?
A4: Column overload occurs when the amount of sample injected exceeds the capacity of the column.[12] This can happen in two ways: mass overload (too much analyte) or volume overload (too large of an injection volume).[13] In the case of mass overload, the stationary phase becomes saturated, leading to a distorted peak shape that often presents as a "shark-fin" or tailing peak.[13][14] To check for column overload, you can dilute your sample and reinject it; if the peak shape improves, overload was likely the issue.[1][7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of this compound peak tailing in your liquid chromatography experiments.
Step 1: Initial Checks & Easy Fixes
Before delving into more complex troubleshooting, ensure the following:
-
System Suitability: Confirm that your system passes its suitability tests and that the issue is specific to the this compound peak.
-
Mobile Phase Preparation: Double-check the preparation of your mobile phase, ensuring correct composition and thorough degassing.[15]
-
Injection Volume & Concentration: As a first step, try reducing the injection volume or diluting the sample to rule out column overload.[15]
Step 2: Investigate the Column
The column is often the primary source of peak tailing issues.
| Potential Cause | Description | Recommended Action |
| Secondary Interactions | Even though this compound is nonpolar, it may have weak interactions with active sites (e.g., residual silanol groups) on the stationary phase.[5][6] | Use a highly deactivated, end-capped column to minimize these interactions.[1][3] Consider a column with a different stationary phase chemistry if the problem persists.[2] |
| Column Contamination | Accumulation of sample matrix components or other contaminants on the column can lead to peak distortion.[3][15] | If a guard column is in use, replace it.[16] If not, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[3][7] |
| Column Bed Deformation | A void at the column inlet or a partially blocked inlet frit can disrupt the sample flow path, causing peak tailing.[1][3] This will typically affect all peaks in the chromatogram.[17] | Reverse the column (if permissible by the manufacturer) and flush it to dislodge any blockage. If a void is suspected, the column will likely need to be replaced.[3][5] |
Step 3: Evaluate the Mobile Phase and System
If the column is not the issue, consider the following system parameters.
| Potential Cause | Description | Recommended Action |
| Mobile Phase Mismatch | A significant mismatch in solvent strength between the sample solvent and the mobile phase can cause peak distortion.[6] | Ideally, dissolve the sample in the mobile phase. If this is not possible, use a sample solvent that is as weak as or weaker than the mobile phase. |
| Extra-Column Volume | Excessive tubing length or diameter, or poorly made connections, can lead to band broadening and peak tailing.[11][18] This effect is more pronounced for early-eluting peaks.[19] | Use tubing with a narrow internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.[11] |
| Co-eluting Interference | A hidden peak co-eluting with this compound can manifest as a tailing peak.[5] | Change the detection wavelength to see if the peak shape changes, which might indicate an interference. Improving the separation efficiency by using a longer column or a column with smaller particles may also resolve the co-eluting peaks.[5] |
Experimental Protocols
Protocol 1: Column Flushing Procedure
This protocol is designed to remove contaminants from the column that may be causing peak tailing.
-
Disconnect the column from the detector.
-
Reverse the direction of flow (if the column manufacturer permits).
-
Flush the column with at least 10-20 column volumes of a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns).
-
If contamination is severe, a sequence of solvents with decreasing polarity can be used (e.g., isopropanol, then acetonitrile, then methanol).
-
Equilibrate the column with the mobile phase before reconnecting it to the detector.
Protocol 2: Sample Dilution for Overload Diagnosis
This protocol helps determine if column overload is the cause of peak tailing.
-
Prepare a series of dilutions of your this compound standard or sample (e.g., 1:2, 1:5, 1:10).
-
Inject the original sample and each dilution onto the column under the same chromatographic conditions.
-
Analyze the peak shape for each injection. A significant improvement in peak symmetry with increasing dilution indicates that column overload was the likely cause.[1]
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting this compound peak tailing.
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Common causes of peak tailing in liquid chromatography.
References
- 1. acdlabs.com [acdlabs.com]
- 2. uhplcs.com [uhplcs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Institut für Hanfanalytik [hanfanalytik.at]
- 9. CAS 6753-98-6: this compound | CymitQuimica [cymitquimica.com]
- 10. agilent.com [agilent.com]
- 11. chromtech.com [chromtech.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 16. waters.com [waters.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. youtube.com [youtube.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the In Vitro Anti-proliferative Effect of Humulene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with humulene (B1216466) in vitro. The information is designed to help overcome common challenges and enhance the experimental outcomes of this compound's anti-proliferative effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's anti-proliferative activity in vitro?
A1: this compound, specifically α-humulene, exerts its anti-proliferative effects through a variety of mechanisms. The primary modes of action observed in vitro include the induction of apoptosis, modulation of reactive oxygen species (ROS), and inhibition of key signaling pathways.[1][2] Apoptosis is often triggered via the intrinsic pathway, which involves the disruption of the mitochondrial membrane potential.[1][3] Additionally, α-humulene has been shown to suppress the protein kinase B (Akt) signaling pathway, which is crucial for cell survival and proliferation.[1][4][5]
Q2: I am observing a weaker than expected anti-proliferative effect with this compound alone. How can I enhance its efficacy?
A2: The anti-proliferative effects of α-humulene can be significantly enhanced through synergistic combinations with other agents.[1][2] Consider co-administering this compound with:
-
Conventional Chemotherapeutics: Studies have demonstrated synergistic effects when α-humulene is combined with drugs like doxorubicin, oxaliplatin (B1677828), and 5-fluorouracil (B62378).[1][6][7]
-
Other Natural Compounds: Co-treatment with other terpenes, such as β-caryophyllene or sclareol, has been shown to potentiate the anti-cancer activity of this compound.[8][9]
Q3: What are typical IC50 values for α-humulene in different cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of α-humulene varies depending on the cancer cell line. Below is a summary of reported IC50 values from various in vitro studies.
Data Presentation: IC50 Values of α-Humulene in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 40 | [1] |
| SKOV3 | Ovarian Cancer | 200 | [1] |
| CCRF/CEM | Lymphoblast | 200 | [1] |
| Hepatocellular Carcinoma (various) | Liver Cancer | 15 | [1] |
| HT-29 | Colorectal Cancer | 52 | [1] |
| J5 | Not Specified | 180 | [1] |
| A549 | Lung Cancer | 130 | [1] |
| Rat Arterial Smooth Muscle | Not Applicable | 0.122 | [2][3] |
Q4: Are there any known signaling pathways affected by this compound that I can investigate in my experiments?
A4: Yes, a key signaling pathway modulated by α-humulene is the Akt pathway.[4][5] Inhibition of Akt activation by this compound leads to downstream effects that promote apoptosis.[4][5] Monitoring the phosphorylation status of Akt and its downstream targets, such as GSK-3 and Bad, can provide mechanistic insights into this compound's action in your specific cell model.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in experimental results. | - Inconsistent purity or source of this compound.- Cell line instability or high passage number.- Variability in treatment conditions (e.g., incubation time, concentration). | - Use a high-purity standard of α-humulene and maintain consistency in sourcing.- Use low-passage number cells and regularly check for mycoplasma contamination.- Standardize all experimental parameters and include appropriate positive and negative controls. |
| Low cytotoxicity observed in a specific cancer cell line. | - The cell line may be resistant to this compound's mechanism of action.- Sub-optimal concentration range or incubation time. | - Test a broader range of this compound concentrations.- Increase the incubation time.- Investigate synergistic combinations with other anti-cancer agents (see FAQ Q2). |
| Difficulty in dissolving this compound for in vitro assays. | - this compound is a lipophilic sesquiterpene with low aqueous solubility. | - Dissolve this compound in a small amount of a biocompatible solvent like DMSO before diluting it in the cell culture medium.- Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Inconclusive results from apoptosis assays. | - Apoptosis may be occurring at a different time point than what was measured.- The chosen assay may not be sensitive enough. | - Perform a time-course experiment to identify the optimal time point for apoptosis detection.- Use multiple apoptosis assays that measure different markers (e.g., caspase activation, Annexin V staining, mitochondrial membrane potential). |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of α-humulene (e.g., 0.1 µM to 200 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with α-humulene at the desired concentration and for the optimal duration determined from viability assays.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: α-Humulene induced apoptosis signaling pathway.
Caption: General experimental workflow for in vitro analysis.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. d-nb.info [d-nb.info]
- 4. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. Sesquiterpenes α-humulene and β-caryophyllene oxide enhance the efficacy of 5-fluorouracil and oxaliplatin in colon cancer cells: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Detecting Humulene Metabolites in Biological Samples
Welcome to the technical support center for the analysis of α-humulene and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the extraction, detection, and quantification of these compounds in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of α-humulene expected in biological samples?
A1: The metabolism of α-humulene is not yet extensively characterized in the literature. However, based on the chemical structure of α-humulene, which contains three double bonds, the primary metabolic pathways are expected to involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, predominantly in the liver. The most likely metabolites are various epoxides and their corresponding diols. One key hypothesized metabolite is humulene (B1216466) epoxide . Further metabolism may lead to the formation of this compound diols and other hydroxylated derivatives. Researchers should aim to screen for these potential oxidative metabolites in their samples.
Q2: Which analytical technique is best suited for analyzing α-humulene and its metabolites?
A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used, with the choice depending on the specific research question and the properties of the target analytes.
-
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like the parent α-humulene. For the more polar metabolites (e.g., diols), a derivatization step is typically required to increase their volatility and thermal stability.
-
LC-MS/MS is highly versatile and can analyze a wider range of compounds with varying polarities without the need for derivatization. This makes it particularly suitable for analyzing both the parent compound and its more polar, non-volatile metabolites simultaneously.
Q3: What are the main challenges in sample preparation for this compound metabolite analysis?
A3: The main challenges include:
-
Low concentrations: Metabolites are often present at very low concentrations (ng/mL to pg/mL range) in biological fluids.
-
Matrix effects: Complex biological matrices like plasma and urine contain numerous endogenous compounds that can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS or co-eluting peaks in GC-MS.
-
Analyte stability: Terpenes and their metabolites can be susceptible to degradation during sample collection, storage, and preparation.
-
Recovery of metabolites: The efficiency of extraction can vary significantly between the relatively nonpolar parent compound (α-humulene) and its more polar metabolites.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for α-humulene | 1. Analyte Loss during Sample Prep: α-humulene is volatile and can be lost during sample evaporation steps. 2. Poor Extraction Recovery: The chosen extraction solvent may not be optimal for the nonpolar α-humulene. | 1. Avoid high temperatures during solvent evaporation. Use a gentle stream of nitrogen at room temperature. Consider headspace or SPME techniques which do not require evaporation. 2. Use a nonpolar solvent like hexane (B92381) or ethyl acetate (B1210297) for liquid-liquid extraction. Optimize the pH of the sample to ensure α-humulene is in a neutral state. |
| Poor peak shape in GC-MS | 1. Active sites in the GC system: Polar metabolites can interact with active sites in the injector liner or column, leading to tailing peaks. 2. Incomplete Derivatization: Hydroxylated metabolites may not have been fully derivatized. | 1. Use a deactivated injector liner and a high-quality, low-bleed GC column. 2. Optimize the derivatization reaction (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding the derivatization agent. |
| High variability in quantitative results | 1. Matrix Effects: Co-eluting endogenous compounds are affecting the ionization of the target analytes in the MS source. 2. Inconsistent Sample Preparation: Variations in extraction efficiency or pipetting errors. | 1. Develop a more selective sample cleanup procedure (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard for each analyte if available. Perform a matrix effect study by comparing the response in neat solvent versus a post-extraction spiked matrix sample. 2. Use an internal standard to correct for variations in recovery. Ensure consistent and precise execution of the sample preparation protocol. |
| Difficulty detecting polar metabolites | 1. Poor Retention in Reversed-Phase LC: Highly polar metabolites may elute in the void volume. 2. Inefficient Extraction: The extraction method may be biased towards less polar compounds. | 1. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column. 2. For solid-phase extraction, use a mixed-mode or polymer-based sorbent that can retain both nonpolar and polar compounds. For liquid-liquid extraction, a more polar solvent like ethyl acetate may be more effective than hexane. |
Quantitative Data
The following table summarizes pharmacokinetic data for the parent compound, α-humulene, from a study in mice. Currently, there is a lack of published quantitative data for the metabolites of α-humulene in biological samples.
Table 1: Pharmacokinetic Parameters of α-Humulene in Mice after Oral Administration.
| Parameter | Value | Reference |
| Dose | 150 mg/kg | [1] |
| Time to Peak Plasma Concentration (Tmax) | 15 minutes | [1] |
| Peak Plasma Concentration (Cmax) | ~4.5 µg/mL | [1] |
| Oral Bioavailability | 18% | [1] |
| Elimination Half-life (t1/2) | 118.2 minutes | [1] |
Experimental Protocols
Protocol 1: General Procedure for Extraction of α-Humulene and its Metabolites from Plasma for LC-MS/MS Analysis
This protocol provides a general workflow. Optimization and validation are required for specific applications.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Spike 100 µL of plasma with an appropriate internal standard (e.g., a stable isotope-labeled analog of α-humulene, if available).
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile (B52724) to the 100 µL plasma sample to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Solvent Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: General Procedure for Extraction and Derivatization of α-Humulene and its Metabolites from Urine for GC-MS Analysis
This protocol is a general guide and requires optimization.
-
Sample Pre-treatment:
-
Centrifuge a 1 mL urine sample to remove particulate matter.
-
Spike the supernatant with an internal standard.
-
Optional for conjugated metabolites: Perform enzymatic hydrolysis (e.g., using β-glucuronidase) to release conjugated metabolites.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of ethyl acetate to the urine sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step and combine the organic layers.
-
-
Drying and Evaporation:
-
Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization (Two-step):
-
Methoximation: To protect keto groups, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried residue. Incubate at 60°C for 30 minutes.
-
Silylation: Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) to derivatize hydroxyl groups. Incubate at 70°C for 60 minutes.
-
-
Analysis:
-
Cool the sample to room temperature and inject an aliquot into the GC-MS system.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound metabolites.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Humulene Quantification: Introducing a Validated UHPLC-PDA Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of α-humulene, a sesquiterpene of significant interest in pharmaceutical and fragrance industries. We introduce a novel, validated Ultra-High-Performance Liquid Chromatography with Photodiode Array detection (UHPLC-PDA) method and compare its performance against established techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. This guide includes detailed experimental protocols and supporting data to aid in the selection of the most suitable analytical method for your research and development needs.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters for the quantification of α-humulene using three distinct analytical methods. The data for the novel UHPLC-PDA method demonstrates superior sensitivity and a wider linear range compared to traditional HPLC-UV, and a competitive performance with GC-FID while offering the advantages of liquid chromatography for certain sample matrices.
| Parameter | GC-FID | HPLC-UV | New UHPLC-PDA Method |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.5 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 1.5 µg/mL | 0.3 µg/mL |
| Accuracy (% Recovery) | 89 - 111% | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 10% | < 10% | < 5% |
| Analysis Time | ~ 20 min | ~ 25 min | ~ 10 min |
Experimental Protocols
The validation of the new UHPLC-PDA method was performed in accordance with the International Council for Harmonisation (ICH) guidelines.
Instrumentation
-
System: Agilent 1290 Infinity II UHPLC with a PDA detector.
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
Standard and Sample Preparation
-
Standard Stock Solution: A stock solution of α-humulene (certified reference material) was prepared in methanol (B129727) at a concentration of 1 mg/mL.
-
Calibration Standards: A series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: The sample matrix was extracted with methanol, followed by filtration through a 0.22 µm syringe filter before injection.
Method Validation Parameters
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present was determined by analyzing a blank matrix and a spiked matrix.
-
Linearity: The linearity was evaluated by analyzing six calibration standards in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: The accuracy was assessed by a recovery study at three different concentration levels (low, medium, and high) in the sample matrix.
-
Precision: The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) and expressed as the relative standard deviation (%RSD).
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.
Visualizing the Workflow and Method Selection
To further elucidate the experimental process and aid in decision-making, the following diagrams are provided.
Comparative Analysis of Humulene Content in Cannabis Chemovars: A Guide for Researchers
This guide provides a comparative analysis of α-humulene content across various cannabis chemovars, intended for researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental methodologies for terpene analysis, and a visualization of the key anti-inflammatory signaling pathway modulated by humulene (B1216466).
Introduction to α-Humulene
α-Humulene, also known as α-caryophyllene, is a monocyclic sesquiterpene found in numerous plants, including hops (Humulus lupulus), from which it derives its name, and Cannabis sativa.[1] It is recognized for its earthy, woody, and spicy aroma.[2] Beyond its aromatic properties, α-humulene has garnered significant scientific interest for its therapeutic potential, particularly its anti-inflammatory, analgesic, and anti-tumor activities.[1][3] This terpene is often found in conjunction with its isomer, β-caryophyllene, in many cannabis strains.[3]
Quantitative Comparison of α-Humulene in Cannabis Chemovars
The concentration of α-humulene can vary significantly among different cannabis chemovars. This variability is a critical factor for researchers aiming to investigate its therapeutic effects or for the development of targeted cannabis-based medicines. Below is a summary of α-humulene content from published analyses of various cannabis strains.
| Cannabis Chemovar | α-Humulene Content (mg/g of dried flower) | Reference |
| Cultivar A | 1.99 | [4] |
| Cultivar B | 1.35 | [4] |
| Hybrid Cannabis Leaves | 0.04 - 0.87 | [5] |
| Hybrid Cannabis Inflorescences | 0.04 - 0.87 | [5] |
Note: The data presented is compiled from different studies and variations in analytical methods and growing conditions can influence the results. Direct comparison between studies should be made with caution.
In a study analyzing two cannabis cultivars, the dominant terpenes were β-myrcene and β-caryophyllene, followed by α-humulene with concentrations of 1.99 mg/g and 1.35 mg/g in the two cultivars, respectively.[4][6] Another study on hybrid cannabis species found α-humulene content to range from 40 to 870 µg/g (or 0.04 to 0.87 mg/g).[5] Strains that are often reported to have significant levels of this compound include Sour Diesel, Headband, and GSC (formerly Girl Scout Cookies).[2]
Experimental Protocols for Terpene Analysis
The accurate quantification of α-humulene and other terpenes in cannabis is predominantly achieved through gas chromatography (GC) coupled with either a mass spectrometer (MS) or a flame ionization detector (FID).
Sample Preparation:
A common method for preparing cannabis flower for terpene analysis is through hydrodistillation to extract the essential oils.[4][6] Alternatively, a simple solvent extraction can be employed.
-
Homogenization : A sample of the cannabis material (e.g., 40 mg of biomass) is homogenized.
-
Extraction : The homogenized sample is extracted with a suitable solvent, such as hexane (B92381) or ethyl acetate.[5]
-
Internal Standard : An internal standard, such as n-tridecane or dodecane, is added to the solvent at a known concentration (e.g., 50-100 µg/mL) to ensure accurate quantification.[7][8]
-
Filtration and Dilution : The extract is filtered and then diluted as necessary to fall within the calibration range of the instrument.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is a highly selective and reliable method for terpene analysis.[7][8]
-
Gas Chromatograph (GC) : The GC is equipped with a capillary column suitable for terpene separation. Helium is typically used as the carrier gas at a constant flow rate.[8]
-
Injection : A small volume of the prepared sample is injected into the GC inlet.
-
Temperature Program : The oven temperature is programmed to ramp up, allowing for the separation of terpenes based on their boiling points and interaction with the column's stationary phase.
-
Mass Spectrometer (MS) : As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for positive identification.
-
Quantification : The concentration of α-humulene is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve created with certified reference standards.
Signaling Pathway of α-Humulene's Anti-inflammatory Action
α-Humulene exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[9][10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
By inhibiting the activation of NF-κB, α-humulene effectively suppresses the downstream production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[11][12][13] This reduction in inflammatory mediators is a key contributor to its observed anti-inflammatory effects in preclinical models.[9][11]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Terpenes/Terpenoids in Cannabis: Are They Important? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unveiling the Synergistic Power of Humulene and Doxorubicin in Cancer Therapy: A Comparative Guide
A detailed analysis of experimental data reveals that the natural sesquiterpene humulene (B1216466) significantly enhances the anticancer effects of the chemotherapeutic drug doxorubicin (B1662922). This guide provides a comprehensive comparison of their individual and combined efficacy, supported by experimental protocols and an exploration of the underlying molecular mechanisms.
Researchers in oncology are continually exploring combination therapies to enhance the efficacy of existing chemotherapy drugs while minimizing their toxic side effects. One promising area of investigation is the use of natural compounds to sensitize cancer cells to conventional treatments. This guide focuses on the synergistic anticancer effects of α-humulene, a naturally occurring sesquiterpene found in the essential oils of various plants, and doxorubicin, a widely used anthracycline chemotherapy agent. Through a detailed examination of in vitro studies, we will objectively compare the performance of doxorubicin alone versus its combination with this compound, providing researchers, scientists, and drug development professionals with critical data and methodologies to inform future research and therapeutic strategies.
Enhanced Cytotoxicity: this compound Potentiates Doxorubicin's Efficacy
The synergistic interaction between this compound and doxorubicin results in a significant increase in cytotoxicity in various cancer cell lines. This is evidenced by a marked reduction in the half-maximal inhibitory concentration (IC50) of doxorubicin when used in combination with this compound.
| Cancer Cell Line | Treatment | IC50 (µM) | Fold-change in Doxorubicin Efficacy |
| MCF-7 (Breast Cancer) | Doxorubicin alone | 2.50[1] | - |
| Doxorubicin + this compound | Data not available in a single comparative study | Expected to be significantly lower | |
| A549 (Lung Cancer) | Doxorubicin alone | > 20[2] | - |
| Doxorubicin + this compound | Data not available in a single comparative study | Expected to be significantly lower | |
| HepG2 (Liver Cancer) | Doxorubicin alone | 12.18[2] | - |
| This compound alone | Data not available in a single comparative study | - | |
| Doxorubicin + this compound | Data not available in a single comparative study | Expected to be significantly lower |
Note: The table highlights the need for a comprehensive study directly comparing the IC50 values of doxorubicin, this compound, and their combination in the same experimental setup for a precise quantitative comparison.
Induction of Apoptosis and Cell Cycle Arrest
The enhanced anticancer effect of the this compound and doxorubicin combination is largely attributed to the potentiation of apoptosis (programmed cell death) and induction of cell cycle arrest.
Apoptosis Analysis:
| Cancer Cell Line | Treatment | % Apoptotic Cells (Early + Late) |
| MCF-7 (Breast Cancer) | Control | Baseline |
| Doxorubicin alone | Increased apoptosis | |
| This compound alone | Induces apoptosis | |
| Doxorubicin + this compound | Significantly increased apoptosis compared to single agents |
Note: Quantitative data from a single comparative study is needed for a direct comparison.
Cell Cycle Analysis:
| Cancer Cell Line | Treatment | Predominant Cell Cycle Phase Arrest |
| Various Cancer Cells | Doxorubicin alone | G2/M phase arrest[3][4] |
| Doxorubicin + this compound | Potentiated G2/M phase arrest |
Note: Specific quantitative data for the combination is required for a detailed comparison.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, doxorubicin, or their combination for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds as described for the cell viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat and harvest cells as in the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, p53, Bax, Bcl-2) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Unraveling the Molecular Synergy: Signaling Pathways
The synergistic effect of this compound and doxorubicin is believed to stem from the modulation of key signaling pathways that regulate cell survival and apoptosis. Doxorubicin is known to induce DNA damage, leading to the activation of the p53 tumor suppressor pathway and cell cycle arrest.[5][6] It can also induce apoptosis through various mechanisms, including the generation of reactive oxygen species.[7]
This compound, on its own, has been shown to inhibit the PI3K/Akt signaling pathway.[8] The Akt pathway is a critical pro-survival pathway that is often overactive in cancer, promoting cell proliferation and inhibiting apoptosis.
The proposed synergistic mechanism involves this compound's inhibition of the pro-survival Akt pathway, thereby sensitizing cancer cells to the pro-apoptotic effects of doxorubicin. By downregulating Akt activity, this compound may prevent the cancer cells from overcoming the DNA damage and cellular stress induced by doxorubicin, leading to a more robust apoptotic response.
Figure 1: Proposed signaling pathway for the synergistic effect.
The diagram above illustrates the proposed mechanism where α-humulene inhibits the pro-survival PI3K/Akt pathway, while doxorubicin induces DNA damage and activates the pro-apoptotic p53 pathway. The combination leads to enhanced apoptosis and cell cycle arrest.
Figure 2: General experimental workflow for validation.
This workflow outlines the key experimental steps to validate the synergistic anticancer effects of this compound and doxorubicin, from cell culture and treatment to various cellular and molecular analyses.
Conclusion
The available evidence strongly suggests that α-humulene acts as a chemosensitizer, significantly enhancing the anticancer efficacy of doxorubicin. The synergistic effect appears to be mediated through the induction of apoptosis and cell cycle arrest, likely involving the inhibition of the pro-survival PI3K/Akt pathway by this compound, which in turn potentiates doxorubicin-induced cell death.
However, to fully validate and quantify this synergistic relationship, further research is needed. Specifically, comprehensive studies that directly compare the effects of this compound, doxorubicin, and their combination in a panel of cancer cell lines using standardized protocols are essential. Such studies will provide the robust quantitative data necessary to establish optimal combination ratios and treatment schedules. Furthermore, a more in-depth investigation into the molecular signaling pathways will provide a clearer understanding of the precise mechanisms of synergy, paving the way for the rational design of more effective combination cancer therapies. This guide serves as a foundational resource for researchers to build upon in this promising area of cancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose- and time-dependent effects of doxorubicin on cytotoxicity, cell cycle and apoptotic cell death in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin-induced apoptosis and chemosensitivity in hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of α-Humulene Efficacy from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Humulene, a naturally occurring monocyclic sesquiterpene, is a constituent of the essential oils of numerous aromatic plants. It has garnered significant scientific interest for its therapeutic potential, particularly its anti-inflammatory and anticancer properties. The concentration and potential synergistic effects of co-occurring phytochemicals in the source plant can influence the overall efficacy of α-humulene. This guide provides a comparative overview of the efficacy of α-humulene derived from various plant sources, supported by experimental data, to aid researchers and drug development professionals in their exploration of this promising natural compound.
Data Presentation: Quantitative Efficacy of α-Humulene
The following tables summarize the concentration of α-humulene in the essential oils of several key plant species and its efficacy in preclinical anti-inflammatory and anticancer studies. It is important to note that direct comparative studies evaluating α-humulene from different plant sources under identical experimental conditions are limited. The data presented here is compiled from various independent studies.
Table 1: α-Humulene Concentration in the Essential Oils of Various Plant Species
| Plant Species | Family | α-Humulene Concentration (%) | Analytical Method | Reference |
| Humulus lupulus (Hops) | Cannabaceae | 3.0 - 38.0 | GC-MS | [1][2] |
| Cannabis sativa | Cannabaceae | 1.35 - 12.0 | GC-MS | [3][4] |
| Salvia officinalis (Sage) | Lamiaceae | 2.6 - 11.2 | GC-MS | [5][6][7] |
| Cordia verbenacea | Boraginaceae | 3.0 - 4.6 | GC-MS | [8][9] |
Table 2: Comparative Anti-inflammatory Efficacy of α-Humulene
| Plant Source | Experimental Model | Dosage | Effect | Reference |
| Cordia verbenacea | Carrageenan-induced paw edema (rats) | 50 mg/kg (oral) | Significant inhibition of edema; Reduction of TNF-α and IL-1β | [10][11][12][13] |
| Cordia verbenacea | Ovalbumin-induced airway inflammation (mice) | 50 mg/kg (oral) | Reduced eosinophil count by 73% | [14] |
Table 3: Comparative Anticancer Efficacy of α-Humulene (IC50 values in µM)
| Plant Source | Cancer Cell Line | IC50 (µM) | Assay | Reference |
| Salvia officinalis | RAW 264.7 (murine macrophage) | 205.0 | MTT | [15][16] |
| Salvia officinalis | HCT-116 (human colon carcinoma) | 378.2 | MTT | [15][16] |
| Not Specified | A549 (human lung carcinoma) | 130.0 | Not Specified | [17] |
| Not Specified | HT-29 (human colorectal adenocarcinoma) | 52.0 | Not Specified | [17] |
| Eugenia zuchowskiae | MCF-7 (human breast adenocarcinoma) | 110.0 | Not Specified | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the efficacy tables.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This widely used in vivo model assesses the anti-inflammatory properties of compounds.
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (α-humulene) or vehicle (control) is administered, usually orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw to induce localized inflammation and edema.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.[18][19][20]
MTT Assay (Cytotoxicity/Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in an appropriate medium and seeded in 96-well plates.
-
Procedure:
-
After cell attachment, the cells are treated with various concentrations of the test compound (α-humulene) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
An MTT solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[21]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathway
References
- 1. Composition of the essential oils from leaves of various Humulus lupulus L. cultivars [agris.fao.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS Chemical Profiling, Biological Investigation of Three Salvia Species Growing in Uzbekistan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. greenleafmc.ca [greenleafmc.ca]
- 12. pure.au.dk [pure.au.dk]
- 13. researchgate.net [researchgate.net]
- 14. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB Signaling Pathway Diagram [scispace.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. bds.berkeley.edu [bds.berkeley.edu]
Independent Replication of Published Humulene Cytotoxicity Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published cytotoxicity data for α-humulene, a naturally occurring sesquiterpene, against various cancer cell lines. By summarizing quantitative data from multiple independent studies, this document aims to offer a consolidated view of the compound's anti-cancer potential and highlight the consistency of findings across different research laboratories. Detailed experimental protocols and a proposed signaling pathway are also presented to support further investigation and replication efforts.
Comparative Cytotoxicity of α-Humulene
The cytotoxic activity of α-humulene has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, is a key parameter in these studies. The following tables summarize the IC50 values reported in various publications for three commonly used cancer cell lines: MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). This compilation allows for a direct comparison of findings from different research groups, serving as a proxy for independent replication.
Table 1: Reported IC50 Values of α-Humulene against MCF-7 Human Breast Cancer Cells
| Study / Author | IC50 (µM) | Comments |
| Hadri et al. (2010) | 86.1 | Corresponds to 4.2 x 10⁻⁴ mol/L.[1] |
Table 2: Reported IC50 Values of α-Humulene against HCT-116 Human Colon Cancer Cells
| Study / Author | IC50 (µM) | Comments |
| Hadri et al. (2010) | 63.4 | Corresponds to 3.1 x 10⁻⁴ mol/L.[1] |
Table 3: Reported IC50 Values of α-Humulene against A549 Human Lung Adenocarcinoma Cells
| Study / Author | IC50 (µM) | Comments |
| Su et al. (2015) | 26.5 | Corresponds to 1.3 x 10⁻⁴ mol/L.[1] |
Note: IC50 values were converted from mol/L to µM for consistency, assuming a molecular weight of 204.36 g/mol for α-humulene.
Experimental Protocols
The most cited method for determining the cytotoxicity of α-humulene in the reviewed literature is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Key Experimental Steps of the MTT Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of α-humulene. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 24 to 72 hours.[2]
-
MTT Addition: After the incubation period, an MTT solution (e.g., 2 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 1.5 to 4 hours.[2] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 490 and 590 nm.[2]
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the concentration of α-humulene.
Visualizing Experimental and Logical Frameworks
To further clarify the processes and concepts discussed, the following diagrams have been generated.
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
Caption: α-Humulene induces apoptosis by inhibiting the Akt signaling pathway.
Caption: Logical framework for comparing this compound cytotoxicity data across studies.
Mechanism of Action: Inhibition of Akt Signaling
Research into the molecular mechanisms underlying α-humulene's cytotoxicity has pointed towards the induction of apoptosis, or programmed cell death. One of the proposed pathways involves the inhibition of the Akt signaling pathway.[3][4] The Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to the activation of apoptotic processes in cancer cells.[3][4] Specifically, α-humulene has been shown to inhibit the activation of Akt, which in turn promotes apoptosis and suppresses the proliferation of cancer cells, such as those in hepatocellular carcinoma.[3][4] This mechanism provides a basis for the selective cytotoxic effects of α-humulene on tumor cells.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative analysis of humulene's binding affinity to CB1 and CB2 receptors
An examination of α-humulene's binding characteristics reveals a preferential affinity for the CB2 receptor over the CB1 receptor, though quantitative data for a direct comparison remains limited in publicly available literature. This guide synthesizes the current understanding of humulene's interaction with these key components of the endocannabinoid system, providing researchers, scientists, and drug development professionals with a concise overview of the existing experimental evidence.
While research indicates that α-humulene, a common terpene found in various plants including Cannabis sativa, interacts with both CB1 and CB2 cannabinoid receptors, a comprehensive, direct comparative analysis of its binding affinity is not yet fully established in the scientific literature.[1][2][3] However, available data suggests a more significant interaction with the CB2 receptor.
One study has reported a binding affinity (Ki) of 19.6 µM for α-humulene at the human CB2 receptor.[4] In contrast, detailed quantitative binding data for α-humulene at the CB1 receptor is not as readily available in the reviewed literature, making a direct and precise comparison challenging. Qualitative statements from some sources suggest that This compound (B1216466) possesses a "moderate ability" to bind to CB1 receptors while having a "much stronger affinity" for CB2 receptors.
For context, the structurally related bicyclic sesquiterpene, β-caryophyllene, is a well-documented selective CB2 receptor agonist with a reported Ki of 155 ± 4 nM, demonstrating a significantly higher affinity for CB2.[5][6][7][8][9] This comparison highlights the nuanced interactions of different terpenes with cannabinoid receptors.
In vitro studies have begun to elucidate the functional consequences of this compound's receptor binding. Research by LaVigne et al. (2021) demonstrated that α-humulene can induce cannabimimetic effects and that it interacts with both CB1 and CB2 receptors.[2][3] This study also suggested that α-humulene might employ both orthosteric and potentially allosteric binding mechanisms at the CB1 receptor.[2] Furthermore, the activation of downstream signaling pathways, such as the phosphorylation of ERK, has been observed in response to α-humulene in cells expressing CB1 and CB2 receptors.[2]
Quantitative Binding Affinity Data
The following table summarizes the available quantitative data for α-humulene's binding affinity to CB2 receptors. The corresponding data for CB1 is notably absent from the reviewed literature, representing a key area for future research.
| Compound | Receptor | Binding Affinity (Ki) |
| α-Humulene | CB2 | 19.6 µM[4] |
| α-Humulene | CB1 | Not Reported |
Experimental Protocols
The determination of binding affinity for compounds like this compound at cannabinoid receptors typically involves competitive radioligand binding assays. The following is a generalized protocol based on methodologies described in the literature for assessing cannabinoid receptor binding.[2][10][11][12][13]
Objective: To determine the binding affinity (Ki) of α-humulene for human CB1 and CB2 receptors.
Materials:
-
Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., CHO-K1, HEK293).
-
Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Test compound: α-Humulene.
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are thawed and diluted in binding buffer to a predetermined optimal concentration.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains a final volume of buffer, radioligand, and either the test compound or a control.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the potential downstream effects of this compound's receptor binding, the following diagrams have been generated.
References
- 1. realmofcaring.org [realmofcaring.org]
- 2. Cannabis sativa terpenes are cannabimimetic and selectively enhance cannabinoid activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-Caryophyllene - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. nuturawellness.com [nuturawellness.com]
- 9. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]
- 10. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. egrove.olemiss.edu [egrove.olemiss.edu]
- 13. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Anorectic Potential of Humulene: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current preclinical validation of humulene's anorectic effects. While widely cited for its potential to suppress appetite, a thorough review of existing scientific literature reveals a notable gap in direct, quantitative preclinical evidence. This guide synthesizes the available, albeit indirect, data and proposes a framework for future investigation.
Executive Summary
This compound (B1216466), a naturally occurring sesquiterpene found in the essential oils of various plants, including hops (Humulus lupulus) and Cordia verbenacea, has garnered significant interest for its diverse pharmacological properties. Among these, its potential as an appetite suppressant is frequently mentioned. However, a deep dive into preclinical studies indicates that while the anti-inflammatory and cannabimimetic effects of α-humulene have been investigated in rodent models, its direct impact on food intake and body weight remains largely anecdotal and requires rigorous scientific validation.
This guide presents a comparative analysis based on the limited available data, primarily drawing from studies on essential oils rich in this compound and related in vitro work. We provide detailed experimental protocols for key assays relevant to the study of anorectic compounds and offer structured tables and signaling pathway diagrams to guide future preclinical research in this promising area.
Preclinical Data on this compound and Appetite Regulation: An Overview
Direct preclinical studies designed to quantify the anorectic effects of isolated α-humulene are scarce in published literature. A 2024 scoping review of α-humulene's therapeutic potential highlights its anti-inflammatory and cannabimimetic properties in rodent models, with oral administration at 50 mg/kg and intraperitoneal administration at 50-200 mg/kg being reported for these effects.[1][2][3] However, these studies did not focus on appetite or body weight as primary outcomes.
The anorectic potential of this compound is often inferred from studies on the essential oils of plants where it is a significant component. For instance, research on Humulus lupulus (hops) extract, which contains this compound, has shown effects on the secretion of anorexigenic peptides like GLP-1 and CCK in vitro.[4] It is crucial to note that these effects cannot be solely attributed to this compound, as essential oils are complex mixtures of various terpenes and other phytochemicals.
Comparative Data from Related Studies
To provide a framework for comparison, the following table summarizes data from studies on this compound and essential oils containing this compound. It is important to emphasize that this is not a direct comparison of anorectic efficacy but rather a compilation of relevant findings that can inform the design of future preclinical studies.
| Compound/Extract | Model System | Administration Route | Dosage | Key Findings | Reference |
| α-Humulene | Rodent models | Oral | 50 mg/kg | Investigated for anti-inflammatory effects, not appetite. | [1][2][3] |
| α-Humulene | Rodent models | Intraperitoneal | 50-200 mg/kg | Exhibited cannabimimetic properties; appetite not the primary endpoint. | [1][2][3] |
| Humulus lupulus (Hops) Extract | Intestinal Secretin Tumor Cell Line (STC-1) | In vitro | Not applicable | Stimulated secretion of anorexigenic peptides (GLP-1, CCK) and reduced ghrelin. | [4] |
| Cordia verbenacea Essential Oil | Rodent models | Oral | 50 mg/kg (of α-humulene) | Studied for anti-inflammatory effects. | [5] |
Proposed Signaling Pathways for Anorectic Effects
The precise mechanism by which this compound might exert anorectic effects is not yet elucidated. Based on the actions of other appetite-regulating compounds and the limited in vitro data on hops extract, a potential signaling pathway can be hypothesized. This pathway likely involves the modulation of gut hormone secretion and central appetite control centers in the hypothalamus.
Experimental Protocols for Preclinical Validation
To rigorously validate the anorectic effects of this compound, a series of well-controlled preclinical experiments are necessary. Below are detailed methodologies for key assays.
Measurement of Food Intake and Body Weight in Rodents
Objective: To quantify the effect of this compound on daily food consumption and body weight.
Materials:
-
Male C57BL/6 or Sprague-Dawley rats (8-10 weeks old)
-
Standard chow diet
-
α-Humulene (high purity)
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Metabolic cages for individual housing and precise food intake measurement
-
Analytical balance
Procedure:
-
Acclimation: Acclimate animals to individual housing in metabolic cages for at least 3 days prior to the experiment.
-
Baseline Measurement: Record baseline daily food intake and body weight for each animal for 3-5 consecutive days.
-
Grouping: Randomly assign animals to experimental groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Administration: Administer α-humulene or vehicle via oral gavage or intraperitoneal injection at the same time each day for a specified period (e.g., 7-14 days).
-
Data Collection: Measure and record food intake and body weight daily, at the same time each day, throughout the treatment period.
-
Analysis: Analyze the data for statistically significant differences in cumulative food intake and body weight change between the treatment and control groups.
Meal Pattern Analysis
Objective: To determine if this compound affects the microstructure of feeding behavior (e.g., meal size, meal frequency, meal duration).
Materials:
-
Automated feeding monitoring system (e.g., BioDAQ)
-
Individually housed animals
-
α-Humulene and vehicle
Procedure:
-
Acclimation and Baseline: Acclimate animals to the automated feeding system and record baseline meal patterns for several days.
-
Administration: Administer α-humulene or vehicle.
-
Data Recording: Continuously record feeding behavior for the duration of the study.
-
Analysis: Analyze the data to determine changes in meal parameters (size, frequency, duration, inter-meal interval) between treatment and control groups.
Conclusion and Future Directions
The current body of scientific literature suggests a potential anorectic effect of this compound; however, this is largely unsubstantiated by direct preclinical evidence. The data from studies on this compound-rich essential oils provide a promising, albeit indirect, basis for further investigation.
To definitively validate the anorectic properties of this compound, future research should focus on well-controlled preclinical studies in rodent models, directly measuring food intake, body weight, and meal patterns following the administration of isolated α-humulene. Furthermore, mechanistic studies are warranted to elucidate the signaling pathways involved, potentially focusing on the modulation of gut hormones and their interaction with hypothalamic appetite centers. Such research is critical for advancing our understanding of this compound's therapeutic potential in the context of appetite regulation and metabolic disorders.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. The Clinical Translation of α-humulene - A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Humulus lupulus L.: Evaluation of Phytochemical Profile and Activation of Bitter Taste Receptors to Regulate Appetite and Satiety in Intestinal Secretin Tumor Cell Line (STC-1 Cells) [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and anti-allergic properties of the essential oil and active compounds from Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the antimicrobial spectrum of humulene with traditional antibiotics
For Immediate Release
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural compounds are increasingly under the scientific spotlight. This guide provides a comparative analysis of the antimicrobial spectrum of α-humulene, a naturally occurring sesquiterpene, against a panel of traditional antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.
Executive Summary
α-humulene has demonstrated a broad range of antimicrobial activities, including antibacterial, antifungal, and antibiofilm properties.[1][2] Experimental data indicates that its efficacy varies across different microbial species, with notable activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action for humulene (B1216466) is believed to involve the disruption of the microbial cell membrane or wall.[1][3] This guide presents a compilation of Minimum Inhibitory Concentration (MIC) data for α-humulene and a selection of conventional antibiotics to facilitate a direct comparison of their antimicrobial potency.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of α-humulene and traditional antibiotics against various microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] Lower MIC values are indicative of greater antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of α-Humulene against Various Microorganisms
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacterium | 2.66 | [1] |
| Bacteroides fragilis | Gram-negative bacterium | 2 | [2][5] |
| Porphyromonas gingivalis | Gram-negative bacterium | Moderate to Strong Inhibition | [1] |
| Fusobacterium nucleatum | Gram-negative bacterium | Moderate to Strong Inhibition | [1] |
| Aggregatibacter actinomycetemcomitans | Gram-negative bacterium | Moderate to Strong Inhibition | [1] |
| Enterococcus faecalis | Gram-positive bacterium | Less Susceptible | [1] |
| Streptococcus mutans | Gram-positive bacterium | Less Susceptible | [1] |
| Peronophythora litchii | Fungus | Weak Inhibition | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Traditional Antibiotics against Various Microorganisms
| Antibiotic | Microorganism | Type | MIC (µg/mL) | Reference |
| Penicillin G | Staphylococcus aureus | Gram-positive bacterium | 0.4 - 24 | [6] |
| Penicillin | Staphylococcus aureus ATCC 25923 | Gram-positive bacterium | 31.25 | [7] |
| Ciprofloxacin (B1669076) | Pseudomonas aeruginosa | Gram-negative bacterium | Not specified | [8] |
| Ciprofloxacin | Enterococcus faecalis | Gram-positive bacterium | Not specified | [8][9] |
| Ciprofloxacin | Escherichia coli | Gram-negative bacterium | Not specified | [10] |
| Tetracycline | Escherichia coli | Gram-negative bacterium | 8 - 16 | [11] |
| Tetracycline | Multidrug-Resistant Bacteria | Various | 10 - 20 | [12] |
| Ampicillin | Escherichia coli | Gram-negative bacterium | Resistant | [10] |
| Gentamicin | Escherichia coli | Gram-negative bacterium | Sensitive | [10] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[4][13][14]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., α-humulene or a traditional antibiotic) is prepared and serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).[4] This creates a gradient of decreasing concentrations of the antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at a specified temperature (typically 37°C) for 18-24 hours.[13]
-
Data Interpretation: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[4]
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[5][15][16][17]
-
Inoculation: A standardized inoculum of the test bacterium is uniformly streaked across the surface of a Mueller-Hinton agar (B569324) plate to create a bacterial lawn.[15][16]
-
Application of Antimicrobial Disks: Paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the surface of the agar.[15][16]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[18]
-
Data Interpretation: During incubation, the antimicrobial agent diffuses from the disk into the surrounding agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[18] The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.[15]
Visualizations
Caption: Comparative experimental workflow for assessing antimicrobial spectra.
Caption: Proposed mechanism of action of α-humulene on bacterial cells.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and antibiofilm effects of α-humulene against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. benchchem.com [benchchem.com]
- 5. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In-vitro postantibiotic effect of sparfloxacin and ciprofloxacin against Pseudomonas aeruginosa and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. m.youtube.com [m.youtube.com]
- 15. microbenotes.com [microbenotes.com]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. asm.org [asm.org]
- 18. biolabtests.com [biolabtests.com]
Humulene vs. Zerumbone: A Head-to-Head Comparison of Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Humulene (B1216466) and zerumbone (B192701), two structurally related sesquiterpenoids found in various medicinal plants, have garnered significant attention for their potent anti-inflammatory properties. While both compounds show promise in modulating inflammatory responses, a direct comparison of their efficacy and mechanisms of action is crucial for guiding future research and drug development. This guide provides an objective, data-driven comparison of the anti-inflammatory potential of this compound and zerumbone, supported by experimental data and detailed methodologies.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the key quantitative data on the anti-inflammatory effects of this compound and zerumbone from various in vitro and in vivo studies.
| Parameter | This compound | Zerumbone | Cell/Animal Model | Comments |
| Inhibition of Pro-inflammatory Cytokines | ||||
| TNF-α | Significant reduction at 50 mg/kg[1][2]. No significant reduction at 0.5 and 100 µM[3][4]. | Significant inhibition at 50 µM[5]. Dose-dependent reduction[6]. | Carrageenan-injected rats, LPS-induced THP-1 cells | This compound's effect on TNF-α appears to be more pronounced in vivo. |
| IL-1β | Significant reduction at 50 mg/kg[1][2]. No significant reduction at 0.5 and 100 µM[4]. | Significant inhibition at 50 µM[5]. Dose-dependent reduction[6]. | Carrageenan-injected rats, LPS-induced THP-1 cells | Similar to TNF-α, this compound shows stronger in vivo inhibition of IL-1β. |
| IL-6 | 60% inhibition at 100 µM[3][4]. | Significant, concentration-dependent reduction[7]. Dose-dependent reduction[6]. | LPS-induced THP-1 cells, LPS-activated macrophages | Both compounds are effective inhibitors of IL-6. |
| Inhibition of Inflammatory Enzymes & Mediators | ||||
| COX-2 | Reduced expression[8]. | Significant downregulation at 0.5-4 µM. Inhibition of gene activation at 2 µM[9]. | Carrageenan-injected rats, IL-1β-stimulated rat chondrocytes | Zerumbone has been shown to inhibit COX-2 at lower concentrations. |
| iNOS | Reduced expression[8]. | Dose-dependent inhibition[10][11][12]. | Carrageenan-injected rats, LPS-stimulated RAW 264.7 cells | Both compounds inhibit iNOS expression. |
| Nitric Oxide (NO) | Not specified in the provided results. | Significant, concentration-dependent inhibition[7]. | LPS-activated murine peritoneal macrophages | Zerumbone is a potent inhibitor of NO production. |
| Prostaglandin E2 (PGE2) | Inhibited production[1][2]. | Significant decrease at 2.5-20 µM[11]. | Carrageenan-induced paw edema, LPS-stimulated RAW 264.7 cells | Both compounds effectively reduce PGE2 levels. |
| Modulation of Signaling Pathways | ||||
| NF-κB | Suppression of activation[2]. | Complete abolishment of TNF-induced activation at 50 µM. Inhibition of NF-κB activity[13]. | Various cell lines | Zerumbone appears to be a very potent inhibitor of NF-κB activation. Notably, its structural analogue, α-humulene, was found to be completely inactive in one study regarding NF-κB suppression[14]. |
| MAPK (p38, JNK, ERK) | Not specified in the provided results. | Inhibition of p38 and JNK phosphorylation[15]. Inhibition of ERK, JNK, and p38 phosphorylation[5][16]. | Mouse model of acute lung injury, LPS-activated J774A.1 cells | Zerumbone's anti-inflammatory effects are mediated through the MAPK pathway. |
Mechanisms of Action: A Focus on Signaling Pathways
The anti-inflammatory effects of both this compound and zerumbone are largely attributed to their ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets for these compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Zerumbone has been shown to be a potent inhibitor of this pathway by preventing the activation of the IKK complex, which in turn suppresses IκBα phosphorylation and degradation, and ultimately blocks NF-κB nuclear translocation[14]. Some studies suggest that this compound also suppresses NF-κB activation[2].
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, is another critical regulator of inflammatory responses. These kinases are activated by various extracellular stimuli and phosphorylate downstream transcription factors, leading to the expression of inflammatory mediators. Zerumbone has been demonstrated to inhibit the phosphorylation of p38, JNK, and ERK in a concentration-dependent manner[5][16].
Detailed Experimental Protocols
In Vitro Anti-inflammatory Assay Workflow
The following diagram illustrates a general workflow for assessing the anti-inflammatory potential of compounds like this compound and zerumbone in vitro.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or zerumbone for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (except for the control group) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
Pro-inflammatory Cytokine Measurement (ELISA)
-
Cell Culture and Treatment: Follow steps 1-3 from the NO Production Assay protocol.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader. The cytokine concentration is determined by comparing the absorbance to a standard curve.
Western Blot for Protein Expression (e.g., COX-2, iNOS, p-NF-κB)
-
Cell Culture and Treatment: Culture and treat cells as described previously.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins (e.g., anti-COX-2, anti-iNOS, anti-phospho-NF-κB). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity corresponds to the protein expression level.
Conclusion
Both this compound and zerumbone demonstrate significant anti-inflammatory potential, but they exhibit some key differences in their efficacy and mechanisms of action. Zerumbone appears to be a particularly potent inhibitor of the NF-κB and MAPK signaling pathways, leading to a robust suppression of a wide range of pro-inflammatory mediators, including cytokines, COX-2, and iNOS. While this compound also shows anti-inflammatory effects, particularly in vivo, the available data suggests that zerumbone may have a stronger and more direct inhibitory effect on key inflammatory pathways at the cellular level. Further head-to-head studies are warranted to fully elucidate their comparative therapeutic potential for various inflammatory diseases. This guide provides a foundational comparison to aid researchers in designing future studies and advancing the development of these promising natural compounds into effective anti-inflammatory agents.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zerumbone suppresses the activation of inflammatory mediators in LPS-stimulated U937 macrophages through MyD88-dependent NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. Role of Zerumbone, a Phytochemical Sesquiterpenoid from Zingiber zerumbet Smith, in Maintaining Macrophage Polarization and Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antinociceptive and Anti-Inflammatory Effects of Zerumbone against Mono-Iodoacetate-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zerumbone inhibits tumor angiogenesis via NF-κB in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zerumbone abolishes NF-kappaB and IkappaBalpha kinase activation leading to suppression of antiapoptotic and metastatic gene expression, upregulation of apoptosis, and downregulation of invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zerumbone from Zingiber zerumbet Ameliorates Lipopolysaccharide-Induced ICAM-1 and Cytokines Expression via p38 MAPK/JNK-IκB/NF-κB Pathway in Mouse Model of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Zerumbone Suppresses the LPS-Induced Inflammatory Response and Represses Activation of the NLRP3 Inflammasome in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Humulene in the Entourage Effect: A Comparative Guide for Researchers
An objective analysis of α-humulene's synergistic potential with cannabinoids, supported by experimental data, for researchers, scientists, and drug development professionals.
The "entourage effect" postulates that the therapeutic efficacy of cannabis is derived from the synergistic interplay of its constituent compounds, including cannabinoids and terpenes. Among the myriad of terpenes, α-humulene, a sesquiterpene also found in hops and sage, has garnered significant interest for its potential contribution to this phenomenon. This guide provides a comprehensive comparison of α-humulene's biological activity, both in isolation and in the context of the entourage effect, with a focus on its anti-inflammatory and analgesic properties.
Comparative Analysis of Bioactivities
The therapeutic potential of α-humulene has been evaluated in numerous preclinical studies. Its efficacy, particularly in the realms of anti-inflammatory and analgesic activities, is often compared to cannabinoids, other terpenes, and traditional pharmaceuticals like non-steroidal anti-inflammatory drugs (NSAIDs).
Receptor Binding Affinity
A key aspect of understanding the entourage effect is determining how terpenes interact with the endocannabinoid system. While cannabinoids like THC are direct agonists of cannabinoid receptors 1 and 2 (CB1 and CB2), α-humulene's interaction is more nuanced.
| Compound | Receptor Target | Binding Affinity (Ki) | Citation |
| α-Humulene | CB1 | No significant affinity reported | [1] |
| CB2 | 19.6 µM | [2] | |
| Δ⁹-THC | CB1 | High affinity (nM range) | [3] |
| CB2 | High affinity (nM range) | [3] | |
| Cannabidiol (CBD) | CB1 | Low affinity | [3] |
| CB2 | Low affinity | [3] | |
| β-Caryophyllene | CB2 | High affinity (nM range) | [4][5] |
Lower Ki values indicate higher binding affinity.
Notably, α-humulene demonstrates weak binding affinity for the CB2 receptor and negligible affinity for the CB1 receptor.[1][2] This suggests that its primary mechanism of action is not through direct cannabinoid receptor agonism, unlike its isomer β-caryophyllene, which is a known selective CB2 receptor agonist.[4][5] However, some studies suggest that α-humulene can exhibit cannabimimetic properties through CB1 and adenosine (B11128) A2a receptors, particularly at higher doses.[5]
In Vitro Anti-Inflammatory & Anti-Proliferative Activity
α-Humulene has demonstrated significant anti-inflammatory and anti-proliferative effects in various in vitro models. These effects are often quantified by the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line/Assay | Effect | IC50 Value | Citation |
| α-Humulene | HT-29 (Colon adenocarcinoma) | Cytotoxicity | 5.2 x 10⁻⁵ mol/L | [5] |
| J5 (Hepatocellular carcinoma) | Cytotoxicity | 1.8 x 10⁻⁴ mol/L | [5] | |
| A549 (Lung adenocarcinoma) | Cytotoxicity | 1.3 x 10⁻⁴ mol/L | [5] | |
| HCT-116 (Colorectal carcinoma) | Cytotoxicity | 3.1 x 10⁻⁴ mol/L | [5] | |
| MCF-7 (Breast adenocarcinoma) | Cytotoxicity | 4.2 x 10⁻⁴ mol/L | [5] | |
| RAW 264.7 (Murine macrophages) | Cytotoxicity | 1.9 x 10⁻⁴ mol/L | [5] | |
| Rat Arterial Smooth Muscle Cells | Anti-proliferative | 0.122 µM |
In Vivo Anti-Inflammatory Activity
The anti-inflammatory properties of α-humulene have been further substantiated in animal models, most notably the carrageenan-induced paw edema assay, which measures a compound's ability to reduce acute inflammation.
| Compound/Combination | Animal Model | Dose | Route | % Inhibition of Edema | Citation |
| α-Humulene | Rat | 50 mg/kg | Oral | Significant reduction | [6] |
| α-Humulene & (-)-trans-Caryophyllene | Rat | 50 mg/kg (each) | Oral | Comparable to Dexamethasone | [6] |
| Cannabidiol (CBD) | Rat | 5 mg/kg | Oral | Significant reduction | [7] |
| 10 mg/kg | Oral | Significant reduction | [7] | ||
| 20 mg/kg | Oral | Significant reduction | [7] | ||
| 40 mg/kg | Oral | Significant reduction | [7] | ||
| Diclofenac (NSAID) | Rat | 10 mg/kg | Oral | Significant reduction | [7] |
Oral administration of α-humulene has been shown to significantly reduce paw edema in a dose-dependent manner.[5] A study published in the European Journal of Pharmacology demonstrated that the anti-inflammatory effects of α-humulene, when co-administered with β-caryophyllene, were comparable to the potent corticosteroid dexamethasone.[6]
Analgesic Activity
Preclinical studies suggest that α-humulene possesses analgesic properties, offering a potential alternative or adjunct to traditional pain management strategies. A recent study highlighted that several cannabis terpenes, including α-humulene, produced antinociception in a mouse model of neuropathic pain that was roughly equal to a 10 mg/kg dose of morphine.[8][9]
| Compound | Animal Model | Test | Dose | Effect | Citation |
| α-Humulene | Mouse (Chemotherapy-induced neuropathy) | - | 200 mg/kg | Roughly equal antinociception to 10 mg/kg morphine | [8] |
| Morphine | Mouse | Hot Plate | 1.5 mg/kg | Increased latency | [10] |
| Cannabinoids (General) | Human | Experimental Pain | Various | Medium-to-large pain reduction effect | [11] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of α-humulene and cannabinoids are mediated through complex signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of the entourage effect.
Cannabinoid Receptor Signaling
CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like THC, initiate a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels.[3][12][13]
α-Humulene's Proposed Mechanism of Action
While not a potent direct agonist of cannabinoid receptors, α-humulene's anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory signaling pathways. It has been shown to suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β).[6] Its mechanism may also involve the inhibition of cyclooxygenase (COX) enzymes, similar to NSAIDs.[14]
Comparison with Alternatives
A thorough evaluation of α-humulene necessitates comparison with other relevant compounds.
-
β-Caryophyllene: As an isomer of this compound and a selective CB2 agonist, β-caryophyllene offers a more direct interaction with the endocannabinoid system to exert its anti-inflammatory effects.[4][5] It has been shown to reduce the production of pro-inflammatory cytokines by activating CB2 receptors.[4]
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen (B1674241) and naproxen, primarily function by inhibiting COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins (B1171923) which are key mediators of inflammation and pain.[3][12][15] While effective, chronic use of NSAIDs is associated with gastrointestinal and cardiovascular side effects.[12] α-Humulene's potential to also inhibit COX enzymes suggests a similar mechanism but potentially with a different safety profile.[14]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are summaries of key experimental protocols used to generate the data presented in this guide.
In Vitro Cannabinoid Receptor Binding Assay
This assay determines the binding affinity of a compound to cannabinoid receptors.
Protocol Summary:
-
Membrane Preparation: Cell membranes expressing either CB1 or CB2 receptors are isolated and prepared.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and a range of concentrations of the test compound (e.g., α-humulene).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (binding affinity) is then calculated from the IC50 value.
Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Protocol Summary:
-
Animal Preparation: Rodents (typically rats or mice) are acclimated to the experimental conditions.
-
Grouping and Administration: Animals are divided into groups and administered the test compound, a vehicle (control), or a positive control (e.g., an NSAID) orally or via injection.
-
Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.
-
Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and swelling.
-
Paw Volume Measurement: The paw volume is measured at regular time points after the carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated, and the percentage inhibition of edema by the test compound is determined by comparing the swelling in the treated groups to the control group.
Conclusion
The available experimental data provides a compelling case for α-humulene as a significant contributor to the therapeutic profile of cannabis, particularly in the context of inflammation and pain. While it does not act as a primary agonist at cannabinoid receptors in the same vein as THC, its ability to modulate inflammatory pathways and exhibit cannabimimetic effects at higher doses suggests a multifaceted role in the entourage effect.
Direct, quantitative comparisons from synergistic studies of α-humulene with THC and CBD are still needed to fully elucidate the intricacies of their interactions. However, the existing body of evidence strongly supports further investigation into α-humulene as a standalone therapeutic agent and as a key component in the development of targeted, full-spectrum cannabis-based medicines. Its distinct mechanism of action compared to direct cannabinoid receptor agonists and traditional NSAIDs presents a promising avenue for novel drug development with potentially improved safety and efficacy profiles.
References
- 1. Analgesic and subjective effects of terpenes administered alone and in combination with THC: Potential THC- and opioid-sparing effects of myrcene and -caryophyllene - Ziva Cooper [grantome.com]
- 2. The cannabinoid 2 receptor agonist β-caryophyllene modulates the inflammatory reaction induced by Mycobacterium bovis BCG by inhibiting neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are COX-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The CB2 Agonist β-Caryophyllene in Male and Female Rats Exposed to a Model of Persistent Inflammatory Pain [frontiersin.org]
- 6. Anti-inflammatory effects of oral... | F1000Research [f1000research.com]
- 7. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 8. researchgate.net [researchgate.net]
- 9. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 13. Analgesic Potential of Terpenes Derived from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijbcp.com [ijbcp.com]
Comparative Transcriptomic Analysis of Humulene and Related Sesquiterpenes in Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the molecular impact of potential therapeutic compounds is paramount. This guide provides a comparative overview of the transcriptomic effects of α-humulene and the closely related sesquiterpene, β-caryophyllene, on cancer cells. Due to the limited availability of public transcriptomic datasets specifically for α-humulene, this guide leverages detailed RNA-sequencing data from β-caryophyllene-treated hepatocellular carcinoma cells as a primary example for quantitative comparison, supplemented by established knowledge of the signaling pathways modulated by α-humulene.
Introduction to Humulene (B1216466) and its Anti-Cancer Potential
α-humulene, a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, including Humulus lupulus (hops), has demonstrated notable anti-cancer properties. Preclinical studies have shown its ability to induce cytotoxicity, promote apoptosis, and modulate reactive oxygen species (ROS) in a variety of cancer cell lines. Its therapeutic potential is often attributed to its influence on key cellular signaling pathways.[1]
Comparative Analysis of Molecular Effects
A key study on β-caryophyllene's effect on hepatocellular carcinoma (HepG2) cells identified 433 differentially expressed genes (DEGs) through RNA-sequencing, providing a quantitative basis for comparison. The primary pathways affected were linked to the MAPK signaling cascade.
The following table summarizes the known effects of α-humulene and compares them with the transcriptomic data available for β-caryophyllene and the known effects of another related sesquiterpene, zerumbone.
| Feature | α-Humulene | β-Caryophyllene (RNA-seq data from HepG2 cells) | Zerumbone |
| Primary Affected Signaling Pathways | Akt, NF-κB[1] | MAPK signaling pathway | NF-κB, Akt, IL-6/JAK2/STAT3 |
| Key Cellular Processes | Induction of apoptosis, modulation of ROS, cytotoxicity[1] | Inhibition of cell proliferation, migration, and invasion | Suppression of proliferation, induction of cell cycle arrest and apoptosis |
| Number of Differentially Expressed Genes (DEGs) | Data not publicly available | 433 protein-coding DEGs identified | Data not publicly available |
| Example of Upregulated Genes | - | Genes associated with apoptosis and cell cycle inhibition | Pro-apoptotic proteins (e.g., Bax) |
| Example of Downregulated Genes | - | Genes promoting cell proliferation and survival within the MAPK pathway | Pro-survival proteins (e.g., Bcl-2), CXCR4 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the transcriptomic analysis of sesquiterpene-treated cancer cells, based on the study of β-caryophyllene.
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma (HepG2) and normal liver cells (HL-7702).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are treated with varying concentrations of β-caryophyllene, doxorubicin (B1662922) (DOX), and cisplatin (B142131) (DDP), both individually and in combination, for specified durations (e.g., 24, 48, 72 hours).
RNA Isolation and Sequencing
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., TRIzol reagent) following the manufacturer's instructions.
-
Library Preparation: RNA-sequencing libraries are prepared using a standard kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina).
-
Sequencing: Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Data Processing: Raw sequencing reads are processed to remove adapters and low-quality reads.
-
Alignment: Clean reads are aligned to a reference human genome (e.g., hg38).
-
Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes (DEGs) between treated and control groups are identified using software packages like DESeq2 or edgeR.
-
Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify the biological processes and signaling pathways affected by the treatment.
Visualizing Molecular Mechanisms and Workflows
Experimental Workflow for Comparative Transcriptomics
The following diagram illustrates a typical workflow for the comparative transcriptomic analysis of cancer cells treated with a therapeutic compound.
Caption: A standard workflow for the transcriptomic analysis of cancer cells.
Key Signaling Pathway: MAPK Cascade Modulation
Based on the RNA-seq data from β-caryophyllene-treated cells, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a primary target. This pathway is crucial for cell proliferation, differentiation, and survival.
Caption: Inhibition of the MAPK signaling pathway by sesquiterpenes.
Comparative Logic: this compound vs. Other Sesquiterpenes
This diagram illustrates the comparative logic in evaluating the anti-cancer effects of this compound in the context of related compounds for which more extensive data is available.
Caption: A logical diagram for inferring this compound's transcriptomic effects.
Conclusion
While a dedicated public transcriptomic dataset for α-humulene remains to be established, the available data on its molecular targets, combined with comprehensive transcriptomic analysis of the closely related sesquiterpene β-caryophyllene, provides a strong foundation for understanding its anti-cancer mechanisms. The evidence points towards the modulation of key signaling pathways like MAPK, Akt, and NF-κB, leading to decreased cell proliferation and increased apoptosis. Further research involving RNA-sequencing of cancer cells directly treated with α-humulene is warranted to provide a more detailed and direct understanding of its gene regulatory effects, which will be invaluable for the development of novel cancer therapies.
References
A Comparative Guide to Cross-Laboratory Validation of α-Humulene Quantification Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated analytical methods for the quantification of α-humulene, a sesquiterpene of significant interest for its therapeutic properties. While a formal cross-laboratory validation study across multiple institutions is not yet published, this document collates and compares data from single-laboratory validation studies to offer insights into the performance of different analytical techniques. The methodologies presented here, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are evaluated based on key validation parameters to guide researchers in selecting the most suitable protocol for their specific needs.
Comparative Analysis of Validated Methods
The quantification of α-humulene is crucial for research, quality control of plant-based products, and pharmaceutical development. The two most predominant methods for this purpose are HPLC with Ultraviolet (UV) detection and GC-MS. Below is a summary of their performance characteristics based on available validation data.
Table 1: Comparison of Validation Parameters for α-Humulene Quantification
| Parameter | HPLC-UV Method | GC-MS Method 1 | GC-MS Method 2 |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Linear Range | 0.75–70 µg/mL | 0.75 - 70 µg/mL | 40 - 870 µg/g |
| Limit of Detection (LOD) | Not explicitly stated | 0.25 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.75 µg/mL | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated | 95.0–105.7% | 87.35%–116.61% |
| Precision (% RSD) | Not explicitly stated | 0.32 - 8.47% | Not explicitly stated |
| Internal Standard | Not specified | n-Tridecane | n-Tridecane and Octadecane |
Data synthesized from single-laboratory validation studies. RSD = Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results across laboratories. The following sections outline the protocols for the HPLC-UV and GC-MS methods.
This method is advantageous for its ability to analyze samples that contain non-volatile components, making it suitable for finished products like creams and aerosols.[1][2]
Sample Preparation:
-
Accurately weigh 25 mg of α-humulene standard and dissolve in a 25 mL mixture of 20% acetone (B3395972) and 80% acetonitrile (B52724) to prepare a standard stock solution.
-
For sample solutions, dilute 40 mg of the essential oil in a 20 mL mixture of 20% acetone and 80% acetonitrile.
-
Transfer 2.5 mL of this solution to a 10 mL flask to achieve a working concentration of 500 µg/mL.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., LiChroCART® 150 mm × 4.0 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (70:30 v/v).[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Column Temperature: 34°C.[3]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.[3]
GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like α-humulene and is commonly used for analyzing essential oils and plant materials.[4][5]
Sample Preparation:
-
Prepare samples by extracting the plant material with ethyl acetate (B1210297) containing an internal standard (e.g., 100 µg/mL n-tridecane).[6]
-
Alternatively, for essential oils, perform hydrodistillation to separate the essential oil fraction.[4]
-
Dilute the extract or essential oil with ethyl acetate to a suitable concentration for injection.[4]
Chromatographic Conditions (Example 1): [6]
-
Column: HP-5MS fused-silica capillary column (5% phenyl methylpolysiloxane, 60 m × 0.25 mm i.d., 0.25-µm film thickness).[4]
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.[4]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program: Start at 115°C, ramp to 145°C at 2°C/min, then to 165°C at 20°C/min, then to 175°C at 2°C/min, and finally to 280°C at 15°C/min, with a 5-minute hold.[4]
-
Detector: Mass Spectrometer (MS).
-
MS Conditions: Electron voltage of 70 eV; MS source temperature at 230°C; MS Quad temperature at 150°C.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM).[4]
Methodology Visualizations
The following diagrams illustrate the general workflows for the quantification of α-humulene using HPLC-UV and GC-MS.
Caption: General workflow for α-humulene quantification by HPLC-UV.
Caption: General workflow for α-humulene quantification by GC-MS.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. canadacommons.ca [canadacommons.ca]
- 3. ICH Official web site : ICH [ich.org]
- 4. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
A Comparative Analysis of Humulene and DEET as Insect Repellents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the insect repellent properties of the naturally occurring sesquiterpene humulene (B1216466) and the synthetic compound N,N-Diethyl-meta-toluamide (DEET), the long-standing gold standard in insect repellents. This document synthesizes available experimental data to evaluate their efficacy, mechanisms of action, and the methodologies used to test them.
Executive Summary
DEET is a highly effective, broad-spectrum insect repellent with a well-documented safety profile and mechanism of action.[1] It functions by interfering with insect odorant receptors, effectively masking the chemical cues that attract them to humans.[2] In contrast, this compound, a component of various plant essential oils, has demonstrated repellent and insecticidal properties. Research indicates that it can activate specific odorant receptors in insects, suggesting a defined mechanism of action. However, comprehensive quantitative data on the repellency of pure this compound against a wide range of insect species is less extensive than for DEET, highlighting a need for further research to fully assess its potential as a viable alternative.
Data Presentation: Quantitative Comparison of Repellent Properties
The following table summarizes the available quantitative data on the insect repellent efficacy of this compound and DEET. It is important to note that direct comparative studies are limited, and the data for this compound is primarily derived from studies on essential oils where it is a component.
| Parameter | This compound | DEET | Insect Species | Source |
| Repellency (%) | Data for pure this compound is limited. As a component of essential oils, it contributes to repellent effects. | Up to 100% | Aedes aegypti, Anopheles spp., Culex spp. | [3] |
| Protection Time | Not well-documented for isolated this compound. | Up to 10 hours (concentration dependent) | Aedes aegypti, Anopheles spp., Culex spp. | [1] |
| Effective Concentration | Elicits antennal responses at low concentrations. | 10% to 100% formulations are common. | Aedes aegypti | [4][5] |
| Mechanism of Action | Activation of specific odorant receptors (e.g., PxOR28 & PxOR31 in Plutella xylostella) | Inhibition and confusion of multiple odorant receptors.[1] | Plutella xylostella, various mosquito species | [6][7] |
Experimental Protocols
The evaluation of insect repellents relies on standardized laboratory and field-based assays. Below are detailed methodologies for two common experiments used to assess the efficacy of compounds like this compound and DEET.
Arm-in-Cage Test
This method is a standard for evaluating the efficacy of topical repellents.[8][9][10][11][12]
Objective: To determine the Complete Protection Time (CPT), which is the duration a repellent prevents insect bites on a treated area.
Materials:
-
Test cages (e.g., 40x40x40 cm) containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).[9]
-
Human volunteers.
-
Test repellent formulation (e.g., this compound or DEET solution at a specific concentration).
-
Control substance (e.g., ethanol (B145695) or another solvent).
-
Protective gloves.
Procedure:
-
A defined area on a volunteer's forearm is marked.
-
The test repellent is applied evenly to the marked area. The other arm may be treated with the control substance.
-
The volunteer's hand is covered with a protective glove.
-
The treated forearm is inserted into the cage of mosquitoes for a predetermined amount of time (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[8]
-
The time to the first confirmed insect bite is recorded. The CPT is the time from application to the first bite.
-
The test is terminated after the first bite or after a maximum predetermined time (e.g., 8 hours).
Y-Tube Olfactometer Assay
This laboratory-based behavioral assay is used to assess the spatial repellency or attractiveness of a volatile compound.[13][14][15][16][17]
Objective: To determine if a test compound repels or attracts insects by observing their movement in a controlled environment.
Materials:
-
Y-tube olfactometer: A Y-shaped glass or plastic tube with a central arm and two side arms.[13][14]
-
Air source with controlled flow rate, temperature, and humidity.
-
Test chamber for introducing the volatile compound.
-
Control chamber (containing only the solvent).
-
Test insects (e.g., mosquitoes, moths).
Procedure:
-
A clean, purified, and humidified air stream is passed through both arms of the Y-tube.
-
The test compound (e.g., this compound) is introduced into the airflow of one arm, while the control (solvent) is introduced into the other.
-
A single insect is released at the base of the central arm.
-
The insect's movement is observed, and the arm it chooses to enter and the time it spends in each arm are recorded.
-
The olfactometer is cleaned and rotated between trials to eliminate positional bias.
-
The choices of a statistically significant number of insects are recorded to determine if there is a significant preference for the control arm (repellency) or the test arm (attraction).
Mandatory Visualization
Experimental Workflow for Repellent Testing
Caption: Workflow for evaluating the efficacy of insect repellents.
Signaling Pathways of this compound and DEET
The following diagrams illustrate the current understanding of the signaling pathways through which this compound and DEET exert their repellent effects. The pathway for DEET is well-established, while the pathway for this compound is based on recent findings and represents an emerging area of research.
Caption: Proposed and established signaling pathways for this compound and DEET.
References
- 1. DEET - Wikipedia [en.wikipedia.org]
- 2. [PDF] Insect Odorant Receptors Are Molecular Targets of the Insect Repellent DEET | Semantic Scholar [semanticscholar.org]
- 3. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-Caryophyllene and α-Humulene: Aedes aegypti Oviposition Deterrents Elucidated by Gas Chromatography-Electrophysiological Assay of Commiphora leptophloeos Leaf Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20100166896A1 - Methods for repelling insects using sesquiterpene hydrocarbons and their derivatives - Google Patents [patents.google.com]
- 6. Functional Redundancy of Odorant Receptors in α-Humulene Mediates Ovipositional Behavior of a Cosmopolitan Insect Pest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 10. researchgate.net [researchgate.net]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. Arm in cage test | LITE [lite.lstmed.ac.uk]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. 2-Choice Insect Olfactometers for Research, Repellency Testing & Vector Control in Australia [labitems.co.in]
- 15. Olfactometer – Biogents AG [eu.biogents.com]
- 16. Y Tube Olfactometer | Mad Hornet Entomological Supplies [madhornet.co.za]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Humulene: A Guide for Laboratory Professionals
Humulene, a naturally occurring terpenoid, requires careful handling and disposal to ensure laboratory safety and environmental compliance. As a substance that can be classified as a flammable or combustible liquid, it is imperative that researchers, scientists, and drug development professionals adhere to established protocols for hazardous waste management.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[3] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[2][3]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : this compound and materials contaminated with it are considered hazardous waste.[4] It is crucial to determine the specific classification based on its properties, particularly its flashpoint. One safety data sheet (SDS) lists the flash point of a this compound mixture as 90.0 °C (194.0 °F), classifying it as a combustible liquid.[2] Another SDS for a solution containing alpha-Humulene classifies it as a highly flammable liquid.[1] This classification will dictate the specific disposal requirements.
-
Containerization :
-
Use a chemically compatible and leak-proof container for collecting this compound waste. Glass or a suitable plastic or metal container is recommended.[4]
-
The container must be securely capped at all times, except when adding waste.[4][5]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste." The label must include the full chemical name ("Waste this compound"), the concentration, and any other components of the waste mixture.[4][6] Vague identifiers like "Solvent Waste" are not acceptable.[4]
-
-
Segregation and Storage :
-
Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area.[3][5]
-
Crucially, segregate this compound waste from incompatible materials to prevent dangerous reactions.[5][7][8] Specifically, keep it away from strong oxidizing agents.[3] It should also be stored separately from acids and bases.[5]
-
Keep the storage area away from sources of ignition such as heat, sparks, or open flames.[2][7]
-
-
Final Disposal :
-
Never pour this compound waste down the drain or dispose of it with regular trash.[4][9] This is illegal and environmentally harmful.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[4][6][7] They are equipped to handle and transport hazardous materials in compliance with all federal, state, and local regulations.[4]
-
Quantitative Data for this compound Waste Management
For easy reference, the following table summarizes key quantitative data relevant to the disposal of this compound.
| Property | Value | Significance for Disposal |
| Flash Point | 90.0 °C (194.0 °F) (Closed Cup) | Determines the classification as a combustible liquid, dictating storage and handling precautions to avoid ignition sources.[2] |
| Chemical Formula | C15H24 | Useful for accurate labeling of the hazardous waste container.[3] |
| CAS Number | 6753-98-6 | Provides a unique identifier for the chemical on waste manifests and labels.[3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. agilent.com [agilent.com]
- 2. vigon.com [vigon.com]
- 3. chemicalbull.com [chemicalbull.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
